N-3-oxo-hexadecanoyl-L-Homoserine lactone
Descripción
Propiedades
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h18H,2-16H2,1H3,(H,21,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAMTUXUHIYCQ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the structure of N-3-oxo-hexadecanoyl-L-Homoserine lactone?
An In-Depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3O-C16-HSL): Structure, Function, and Methodologies
Introduction
This compound (3O-C16-HSL) is a member of the N-acyl homoserine lactone (AHL) family, a class of signaling molecules pivotal to bacterial communication.[1][2] These molecules are the cornerstone of quorum sensing (QS), a sophisticated system that allows bacteria to monitor their population density and orchestrate collective behaviors.[3][4] As a long-chain AHL, 3O-C16-HSL is particularly significant in regulating processes such as virulence, biofilm formation, and symbiotic interactions in specific Gram-negative bacteria.[1][5]
This technical guide offers a comprehensive examination of 3O-C16-HSL, intended for researchers, scientists, and drug development professionals. We will deconstruct its molecular architecture, explore its central role in the quorum-sensing circuit, discuss its biological impact, and provide detailed experimental methodologies for its study. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol serves as a self-validating system for rigorous scientific inquiry.
Part 1: Molecular Architecture and Physicochemical Properties
The biological function of 3O-C16-HSL is intrinsically linked to its specific chemical structure. Understanding this architecture is the first step in appreciating its role as a precise signaling molecule.
Core Chemical Structure
3O-C16-HSL is an amphipathic molecule composed of two principal moieties: a polar head group and a long, hydrophobic acyl tail.
-
L-Homoserine Lactone (HSL) Ring: This five-membered lactone ring is the conserved polar head group found in all AHLs. It is derived from S-adenosylmethionine (SAM) during biosynthesis.[2] Its ability to participate in hydrogen bonding is crucial for interaction with its cognate receptor protein.
-
3-oxo-hexadecanoyl Acyl Side Chain: This is a 16-carbon acyl chain attached to the primary amine of the homoserine lactone ring via an amide linkage.[2] The length and modifications of this tail confer specificity to the signaling molecule. Key features of the 3O-C16-HSL tail include:
-
Chain Length: The 16-carbon length makes it one of the "long-chain" AHLs, rendering it relatively non-polar and less diffusible in aqueous environments compared to short-chain AHLs.[6]
-
Beta-Keto Group: The presence of a carbonyl group at the C3 position (the "3-oxo" designation) is a critical modification that dictates its binding affinity and specificity for its partner transcriptional regulator.
-
Stereochemistry
The molecule possesses a single chiral center at the C3 position of the furanone ring, derived from the L-isomer of homoserine. The biological activity of AHLs is highly dependent on this specific (S)-configuration. The precise stereochemistry ensures a lock-and-key fit with the binding pocket of its receptor, a specificity that is fundamental to preventing signal crosstalk from other, similar molecules.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3O-C16-HSL, providing essential data for experimental design and analysis.
| Property | Value | Source(s) |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadecanamide | [5][7] |
| Synonyms | 3-oxo-C16-HSL, 3OC16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone | [1][5] |
| Molecular Formula | C₂₀H₃₅NO₄ | [1][5][7] |
| Molecular Weight | 353.5 g/mol | [1][7][8] |
| CAS Number | 925448-37-9 | [1][5] |
| Appearance | White solid | [1] |
| Solubility | Soluble in chloroform, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | [1][5] |
| InChIKey | YZBAMTUXUHIYCQ-SFHVURJKSA-N | [1][5] |
Part 2: The Role of 3O-C16-HSL in Bacterial Quorum Sensing
Quorum sensing allows a population of bacteria to function as a multicellular entity, synchronizing gene expression to achieve common goals.[3] 3O-C16-HSL is a key messenger in this process for several bacterial species.
The Quorum Sensing Paradigm
The canonical quorum-sensing system in Gram-negative bacteria relies on a pair of proteins: a LuxI-type synthase that produces the AHL signal and a LuxR-type receptor that detects it. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL binds to its cognate LuxR receptor, triggering a cascade of gene expression.[3][9]
Caption: General LuxI/LuxR-type quorum sensing circuit at low and high cell densities.
Biosynthesis and Signal Reception
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Biosynthesis: 3O-C16-HSL is synthesized by a LuxI-family synthase. This enzyme catalyzes the ligation of the acyl chain from a 3-oxo-hexadecanoyl-acyl carrier protein (ACP) with the homoserine lactone moiety derived from S-adenosylmethionine (SAM).[2] The specificity of the synthase for the long 16-carbon acyl-ACP is a primary determinant for producing 3O-C16-HSL instead of other AHLs.
-
Signal Reception: As a hydrophobic, long-chain AHL, 3O-C16-HSL does not freely diffuse through the cell membrane like its short-chain counterparts. Its transport is often facilitated by efflux pumps.[6] Upon reaching a sufficient concentration, it binds to the N-terminal ligand-binding domain of its cognate LuxR-type transcriptional regulator. This binding induces a conformational change, leading to the dimerization and activation of the protein. The activated complex then binds to specific DNA promoter sequences known as lux boxes, initiating the transcription of target genes.[9]
Caption: Biosynthesis and signaling pathway of 3O-C16-HSL.
Part 3: Biological Significance and Applications
The activation of gene expression by 3O-C16-HSL has profound consequences for bacterial physiology and interactions with their environment.
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Regulation of Virulence and Biofilm Formation: In pathogenic bacteria, QS systems regulated by long-chain AHLs like 3O-C16-HSL often control the expression of virulence factors, such as exotoxins and proteases, as well as factors essential for the formation of robust, antibiotic-resistant biofilms.[1][10]
-
Inter-kingdom Signaling: Beyond communication between bacteria, 3O-C16-HSL can influence eukaryotic hosts. In plants, it has been shown to prime the plant's immune system for systemic acquired resistance against pathogens.[5][11] This cross-kingdom interaction highlights the molecule's complex ecological role.
-
Target for Drug Development: The central role of 3O-C16-HSL in controlling pathogenicity makes its signaling pathway an attractive target for novel antimicrobial strategies. Rather than killing the bacteria, "quorum quenching" drugs aim to disrupt this communication, effectively disarming the pathogens and making them more susceptible to host immune clearance or conventional antibiotics.
Part 4: Experimental Methodologies
Studying 3O-C16-HSL requires robust methods for its extraction, detection, and functional characterization. The protocols described here are foundational workflows that provide reliable and reproducible results.
Detection and Quantification
Protocol 1: Extraction from Bacterial Culture Supernatants
-
Rationale: 3O-C16-HSL is secreted into the culture medium. Due to its hydrophobic nature, it must be extracted using an organic solvent. Dichloromethane (DCM) or acidified ethyl acetate are commonly used for their efficiency in extracting long-chain AHLs.
-
Methodology:
-
Grow the bacterial strain of interest in appropriate liquid media to the desired growth phase (typically stationary phase, when AHL concentration is highest).
-
Centrifuge the culture at >8,000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of solvent (e.g., dichloromethane) to the supernatant in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the phases to separate and collect the lower organic phase.
-
Repeat the extraction of the aqueous phase two more times to maximize yield.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., acetonitrile or methanol) for analysis.
-
Protocol 2: Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Rationale: HPLC-MS is the gold standard for identifying and quantifying specific AHLs. HPLC separates the molecules in a complex mixture, and MS provides precise mass information for unambiguous identification and fragmentation data for structural confirmation.
-
Methodology:
-
Chromatography: Use a C18 reverse-phase column for separation.
-
Mobile Phase: Employ a gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to aid ionization. A typical gradient might run from 30% B to 100% B over 20 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Selected Ion Monitoring (SIM) to look for the specific m/z of the protonated molecule [M+H]⁺, which for 3O-C16-HSL is 354.5.
-
Confirmation: For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 354.5). A characteristic fragment ion at m/z 102 corresponds to the homoserine lactone ring, confirming its identity as an AHL.
-
Quantification: Create a standard curve using a pure, synthetic 3O-C16-HSL standard of known concentrations to quantify the amount in the sample.
-
Assessing Biological Activity
Protocol 3: Using Bacterial Biosensors
-
Rationale: Biosensor strains are genetically engineered bacteria that produce a measurable output (e.g., color, light, or enzyme activity) in the presence of AHLs. They provide a sensitive and cost-effective way to detect and semi-quantify AHL activity. Long-chain AHLs are typically detected using biosensors like Agrobacterium tumefaciens NTL4(pZLR4).
Caption: Experimental workflow for detecting 3O-C16-HSL using a lacZ-based biosensor.
-
Methodology:
-
Spread a lawn of the biosensor strain on an appropriate agar plate.
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Spot a small amount of the reconstituted sample extract onto the center of the lawn.
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Incubate the plate overnight at the optimal temperature for the biosensor.
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If the assay is colorimetric (e.g., using a lacZ reporter with X-gal in the media), the development of a colored halo (blue for lacZ) around the spot indicates the presence of AHL activity.
-
The diameter or intensity of the halo can be used for semi-quantitative comparison against standards.
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Conclusion
This compound is more than a simple metabolite; it is a highly specific and potent signaling molecule that enables sophisticated, coordinated behaviors in bacteria. Its unique structure, featuring a long acyl chain and a beta-keto modification, dictates its function in regulating critical processes from virulence to symbiosis. For researchers in microbiology and drug discovery, a thorough understanding of its molecular architecture, biological role, and the analytical methods used to study it is essential for advancing our knowledge of bacterial communication and developing next-generation therapeutics that target these intricate networks.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 3. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 3-oxo-N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-hexadecanamide | C20H35NO4 | CID 87606261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 10. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone: From Discovery to Application
Abstract
This technical guide provides a comprehensive overview of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a long-chain N-acyl-homoserine lactone (AHL) integral to bacterial quorum sensing and inter-kingdom signaling. We will delve into the historical context of its discovery, its biosynthesis, and its multifaceted roles, particularly in mediating interactions between bacteria and plants. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and insights into the causality behind experimental choices.
Introduction: The Dawn of Quorum Sensing
The concept of bacterial communication, or quorum sensing (QS), emerged from the observation that certain bacterial behaviors are coordinated in a population density-dependent manner. This phenomenon was first described as "autoinduction" in the 1970s in the bioluminescent marine bacterium Vibrio fischeri. Researchers noted that light production only occurred at high cell densities, mediated by a small, diffusible signaling molecule. This molecule was later identified as N-(3-oxohexanoyl)-L-homoserine lactone, the first discovered AHL.
This seminal discovery unveiled a sophisticated world of intercellular communication, revealing that bacteria can function as multicellular collectives. The core of this system in many Gram-negative bacteria is the LuxI/LuxR-type circuit. LuxI-type synthases produce AHLs, which diffuse into the environment. As the bacterial population grows, the AHL concentration surpasses a threshold, leading to its binding with a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, controlling phenotypes such as biofilm formation, virulence factor production, and bioluminescence.
The Emergence of a Long-Chain Signal: The History of this compound
While much of the early focus was on short-chain AHLs, the discovery of long-chain AHLs broadened the landscape of quorum sensing. This compound (3-oxo-C16-HSL) is a notable member of this long-chain class. It is recognized as an unusual, substituted long-chain AHL produced by certain bacteria, including strains of Agrobacterium vitis and Pseudomonas.
A pivotal moment in understanding the significance of 3-oxo-C16-HSL came from research into plant-bacterial interactions. A foundational 2003 study by Mathesius et al. demonstrated that treating the model legume Medicago truncatula with 3-oxo-C16-HSL, along with N-3-oxo-dodecanoyl-homoserine lactone (3-oxo-C12-HSL), led to differential expression of proteins associated with flavonoid synthesis, hormone metabolism, and oxidative stress. This was one of the earliest indications that plants can perceive and respond to these bacterial signals, a concept now known as inter-kingdom signaling.
The Molecular Architecture: Physicochemical Properties of 3-oxo-C16-HSL
A thorough understanding of the physicochemical properties of 3-oxo-C16-HSL is essential for its study.
| Property | Value | Source |
| Chemical Formula | C20H35NO4 | |
| Molecular Weight | 353.5 g/mol | |
| CAS Number | 925448-37-9 | |
| Appearance | Solid | |
| Solubility | Soluble in DMF and DMSO |
Biosynthesis of this compound
The synthesis of AHLs is catalyzed by LuxI-type synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.
The specificity for the long C16 acyl chain of 3-oxo-C16-HSL is determined by the substrate-binding pocket of the specific LuxI homolog. While the general mechanism is conserved, the amino acid composition of the binding pocket dictates the length and modification of the acyl chain that can be accommodated.
// Nodes SAM [label="S-Adenosylmethionine (SAM)", fillcolor="#F1F3F4"]; Acyl_ACP [label="Hexadecanoyl-Acyl Carrier Protein (C16-ACP)", fillcolor="#F1F3F4"]; LuxI [label="LuxI-type Synthase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Acyl-SAM Intermediate", fillcolor="#FBBC05"]; HSL [label="this compound (3-oxo-C16-HSL)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MTA [label="5'-Methylthioadenosine (MTA)", fillcolor="#F1F3F4"]; ACP [label="Acyl Carrier Protein (ACP)", fillcolor="#F1F3F4"];
// Edges SAM -> LuxI; Acyl_ACP -> LuxI; LuxI -> Intermediate [label="Acylation"]; Intermediate -> HSL [label="Lactonization"]; Intermediate -> MTA [label="Release"]; LuxI -> ACP [label="Release", style=dashed]; }
Figure 1: Biosynthesis of this compound.
Inter-Kingdom Signaling: The Role of 3-oxo-C16-HSL in Plant Interactions
Long-chain AHLs like 3-oxo-C16-HSL are particularly interesting for their role in mediating interactions with eukaryotic hosts, especially plants. Due to their hydrophobic nature, they are thought to interact with plant cell membranes. This interaction can trigger a variety of responses in the plant, a phenomenon known as "AHL-priming." Priming prepares the plant to respond more quickly and robustly to subsequent stresses, such as pathogen attack.
The perception of 3-oxo-C16-HSL by plants can lead to:
-
Induced Systemic Resistance (ISR): Treatment with 3-oxo-C16-HSL has been shown to prime plants for enhanced resistance against a broad range of pathogens.
-
Modulation of Plant Growth and Development: Depending on the plant species and concentration, 3-oxo-C16-HSL can influence root architecture, including primary root growth and lateral root formation.
-
Changes in Gene Expression: As demonstrated in Medicago truncatula, 3-oxo-C16-HSL can alter the expression of genes involved in defense, hormone signaling, and metabolism.
The precise mechanism of AHL perception by plants is still an active area of research. It is hypothesized that plants may have specific receptors that recognize AHLs, or that AHLs may interact with other signaling pathways within the plant cell.
// Nodes AHL [label="3-oxo-C16-HSL", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Putative Plant Receptor", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Downstream Signaling Cascade\n(e.g., MAPK activation, Ca2+ influx)", fillcolor="#FBBC05"]; Gene_Expression [label="Changes in Gene Expression", fillcolor="#FBBC05"]; Plant_Response [label="Primed Plant Response\n(e.g., ISR, altered growth)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AHL -> Receptor [label="Binding"]; Receptor -> Signaling_Cascade [label="Activation"]; Signaling_Cascade -> Gene_Expression; Gene_Expression -> Plant_Response; }
Figure 2: Hypothesized plant signaling pathway for 3-oxo-C16-HSL perception.
Methodologies for the Study of this compound
The study of 3-oxo-C16-HSL requires robust and reliable methodologies for its detection, quantification, and synthesis.
Detection and Quantification
Several methods can be employed for the detection and quantification of 3-oxo-C16-HSL, each with its own advantages and limitations.
-
Bioluminescent Reporter Assays: These assays utilize engineered bacterial strains that produce a detectable signal, such as light, in the presence of specific AHLs. While sensitive, they may exhibit cross-reactivity with other AHLs.
-
Chromatographic Methods:
-
Thin-Layer Chromatography (TLC): A simple and rapid method for the qualitative detection of AHLs.
-
High-Performance Liquid Chromatography (HPLC): Provides both qualitative and quantitative information and can be coupled with mass spectrometry for definitive identification.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the quantification of AHLs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for the identification and quantification of AHLs in complex biological samples.
-
Protocol: Extraction of AHLs from Bacterial Culture Supernatants
-
Culture Growth: Grow the bacterial strain of interest in appropriate liquid media to the desired cell density.
-
Cell Removal: Centrifuge the culture to pellet the bacterial cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted AHLs.
-
Solvent Extraction: Extract the supernatant with an equal volume of an appropriate organic solvent, such as acidified ethyl acetate.
-
Drying: Evaporate the organic solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.
Chemical Synthesis
The chemical synthesis of 3-oxo-C16-HSL is crucial for obtaining pure standards for research and for developing analogs to probe its biological activity. A common synthetic route involves the coupling of L-homoserine lactone with a 3-oxo-hexadecanoyl side chain.
Protocol: A General Route for the Synthesis of 3-oxo-AHLs
-
Activation of the Acyl Chain: Convert 3-oxohexadecanoic acid to a more reactive form, such as an acid chloride or an activated ester.
-
Coupling Reaction: React the activated acyl chain with L-homoserine lactone hydrobromide in the presence of a suitable base to neutralize the hydrobromide.
-
Purification: Purify the resulting 3-oxo-C16-HSL using column chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the synthesized compound using NMR and mass spectrometry.
// Nodes Acid [label="3-Oxohexadecanoic Acid", fillcolor="#F1F3F4"]; Activation [label="Activation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Acid [label="Activated Acyl Chain", fillcolor="#FBBC05"]; HSL_HBr [label="L-Homoserine Lactone\nHydrobromide", fillcolor="#F1F3F4"]; Coupling [label="Amide Coupling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Product [label="Crude 3-oxo-C16-HSL", fillcolor="#EA4335"]; Purification [label="Purification\n(e.g., Chromatography)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_Product [label="Pure 3-oxo-C16-HSL", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Verified 3-oxo-C16-HSL", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acid -> Activation; Activation -> Activated_Acid; Activated_Acid -> Coupling; HSL_HBr -> Coupling; Coupling -> Crude_Product; Crude_Product -> Purification; Purification -> Pure_Product; Pure_Product -> Characterization; Characterization -> Final_Product; }
Figure 3: General workflow for the chemical synthesis of 3-oxo-C16-HSL.
Spectroscopic Characterization
Mass Spectrometry: The electron ionization (EI) mass spectrum of 3-oxo-C16-HSL will typically show a molecular ion peak (M+). The fragmentation pattern is characterized by the cleavage of the acyl side chain, providing information about its length and structure. A key diagnostic fragment is the homoserine lactone ring, which gives a characteristic ion at m/z 102.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of 3-oxo-C16-HSL. The 1H NMR spectrum will show characteristic signals for the protons of the homoserine lactone ring and the acyl chain. The 13C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Future Directions and Applications
The study of this compound and other long-chain AHLs is a rapidly evolving field. Future research will likely focus on:
-
Identification of Plant Receptors: The definitive identification of plant receptors for long-chain AHLs will be a major breakthrough in understanding inter-kingdom signaling.
-
Drug Development: The development of antagonists that block the biosynthesis or perception of 3-oxo-C16-HSL could represent a novel anti-virulence strategy to combat bacterial infections.
-
Agricultural Applications: Harnessing the ability of 3-oxo-C16-HSL to prime plant defenses could lead to the development of new, environmentally friendly methods for crop protection.
Conclusion
This compound stands as a testament to the complexity and elegance of microbial communication. From its roots in the fundamental discovery of quorum sensing to its role in the intricate dialogue between bacteria and plants, this long-chain signaling molecule continues to be a source of scientific inquiry and a potential target for innovative applications in medicine and agriculture. This guide has provided a technical framework for its study, with the hope of inspiring further research into its fascinating biology.
A Technical Guide to the Biosynthesis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone
Abstract
N-acyl-L-homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in a multitude of Gram-negative bacteria, enabling them to coordinate gene expression with population density. This guide provides an in-depth examination of the biosynthetic pathway for N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a long-chain AHL utilized by bacteria such as Sinorhizobium meliloti and Agrobacterium vitis to regulate symbiotic and pathogenic interactions.[1][2] We will dissect the core enzymatic machinery, the detailed biochemical mechanism, and the genetic regulatory circuits that govern its production. Furthermore, this document offers detailed experimental protocols for the study of this pathway and discusses its significance as a target for the development of novel anti-virulence and anti-biofilm therapeutics.
Part 1: The Core Biosynthetic Machinery
The synthesis of all AHLs, including 3-oxo-C16-HSL, is orchestrated by a highly conserved family of enzymes and a specific set of molecular precursors derived from primary metabolic pathways.
The LuxI-Family of Synthases
The enzymes responsible for AHL synthesis are homologs of the LuxI protein, first identified in Vibrio fischeri.[3][4] These synthases exhibit remarkable specificity, determining the length and modification of the acyl side chain of the AHL molecule they produce. For long-chain AHLs like 3-oxo-C16-HSL, specific synthases such as SinI from the sinRI locus in Sinorhizobium meliloti are responsible.[1] The structural architecture of these enzymes, particularly a V-shaped substrate-binding cleft leading to a hydrophobic tunnel, is the primary determinant of this acyl-chain selectivity, accommodating the long hexadecanoyl group while excluding shorter chains.[5]
Essential Precursors: Linking Quorum Sensing to Cellular Metabolism
The production of 3-oxo-C16-HSL is intrinsically linked to two fundamental metabolic pools within the bacterial cell: amino acid metabolism and fatty acid biosynthesis.
-
S-adenosylmethionine (SAM): This ubiquitous molecule, a key player in cellular methylation reactions, serves as the donor for the conserved homoserine lactone (HSL) ring structure common to all AHLs.[3][4][6]
-
3-oxohexadecanoyl-Acyl Carrier Protein (ACP): The acyl side chain is not derived from a free fatty acid but from an activated intermediate of the fatty acid biosynthesis pathway.[4][7] Specifically, the 16-carbon, 3-oxo modified acyl group is transferred from its covalent linkage to the Acyl Carrier Protein (ACP). This ensures that the synthesis of the signaling molecule is directly coupled to the cell's fatty acid metabolic status.
| Component | Role in Biosynthesis | Source Pathway |
| SinI Synthase | Catalyzes the formation of 3-oxo-C16-HSL | Quorum Sensing Gene Locus (sinI) |
| SAM | Donates the homoserine lactone moiety | Amino Acid Metabolism |
| 3-oxohexadecanoyl-ACP | Donates the 16-carbon acyl side chain | Fatty Acid Biosynthesis (FASII) |
| 3-oxo-C16-HSL | The final signaling molecule (autoinducer) | Product |
Table 1: Key components involved in the biosynthesis of 3-oxo-C16-HSL.
Part 2: The Enzymatic Reaction Mechanism
Kinetic studies on LuxI homologs, such as RhlI from Pseudomonas aeruginosa, have revealed that AHL synthesis proceeds via a sequential, ordered Bi-Ter reaction mechanism.[7] This is a critical insight for drug development, as it defines a specific series of binding events that can be targeted for inhibition.
The synthesis of 3-oxo-C16-HSL by a synthase like SinI follows these discrete steps:
-
Initial Substrate Binding: S-adenosylmethionine (SAM) is the first substrate to bind to the enzyme, occupying a well-defined pocket formed by conserved N-terminal residues.[5][6][7]
-
Acyl-ACP Binding: Following the conformational change induced by SAM binding, the 3-oxohexadecanoyl-ACP binds to the synthase. The long acyl chain is accommodated within a hydrophobic tunnel that passes through the enzyme.[5]
-
Amide Bond Formation: The synthase catalyzes a nucleophilic attack from the primary amine of SAM onto the thioester carbonyl of the 3-oxohexadecanoyl-ACP. This forms an amide bond and creates an acyl-SAM intermediate, releasing the now-unacylated holo-ACP.[6]
-
Intramolecular Cyclization (Lactonization): The enzyme facilitates an intramolecular attack by the carboxylate of the SAM moiety on the thio-methyl-adenosine group. This reaction forms the stable five-membered homoserine lactone ring.
-
Product Release: The final products, this compound and the byproduct 5'-methylthioadenosine (MTA), are released from the enzyme.[6]
Caption: The enzymatic synthesis of 3-oxo-C16-HSL by a LuxI-family synthase.
Part 3: Genetic Regulation of Biosynthesis
The expression of the synthase gene is itself tightly controlled by quorum sensing, creating a powerful auto-inductive positive feedback loop. This is the fundamental mechanism that allows a bacterial population to switch from individual behavior to coordinated group action once a threshold density is reached.
The canonical regulatory unit is an operon containing the luxI homolog and a luxR homolog. In the case of S. meliloti, this is the sinI/sinR system.
-
Basal Expression: At low cell density, the sinI gene is expressed at a low, basal level, producing a small amount of 3-oxo-C16-HSL. This AHL can diffuse across the cell membrane.[3]
-
Signal Accumulation: As the bacterial population grows, the extracellular concentration of 3-oxo-C16-HSL increases.
-
Receptor Binding and Activation: Once the concentration reaches a critical threshold, the AHL binds to its cognate cytoplasmic receptor protein, SinR (a LuxR homolog). This binding induces a conformational change in SinR, promoting its dimerization and enabling it to function as a transcriptional activator.
-
Transcriptional Amplification: The active SinR-AHL complex binds to a specific DNA sequence (a lux box) in the promoter region of the sinI gene, dramatically upregulating its transcription.
-
Positive Feedback: This massive increase in SinI synthase production leads to a rapid surge in 3-oxo-C16-HSL synthesis, amplifying the signal throughout the population and ensuring a synchronized switch in gene expression.
Caption: Positive feedback loop in the sinI/sinR quorum sensing circuit.
Part 4: Experimental Protocols
Studying the biosynthesis of a specific AHL requires robust methodologies for enzyme production, activity measurement, and product detection. The following protocols provide a framework for these investigations.
Protocol 1: In Vitro AHL Synthase Activity Assay
This protocol describes the expression, purification, and functional assay of a candidate 3-oxo-C16-HSL synthase, such as SinI. The self-validating nature of this protocol lies in the direct observation of product formation only when the purified enzyme and all necessary substrates are present.
A. Expression and Purification of His-tagged SinI Synthase:
-
Cloning: Subclone the coding sequence of the sinI gene into a bacterial expression vector (e.g., pET-28a) containing an N-terminal Hexa-histidine (6xHis) tag.
-
Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: Grow the culture in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue incubation at a reduced temperature (e.g., 18°C) overnight to improve protein solubility.
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse cells using sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash with buffer containing 20 mM imidazole and elute the His-tagged SinI protein with buffer containing 250 mM imidazole.
-
Verification: Confirm protein purity and size using SDS-PAGE. Determine protein concentration using a Bradford or BCA assay.
B. In Vitro Synthesis Reaction:
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 µM purified SinI synthase
-
200 µM S-adenosylmethionine (SAM)
-
50 µM 3-oxohexadecanoyl-ACP (requires separate enzymatic synthesis or purification)
-
Final volume adjusted to 100 µL with nuclease-free water.
-
-
Control Reactions: Prepare negative controls by omitting the enzyme, SAM, or the acyl-ACP substrate in separate reactions.
-
Incubation: Incubate all tubes at 30°C for 2 hours.
-
Extraction: Stop the reaction by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and centrifuge to separate the phases. Carefully collect the upper organic phase containing the AHL.
-
Analysis: Evaporate the solvent under a stream of nitrogen and resuspend the residue in methanol for analysis by HPLC-MS.
Protocol 2: HPLC-MS/MS for Detection and Quantification
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for unambiguous identification and quantification of AHLs due to its high sensitivity and specificity.
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a linear gradient from 30% B to 95% B over 15 minutes to elute the hydrophobic long-chain AHL.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Operate in Selected Reaction Monitoring (SRM) mode for highest specificity.
-
Precursor Ion: The [M+H]+ ion for 3-oxo-C16-HSL is m/z 354.5.[2]
-
Product Ions: Monitor for characteristic fragment ions resulting from the collision-induced dissociation of the precursor. A common fragment for AHLs is the homoserine lactone ring at m/z 102.
-
-
Quantification: Generate a standard curve using a synthetic 3-oxo-C16-HSL standard of known concentrations. Compare the peak area of the sample to the standard curve to determine its concentration.
Part 5: Implications and Future Directions
Significance in Host-Microbe Interactions
Long-chain AHLs, such as 3-oxo-C16-HSL, play critical roles beyond simple bacterial communication. In symbiotic contexts, like that of S. meliloti with leguminous plants, they are crucial for establishing a successful nitrogen-fixing relationship. In other contexts, they can modulate host responses. For instance, various long-chain AHLs have been shown to prime plant immune systems, inducing systemic resistance against subsequent pathogen attacks.[2][8]
A Prime Target for Anti-Quorum Sensing Therapeutics
The central role of AHL synthases in controlling virulence and biofilm formation in many pathogens makes them an attractive target for novel antimicrobial strategies.[7] Unlike traditional antibiotics that kill bacteria, inhibitors of AHL synthases act as "anti-virulence" agents. By blocking the communication pathway, they can disarm pathogens and prevent the formation of resilient biofilms, rendering them more susceptible to host immune clearance or conventional antibiotics. This approach is theorized to exert less selective pressure for the development of resistance. The detailed understanding of the synthase structure and its ordered kinetic mechanism provides a rational basis for the design of specific, potent inhibitors targeting the SAM or acyl-ACP binding sites.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the Pseudomonas aeruginosa acyl-homoserinelactone synthase LasI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Producing Bacteria
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Preamble: Beyond Simple Cell Counting – The Logic of Chemical Communication
In the microbial world, existence is a function of community. The ability to act in unison provides a significant competitive advantage, whether for colonizing a host, forming a protective biofilm, or overwhelming defense mechanisms. This coordinated behavior is not left to chance; it is governed by a sophisticated system of cell-to-cell communication known as quorum sensing (QS). At the heart of this system in many Gram-negative bacteria are small, diffusible signal molecules: N-acyl-homoserine lactones (AHLs).
This guide moves beyond a general overview to focus on a specific, yet less commonly discussed, class of long-chain AHLs: N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) . The extended 16-carbon acyl chain imparts distinct physicochemical properties that influence its diffusion, reception, and biological impact. Understanding the bacteria that produce this molecule, the genetic systems that control it, and the methodologies to study it is critical for researchers aiming to decipher or disrupt the complex social lives of these microorganisms. Here, we provide the technical details and, more importantly, the strategic reasoning behind the methodologies, to empower your research and development endeavors.
Part 1: The Producers – Key Bacteria Harboring 3-oxo-C16-HSL Systems
While shorter-chain AHLs are widespread, the production of a 16-carbon 3-oxo-AHL is more specialized. Identifying the producers is the first step toward understanding the signal's ecological and pathological significance.
Initial evidence points to several genera known for producing a diverse array of long-chain AHLs. While direct and exclusive production of 3-oxo-C16-HSL is a nuanced topic requiring precise analytical confirmation, several key groups are of high interest.
| Bacterial Species/Group | Typical Quorum Sensing System | Notes on Long-Chain AHL Production |
| Burkholderia cepacia complex (Bcc) | CepI/CepR | Primarily known for producing C8-HSL and C6-HSL, but the plasticity of LuxI-family synthases warrants investigation for longer-chain AHLs under specific conditions.[1][2] The CepIR system is a critical regulator of virulence factors, including siderophores and proteases.[1][3] |
| Agrobacterium vitis | AvsI/LasR-type receptor | Strains of this plant pathogen have been identified as producers of unusual, long-chain AHLs, including 3-oxo-C16-HSL.[4] |
| Other Pseudomonas and Sinorhizobium species | Various LuxI/LuxR homologs | Genera like Sinorhizobium meliloti (using SinI/SinR) are well-documented producers of very long-chain AHLs (up to C18), including C16-HSL.[5] While not always the 3-oxo variant, the enzymatic machinery clearly exists to handle long fatty acid precursors. |
Expert Insight: The length of the acyl chain on an AHL is determined by the substrate specificity of the LuxI-family synthase, which utilizes S-adenosyl-L-methionine (SAM) for the homoserine lactone ring and a specific acyl-ACP (Acyl Carrier Protein) from the fatty acid biosynthesis pathway. The presence of a 3-oxo group is a hallmark of direct synthesis from a β-ketoacyl-ACP intermediate. Therefore, when searching for novel 3-oxo-C16-HSL producers, a logical starting point is to perform genomic analysis for LuxI homologs in bacteria known to possess complex fatty acid metabolism.
Part 2: The Genetic Architecture – The LuxI/LuxR Paradigm
The synthesis and response to 3-oxo-C16-HSL are governed by a canonical LuxI/LuxR-type quorum sensing circuit. Understanding this pathway is fundamental to its study and manipulation.
-
Synthesis (The "Shout"): The LuxI-family synthase (e.g., AvsI) synthesizes 3-oxo-C16-HSL from its specific acyl-ACP precursor and SAM.
-
Accumulation & Diffusion (The "Message Spreads"): As the bacterial population density increases, the concentration of 3-oxo-C16-HSL builds up in the local environment. Unlike short-chain AHLs, the hydrophobicity of this long-chain molecule may lead to its localization within the cell membrane, potentially requiring active transport or vesicle-mediated transfer rather than free diffusion.[5]
-
Reception (The "Listener"): Once a threshold concentration is reached, 3-oxo-C16-HSL binds to its cognate cytoplasmic receptor, a LuxR-family transcriptional regulator .
-
Activation & Regulation (The "Coordinated Action"): This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. This complex then acts as a transcriptional activator or repressor, modulating the expression of genes often associated with virulence, biofilm formation, and secondary metabolite production.[1][6]
Visualization: The 3-oxo-C16-HSL Quorum Sensing Circuit
Caption: A diagram of the LuxI/LuxR-type quorum sensing system for 3-oxo-C16-HSL.
Part 3: Methodologies for Detection and Quantification
Studying a signaling molecule requires robust methods for its detection and quantification. The long-chain nature of 3-oxo-C16-HSL presents unique challenges and considerations compared to its shorter-chain cousins.
Protocol 1: Extraction of Long-Chain AHLs from Bacterial Supernatant
Causality: The hydrophobicity of 3-oxo-C16-HSL means it is less soluble in aqueous media and may be partially retained in the bacterial cell membranes. Therefore, the choice of solvent is critical. While ethyl acetate is a common choice, its polarity may be insufficient for efficient extraction of very long-chain AHLs. Dichloromethane (DCM) offers a less polar alternative, improving recovery. Acidification of the sample protonates the lactone ring, preventing hydrolysis under neutral or basic conditions, thereby preserving the molecule's integrity.
Step-by-Step Methodology:
-
Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to late-logarithmic or stationary phase, where QS gene expression is typically maximal.
-
Cell Removal: Centrifuge the culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells. Carefully decant the supernatant into a sterile container.
-
Solvent Extraction (Self-Validating Step):
-
For every 100 mL of cell-free supernatant, add 100 mL of dichloromethane (DCM).
-
Control: Prepare a parallel "spiked" control by adding a known concentration of synthetic 3-oxo-C16-HSL standard to 100 mL of sterile culture medium and extract it using the same procedure. This allows you to calculate extraction efficiency.
-
-
Mixing: Agitate the mixture vigorously for 2 minutes in a separatory funnel. Allow the phases to separate.
-
Collection: Collect the lower organic (DCM) phase. Perform a second extraction on the aqueous phase with another 100 mL of DCM to maximize yield.
-
Drying and Concentration: Pool the organic phases and dry them over anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Re-dissolve the dried extract in a small, precise volume (e.g., 200 µL) of methanol or acetonitrile suitable for subsequent analysis. Store at -20°C.
Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Causality: For unambiguous identification and precise quantification, HPLC-MS/MS is the gold standard. HPLC separates the complex mixture of the bacterial extract, while the tandem mass spectrometer provides two levels of confirmation: the parent mass of the molecule (MS1) and the mass of its characteristic fragments after collision-induced dissociation (MS2). This specificity is crucial to distinguish 3-oxo-C16-HSL from other structurally similar lipids.
Step-by-Step Methodology:
-
Instrumentation: Use a C18 reverse-phase HPLC column coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid, is effective. The formic acid aids in the ionization of the AHL molecule in the ESI source.
-
Example Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate. The long, hydrophobic C16 chain requires a high percentage of organic solvent for elution.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI mode.
-
MS1 Scan: Scan for the protonated parent ion [M+H]⁺ of 3-oxo-C16-HSL, which has a mass-to-charge ratio (m/z) of 354.5.[4]
-
MS2 Fragmentation (MRM): Select the parent ion (354.5 m/z) and monitor for its characteristic product ion. The most common and stable fragment for all AHLs is the homoserine lactone ring, which has an m/z of 102. This 354.5 -> 102 transition is highly specific.
-
-
Quantification (Self-Validating Step):
-
Generate a standard curve by injecting known concentrations of a purified 3-oxo-C16-HSL standard (e.g., 1 nM to 10 µM).
-
Plot the peak area of the 102 m/z product ion against the concentration.
-
Analyze the reconstituted bacterial extract and determine its concentration by interpolating its peak area on the standard curve. The linearity of the standard curve validates the quantification method within that range.
-
Visualization: Analytical Workflow for 3-oxo-C16-HSL Identification
Caption: A streamlined workflow from bacterial culture to quantitative analysis of 3-oxo-C16-HSL.
Part 4: Implications for Drug Development – Targeting the Message
The central role of QS systems like the one involving 3-oxo-C16-HSL in regulating virulence makes them attractive targets for novel antimicrobial strategies. Rather than killing the bacteria, which imposes strong selective pressure for resistance, quorum quenching (QQ) aims to disarm them by disrupting their communication.
Potential Drug Development Strategies:
-
Inhibition of the Synthase (LuxI Homologs):
-
Mechanism: Develop small molecules that act as competitive or non-competitive inhibitors of the LuxI-type synthase, preventing the production of 3-oxo-C16-HSL. These could be analogs of the natural substrates (SAM or acyl-ACP).
-
Advantage: Halts signal production at its source.
-
-
Degradation of the Signal Molecule:
-
Mechanism: Utilize enzymes (AHL lactonases or acylases) that specifically degrade the 3-oxo-C16-HSL molecule, keeping its concentration below the threshold required for activation.
-
Advantage: An established natural mechanism that can be harnessed for therapeutic use.
-
-
Antagonism of the Receptor (LuxR Homologs):
-
Mechanism: Design molecules that are structurally similar to 3-oxo-C16-HSL and can bind to the LuxR-type receptor but fail to induce the conformational change necessary for its activation. These competitive inhibitors effectively block the receptor site.[7]
-
Advantage: This is a highly specific approach that directly targets the final step of signal reception. The long acyl chain of 3-oxo-C16-HSL provides a large lipophilic target for designing high-affinity antagonists.
-
Expert Insight: When developing antagonists for a long-chain AHL receptor, it is crucial to consider the pharmacokinetics. The hydrophobicity that helps the natural ligand interact with its receptor can also make a drug candidate poorly soluble and difficult to deliver. Prodrug strategies or novel formulation technologies may be necessary to overcome these challenges in a clinical setting.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Functional Quorum Sensing Systems are Maintained during Chronic Burkholderia cepacia Complex Infections in Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Physical and chemical properties of 3-oxo-C16-HSL
An In-Depth Technical Guide to N-(3-Oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL)
Abstract
N-(3-Oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL), a class of signaling molecules pivotal to bacterial intercellular communication, a process known as quorum sensing (QS). Produced by various Gram-negative bacteria, including strains of Agrobacterium vitis and Pseudomonas, this molecule plays a crucial role in coordinating collective behaviors such as biofilm formation and virulence factor expression.[1][2] Furthermore, long-chain AHLs like 3-oxo-C16-HSL are recognized for their ability to engage in inter-kingdom signaling, notably by priming the immune systems of plants against pathogenic attack.[1] This guide provides a comprehensive overview of the physical and chemical properties of 3-oxo-C16-HSL, details established protocols for its synthesis and analysis, and explores its biological functions, offering a critical resource for researchers in microbiology, drug development, and plant pathology.
Physicochemical Properties
The function and bioavailability of 3-oxo-C16-HSL are intrinsically linked to its physicochemical characteristics. As a long-chain AHL, its properties are dominated by a lengthy, hydrophobic acyl tail combined with a polar homoserine lactone head group.
Core Attributes
A summary of the key physical and chemical properties of 3-oxo-C16-HSL is presented below.
| Property | Value | Source(s) |
| Formal Name | 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide | [1] |
| Synonyms | 3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone, 3OC16-HSL | [1][3] |
| Molecular Formula | C₂₀H₃₅NO₄ | [1][3] |
| Molecular Weight | 353.5 g/mol | [1][3] |
| Appearance | White to off-white solid | [3][4] |
| CAS Number | 925448-37-9 | [1][3] |
Solubility and Stability
The solubility profile of 3-oxo-C16-HSL is critical for its handling in experimental settings. Its long acyl chain renders it poorly soluble in aqueous solutions but readily soluble in organic solvents.
Causality Insight: The use of aprotic polar solvents like DMSO and DMF is essential for creating stable, concentrated stock solutions. Primary alcohols such as ethanol are generally not recommended for long-term storage as they can promote the hydrolysis and opening of the homoserine lactone ring, rendering the molecule biologically inactive.[5][6]
-
Storage and Stability:
-
Solid Form: Stable for at least two years when stored at -20°C, protected from light and moisture.[3]
-
In Solvent: Stock solutions in anhydrous DMSO are stable for up to 6 months at -80°C.[4] Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[4] In aqueous media at neutral or alkaline pH, the lactone ring is susceptible to hydrolysis, with a half-life that can be on the order of hours, a critical consideration for the design of aqueous bioassays.[7]
-
Synthesis and Analytical Characterization
The availability of pure 3-oxo-C16-HSL is fundamental for research. While it can be isolated from bacterial cultures, chemical synthesis provides a more reliable and scalable source.
General Synthesis Strategy
The most common synthetic route involves the coupling of L-homoserine lactone with an activated form of the corresponding 3-oxo-fatty acid.
Protocol: Synthesis of N-Acyl-L-homoserine Lactones
This protocol provides a general methodology for the synthesis of AHLs, which can be specifically adapted for 3-oxo-C16-HSL.[8]
-
Reactant Preparation: Dissolve 3-oxohexadecanoic acid and L-homoserine lactone hydrobromide in an appropriate anhydrous solvent (e.g., Dichloromethane - DCM). Stir the mixture at room temperature for 15 minutes.
-
Coupling Reaction: Add a coupling agent, such as N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC), dropwise to the reaction mixture. A catalyst like 4-dimethylaminopyridine (DMAP) may also be included.
-
Incubation: Allow the reaction to stir at room temperature for 24 hours to ensure complete coupling.
-
Workup: Quench the reaction and wash the mixture with a 5% (v/v) HCl aqueous solution.
-
Extraction: Extract the organic phase with DCM or ethyl acetate.
-
Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product using column chromatography or recrystallization to yield pure 3-oxo-C16-HSL.
Analytical Characterization Techniques
Confirmation of the identity and purity of synthesized or isolated 3-oxo-C16-HSL is paramount.
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for AHL identification.[9]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used, detecting the protonated molecule [M+H]⁺.
-
Fragmentation: A characteristic fragmentation pattern involves the cleavage of the amide bond, yielding a prominent daughter ion corresponding to the homoserine lactone ring (m/z 102.1).[9][10] This consistent fragment is often used in Multiple Reaction Monitoring (MRM) methods for sensitive and specific quantification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the synthesized molecule, ensuring the correct connectivity of the acyl chain and the integrity of the lactone ring.[7]
Biological Activity and Mechanism of Action
3-oxo-C16-HSL functions as a chemical messenger in bacterial quorum sensing, a cell-density-dependent system for regulating gene expression.
The Quorum Sensing Circuit
AHL-mediated quorum sensing typically involves two key protein components: a LuxI-type synthase that produces the AHL signal, and a LuxR-type transcriptional regulator that detects it.[11]
-
Synthesis: A LuxI homolog synthesizes 3-oxo-C16-HSL. At low cell densities, the molecule diffuses out of the cell.
-
Accumulation: As the bacterial population grows, the extracellular concentration of 3-oxo-C16-HSL increases.
-
Detection: Upon reaching a threshold concentration, the molecule diffuses back into the cells and binds to its cognate LuxR-type receptor.
-
Activation & Regulation: This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and activation. The activated LuxR:AHL complex then binds to specific DNA promoter sequences (often called lux boxes) to either activate or repress the transcription of target genes.[11] These genes often encode virulence factors, biofilm matrix components, and other proteins that are most effective when produced by a coordinated population.
Inter-kingdom Signaling
Beyond bacterial communication, 3-oxo-C16-HSL can influence host organisms. In plants, long-chain AHLs have been shown to prime the plant's defense system, a phenomenon known as systemic acquired resistance, leading to enhanced protection against subsequent pathogen attacks.[1] In mammalian systems, related AHLs like 3-oxo-C12-HSL are known to exert immunomodulatory effects, interacting with various immune cells and signaling pathways.[7][12] While less studied, 3-oxo-C16-HSL is presumed to have similar capabilities due to its structural similarity, adsorbing to and potentially remodeling lipid membranes to facilitate interactions.[4]
Key Experimental Protocols
Studying the effects of 3-oxo-C16-HSL requires robust and reproducible assays. Below are foundational protocols for detecting its presence and quantifying its impact on a key bacterial phenotype.
Protocol: AHL Detection Using a Whole-Cell Bioreporter
This method utilizes a genetically engineered bacterial strain that produces a measurable signal (e.g., light, color) in the presence of specific AHLs.
-
Principle: The bioreporter strain contains a LuxR-type receptor that recognizes 3-oxo-C16-HSL and a promoter responsive to the activated receptor, which drives the expression of a reporter gene like lux (bioluminescence) or lacZ (colorimetric). The signal intensity is proportional to the AHL concentration.[13]
-
Materials:
-
AHL bioreporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).
-
Appropriate growth medium (e.g., Luria-Bertani broth).
-
3-oxo-C16-HSL stock solution and samples for testing.
-
96-well microtiter plates (white plates for luminescence).
-
Microplate reader (luminometer or spectrophotometer).
-
-
Procedure:
-
Inoculum Preparation: Grow the bioreporter strain overnight in the appropriate medium with selective antibiotics.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh medium.
-
Sample Addition: In a 96-well plate, add serial dilutions of your 3-oxo-C16-HSL standard or your unknown samples. Include a solvent control.
-
Inoculation: Add the diluted bioreporter culture to each well.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the reporter output (e.g., luminescence using a luminometer).
-
Analysis: Plot the signal intensity against the concentration of the 3-oxo-C16-HSL standards to create a standard curve. Use this curve to determine the concentration in unknown samples.
-
Protocol: Crystal Violet Biofilm Formation Assay
This protocol quantifies the effect of 3-oxo-C16-HSL on the formation of static biofilms in vitro.[14]
-
Principle: Bacteria that form biofilms adhere to the surface of a microtiter plate well. Non-adherent (planktonic) cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of retained stain, which is proportional to the biofilm biomass, is quantified by measuring its absorbance after solubilization.
-
Materials:
-
Bacterial strain of interest.
-
Appropriate liquid growth medium.
-
3-oxo-C16-HSL stock solution.
-
Sterile 96-well flat-bottom polystyrene microtiter plates.
-
0.1% (w/v) Crystal Violet solution.
-
95% Ethanol or 30% Acetic Acid.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Inoculum Preparation: Grow the test bacterium overnight. Dilute the culture 1:100 in fresh medium.
-
Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate.
-
Treatment: Add different concentrations of 3-oxo-C16-HSL to the wells. Include appropriate solvent and negative controls.
-
Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours.
-
Washing: Discard the liquid culture and gently wash the wells twice with PBS to remove non-adherent cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the stain solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Add 95% ethanol to each well to dissolve the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of ~570 nm using a microplate reader.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-3-oxo-hexadecanoyl-L-Homoserine lactone - Immunomart [immunomart.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-3-Oxo-Dodecanoyl-L-Homoserine Lactone | C16H27NO4 | CID 3246941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Sentinel Molecule: A Technical Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone Signaling
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Quorum sensing (QS), a sophisticated mechanism of bacterial cell-to-cell communication, orchestrates collective behaviors critical for microbial survival, adaptation, and pathogenesis. Central to many of these systems in Gram-negative bacteria are N-acyl-homoserine lactone (AHL) signaling molecules. This technical guide provides an in-depth exploration of the signaling mechanism of a specific, long-chain AHL: N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). We will dissect the core components of its signaling circuit, focusing on the well-characterized SinI/SinR system in Sinorhizobium meliloti and the homologous AvsI/AvsR system in Agrobacterium vitis. This guide will detail the biosynthesis of 3-oxo-C16-HSL, its interaction with cognate transcriptional regulators, the downstream genetic and phenotypic consequences, and provide validated experimental protocols for its study. The insights presented herein are designed to empower researchers in microbiology, plant-bacterial interactions, and infectious disease to investigate and potentially modulate this key signaling pathway.
Introduction: The Language of Long-Chain Acyl-Homoserine Lactones
Gram-negative bacteria utilize a diverse lexicon of AHLs to monitor their population density and synchronize gene expression. These molecules typically consist of a conserved homoserine lactone ring linked to an acyl chain of varying length (from 4 to 18 carbons), which may feature modifications at the C3 position (a hydroxyl or oxo group) and varying degrees of saturation.[1] This structural diversity underpins the specificity of these signaling systems.[1]
Long-chain AHLs, such as 3-oxo-C16-HSL, are particularly noteworthy. Their hydrophobic nature suggests they may not freely diffuse across bacterial membranes like their shorter-chain counterparts, potentially indicating specialized transport mechanisms like efflux pumps or outer membrane vesicles.[1] The study of these long-chain signals has revealed their critical roles in complex processes, including symbiosis and pathogenesis.
This guide will focus on the canonical LuxI/LuxR-type signaling paradigm as it applies to 3-oxo-C16-HSL. In this system, a LuxI-family synthase produces the AHL signal, which, upon reaching a threshold concentration, binds to a cognate LuxR-family transcriptional regulator. This complex then modulates the expression of target genes.
The Core Signaling Machinery: SinI/SinR and AvsI/AvsR Systems
The most well-documented systems responsible for the production and perception of 3-oxo-C16-HSL and other long-chain AHLs are the SinI/SinR system in the nitrogen-fixing symbiont Sinorhizobium meliloti and the highly homologous AvsI/AvsR system in the plant pathogen Agrobacterium vitis.[2][3][4]
-
Sinorhizobium meliloti : The sinRI locus is responsible for the synthesis of several long-chain AHLs, with acyl chains ranging from 12 to 18 carbons.[2][3] This was the first report of bacteria producing AHLs with acyl chains longer than 14 carbons.[3] The SinI synthase produces a variety of long-chain AHLs, including 3-oxo-C16:1-HSL.[5] The cognate receptor, SinR, along with another LuxR-homolog, ExpR, regulates the expression of genes involved in symbiosis and exopolysaccharide (EPS) II production.[5][6] Disruption of sinI eliminates the production of these long-chain AHLs, while a sinR mutation leads to basal level production.[3]
-
Agrobacterium vitis : This bacterium, which causes crown gall disease in grapevines, possesses the avsR-avsI quorum-sensing system.[4][7] The AvsI protein, which shows high identity to SinI, is the synthase responsible for producing long-chain AHLs, including C16:1 and 3-O-C16:1-HSL.[4][8] The AvsR protein, homologous to SinR, is the cognate receptor that regulates the expression of avsI.[4][8] This system is crucial for the induction of a hypersensitive-like response and necrosis in host plants.[4][8]
The genetic organization of these systems typically features the luxR homolog (sinR or avsR) located upstream of the luxI homolog (sinI or avsI), allowing for regulatory feedback loops.
Biosynthesis of 3-oxo-C16-HSL by LuxI-type Synthases
The synthesis of AHLs is catalyzed by LuxI-family synthases in a reaction that utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acylated acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the source of the acyl chain.[9]
Generalized Reaction:
Acyl-ACP + S-adenosylmethionine ---(LuxI-type synthase)--> N-acyl-homoserine lactone + ACP + 5'-methylthioadenosine + H+
The specificity for the long C16 acyl chain in synthases like SinI and AvsI is believed to be determined by the structure of the substrate-binding cleft within the enzyme.[4] This V-shaped cleft accommodates the growing acyl-ACP, and its dimensions and hydrophobicity likely favor the binding of very-long-chain fatty acid precursors.[4] While the precise molecular caliper mechanism for determining chain length in LuxI synthases is not as well-defined as in other fatty acid elongases, it is a critical area of ongoing research.[10]
Diagram: Biosynthesis and Regulation of 3-oxo-C16-HSL
Caption: The 3-oxo-C16-HSL signaling pathway.
Molecular Recognition and Transcriptional Activation by LuxR-type Receptors
Upon reaching a critical concentration, 3-oxo-C16-HSL binds to its cognate LuxR-type receptor, such as SinR or AvsR. These receptors are typically composed of two domains: an N-terminal ligand-binding domain and a C-terminal helix-turn-helix DNA-binding domain.[4] The binding of the AHL is thought to induce a conformational change that promotes protein dimerization and stabilizes the receptor, protecting it from proteolytic degradation.
While a crystal structure of AvsR or SinR with 3-oxo-C16-HSL is not currently available, studies on homologous LuxR-type proteins, such as TraR, have provided a model for this interaction. Key residues within the N-terminal domain form a hydrophobic pocket that accommodates the acyl chain of the AHL, while specific hydrogen bonds are formed with the homoserine lactone ring.[11] For AvsR, it has been noted that it has substitutions in some highly conserved amino acid residues that are predicted to be important for autoinducer binding in other LuxR homologs, suggesting potential unique aspects of its interaction with long-chain AHLs.[4]
The activated LuxR-AHL complex then binds to specific 20-bp inverted repeat sequences in the promoter regions of target genes, known as lux boxes. This binding typically recruits RNA polymerase, leading to the activation or repression of gene transcription.
Downstream Targets and Phenotypic Consequences
The 3-oxo-C16-HSL signaling pathway regulates a suite of genes that are critical for the lifestyle of the producing bacterium.
| System | Organism | Regulated Processes | Key Phenotypes | References |
| SinI/SinR | Sinorhizobium meliloti | Exopolysaccharide (EPS) II synthesis, Nodulation efficiency | Mucoid colony morphology, Formation of nitrogen-fixing nodules on Medicago sativa | [2][3][6] |
| AvsI/AvsR | Agrobacterium vitis | Virulence factor expression | Hypersensitive response on tobacco, Necrosis on grapevine | [4][7][8] |
A transcriptome analysis of Agrobacterium species has revealed a complex network of gene regulation, and while a specific AvsR regulon study is not yet published, it is clear that this system is a key regulator of plant-pathogen interactions.[12][13]
Inter-kingdom Signaling: Effects on Eukaryotic Hosts
There is growing evidence that AHLs can be perceived by eukaryotic hosts, a phenomenon known as inter-kingdom signaling. Treatment of the model legume Medicago truncatula with 3-oxo-C16-HSL has been shown to cause differential expression of proteins involved in flavonoid synthesis, hormone metabolism, and oxidative stress responses.[11] This suggests that plants can recognize and respond to these bacterial signals, potentially priming their defense systems or modulating developmental pathways to accommodate symbiotic relationships.
Experimental Methodologies: A Practical Guide
The study of 3-oxo-C16-HSL signaling requires robust methods for its extraction, detection, and quantification.
Extraction of 3-oxo-C16-HSL from Bacterial Cultures
Due to its long acyl chain, 3-oxo-C16-HSL is hydrophobic and can be efficiently extracted from culture supernatants using organic solvents. Solid-phase extraction (SPE) offers a more refined and sensitive alternative to traditional liquid-liquid extraction.
Protocol 1: Liquid-Liquid Extraction
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase). To prevent pH-dependent degradation (lactonolysis) of the AHL, it is advisable to buffer the medium with 50 mM MOPS.[14]
-
Centrifuge the culture to pellet the cells.
-
Transfer the cell-free supernatant to a separating funnel.
-
Add an equal volume of acidified ethyl acetate (containing 0.1-0.5% v/v acetic acid) to the supernatant.[5][14]
-
Shake vigorously for 1-2 minutes and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter the extract and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or ethyl acetate) for subsequent analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE) with C18 Cartridges
This method is particularly useful for cleaning up and concentrating AHLs from complex matrices.[15][16]
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of water. Do not allow the cartridge to go dry.[15]
-
Sample Loading: Load the pre-filtered, cell-free culture supernatant onto the conditioned cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove salts and other polar impurities.[15]
-
Elution: Elute the bound AHLs with 2-5 mL of 80% acetonitrile in water.
-
Downstream Processing: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.[15]
Diagram: Experimental Workflow for 3-oxo-C16-HSL Analysis
Caption: A typical experimental workflow for the analysis of 3-oxo-C16-HSL.
Detection and Quantification of 3-oxo-C16-HSL
A. Reporter Gene Assays
Bacterial bioreporters are invaluable tools for detecting the presence of biologically active AHLs. The Agrobacterium tumefaciens NTL4(pZLR4) strain is a commonly used bioreporter that is sensitive to a broad range of AHLs, including long-chain variants.[14][17] This strain contains a traG-lacZ reporter fusion that is activated by a LuxR homolog, TraR, in the presence of AHLs. Activation results in the production of β-galactosidase, which can be detected colorimetrically with X-gal.
Protocol 3: Agrobacterium tumefaciens NTL4 Bioreporter Assay
-
Prepare a lawn of the A. tumefaciens NTL4(pZLR4) bioreporter on an appropriate agar medium (e.g., AT minimal glucose medium) containing X-gal.[17][18]
-
Spot a small amount of the AHL extract or the live bacterial culture to be tested onto the surface of the agar.
-
Incubate the plate at 28°C for 24-48 hours.
-
A blue halo around the spot indicates the presence of AHLs that can activate the reporter system.[14]
B. Mass Spectrometry
For accurate identification and quantification, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[19]
Protocol 4: LC-MS/MS Quantification (General Principles)
-
Chromatographic Separation: Separate the AHLs in the extract using a reverse-phase C18 HPLC column.
-
Mass Spectrometric Detection: Use a mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): For quantification, monitor the transition of the parent ion [M+H]+ of 3-oxo-C16-HSL to a characteristic product ion, which is typically the lactone ring moiety at m/z 102.[19]
-
Quantification: Generate a standard curve using a synthetic 3-oxo-C16-HSL standard of known concentrations to quantify the amount of the molecule in the sample.
Conclusion and Future Directions
The this compound signaling system represents a fascinating and crucial aspect of bacterial communication, with profound implications for symbiotic and pathogenic interactions with eukaryotic hosts. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the intricacies of this long-chain AHL signaling pathway.
Future research should aim to:
-
Elucidate the crystal structure of AvsR or SinR in complex with 3-oxo-C16-HSL to precisely define the molecular basis of ligand recognition.
-
Perform comprehensive transcriptome (RNA-seq) analyses of avsR and sinR mutants to fully delineate their respective regulons.
-
Investigate the potential transport mechanisms for long-chain AHLs across bacterial membranes.
-
Further explore the impact of 3-oxo-C16-HSL on plant and other eukaryotic host physiology to understand the full scope of its inter-kingdom signaling capabilities.
By continuing to unravel the complexities of this signaling system, we can open new avenues for the development of novel anti-virulence strategies and for the enhancement of beneficial plant-microbe interactions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Long-Chain N-Acyl-Homoserine Lactones in Agrobacterium vitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The quorum-sensing system AvsR-AvsI regulates both long-chain and short-chain acyl-homoserine lactones in Agrobacterium vitis E26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of long-chain N-acyl-homoserine lactones in Agrobacterium vitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo evidence that S-adenosylmethionine and fatty acid synthesis intermediates are the substrates for the LuxI family of autoinducer synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A molecular caliper mechanism for determining very long-chain fatty acid length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptome architecture of the three main lineages of agrobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptome Profiling and Functional Analysis of Agrobacterium tumefaciens Reveals a General Conserved Response to Acidic Conditions (pH 5.5) and a Complex Acid-Mediated Signaling Involved in Agrobacterium-Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long Chain N-acyl Homoserine Lactone Production by Enterobacter sp. Isolated from Human Tongue Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Defining the structure and function of acyl-homoserine lactone autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
N-3-oxo-hexadecanoyl-L-Homoserine Lactone (OHHL): A Key Modulator in Plant-Microbe Interactions
An In-Depth Technical Guide for Researchers and Scientists
Abstract
N-3-oxo-hexadecanoyl-L-Homoserine lactone (OHHL), a long-chain N-acyl homoserine lactone (AHL), is a pivotal signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria.[1][2] Beyond its role in coordinating bacterial group behaviors, OHHL has emerged as a significant player in inter-kingdom communication, directly influencing plant physiology and immunity. This technical guide provides an in-depth exploration of OHHL, from its fundamental role in bacterial communication to its complex interactions with host plants. We will dissect the molecular mechanisms through which plants perceive this bacterial signal and translate it into tangible defense responses, a process known as AHL-priming. This guide offers detailed experimental protocols for studying these interactions, providing researchers and drug development professionals with the necessary tools to investigate and harness the potential of OHHL in developing novel bio-stimulants and crop protection strategies.
The Foundation: Quorum Sensing and N-Acyl Homoserine Lactones
The Principle of Quorum Sensing (QS)
Quorum sensing is a sophisticated cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[3][4] This system relies on the production, release, and detection of small signaling molecules called autoinducers.[3][5] When the bacterial population reaches a critical density (a "quorum"), the accumulated autoinducer concentration surpasses a threshold, triggering a coordinated, population-wide change in behavior. These behaviors often include virulence factor production, biofilm formation, and bioluminescence, which are most effective when undertaken by a large group.[4][6]
The LuxI/LuxR Paradigm: The Engine of AHL-Based QS
In many Gram-negative bacteria, the QS system is orchestrated by a pair of conserved proteins, LuxI and LuxR.[3]
-
LuxI-type Synthases: These enzymes are responsible for synthesizing the AHL autoinducers. They utilize S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (ACPs) from the fatty acid biosynthesis pathway to produce AHL molecules with varying acyl chain lengths and modifications.[4]
-
LuxR-type Receptors: These are cytoplasmic proteins that act as both AHL receptors and transcriptional regulators. The AHL molecule diffuses freely across the bacterial cell membrane.[4] At high concentrations, it binds to its cognate LuxR receptor, inducing a conformational change that allows the LuxR-AHL complex to bind to specific DNA sequences (lux boxes) and activate the transcription of target genes.
Figure 1: The canonical LuxI/LuxR quorum sensing circuit.
Profile of a Key Signaling Molecule: this compound (OHHL)
OHHL, also known as 3-oxo-C16-HSL, is a long-chain AHL that plays a crucial role in the communication systems of bacteria such as Agrobacterium vitis and various Pseudomonas species.[2][7] Its extended acyl chain is a distinguishing feature that influences its solubility, diffusion, and interaction with host organisms.
Chemical and Physical Properties
The specific structure of OHHL dictates its biological activity and interaction with both bacterial and eukaryotic systems.
| Property | Value | Reference |
| Formal Name | 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide | [2] |
| Molecular Formula | C₂₀H₃₅NO₄ | [1][2][7] |
| Molecular Weight | 353.50 g/mol | [1][2] |
| CAS Number | 925448-37-9 | [2][7] |
| Structure | A homoserine lactone ring attached to a 16-carbon acyl chain with a ketone group at the C3 position. | [4] |
The Role of OHHL in Shaping Plant Responses
The dialogue between plants and microbes is not limited to pathogenesis or symbiosis; it involves a nuanced exchange of chemical signals. OHHL is a prime example of a bacterial molecule that plants can perceive, leading to significant modulation of their immune systems.
Inter-Kingdom Signaling and Defense Priming
Plants do not remain passive in the face of microbial colonization. They have evolved mechanisms to detect microbial signals, including long-chain AHLs like OHHL.[8][9] Exposure to OHHL does not typically trigger a full-blown defense response on its own. Instead, it "primes" the plant, conditioning it to respond more rapidly and robustly to a subsequent pathogen attack.[2][7] This primed state is a key component of induced systemic resistance, providing broad-spectrum protection.[2]
Molecular Mechanisms of Plant Perception and Signal Transduction
While a specific plant receptor for OHHL has yet to be definitively identified, research on OHHL and structurally similar long-chain AHLs has elucidated the downstream consequences of this perception.[8][9]
-
Signal Perception: OHHL, being lipophilic, is thought to interact with the plant's plasma membrane, potentially binding to a membrane-associated receptor or protein complex.[1]
-
Signal Transduction: This initial perception triggers a cascade of intracellular signaling events. Studies on similar AHLs show the involvement of Mitogen-Activated Protein Kinases (MAPKs), such as MPK6, which are central hubs in plant immunity signaling.[8][9]
-
Hormonal and Metabolic Changes: The signal cascade culminates in the modulation of key defense-related hormone pathways. Treatment of plants like Medicago truncatula with OHHL leads to significant changes in proteins involved in oxidative stress, flavonoid biosynthesis, and hormone metabolism.[8][9] Critically, long-chain AHLs are known to prime defenses that are dependent on oxylipins and salicylic acid (SA), a cornerstone of systemic acquired resistance.[2]
-
Enhanced Defense: The primed state is characterized by the accumulation of defense-related transcripts and metabolites. Upon pathogen challenge, a primed plant can more quickly deploy defenses like callose deposition and the production of phenolic compounds, effectively halting the pathogen's ingress.[8][9]
Figure 2: Proposed signaling pathway for OHHL-induced defense priming in plants.
Methodologies for Studying OHHL-Plant Interactions
Investigating the intricate relationship between OHHL and plants requires robust and reproducible methodologies. The following protocols provide a framework for a comprehensive experimental workflow.
Experimental Workflow Overview
A typical investigation follows a logical progression from preparing the signaling molecule to analyzing the plant's response after a pathogen challenge. This workflow ensures that observations are directly attributable to the priming effect of OHHL.
Figure 3: A comprehensive workflow for studying OHHL-mediated plant priming.
Protocol: Plant Priming Assay with OHHL
This protocol details the treatment of model plants (e.g., Arabidopsis thaliana) to induce a primed state.
Materials:
-
This compound (OHHL)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Hydroponic or soil-based plant growth system
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old
Methodology:
-
Stock Solution Preparation:
-
Dissolve OHHL in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Rationale: OHHL has low aqueous solubility, and DMSO is an effective solvent.[2] This stock can be stored at -20°C for future use.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the OHHL stock solution in sterile water to the final desired concentration (e.g., 1 µM, 10 µM).
-
Control Group: Prepare a "mock" control solution containing the same final concentration of DMSO as the treatment group.
-
Rationale: The mock control is critical to ensure that any observed effects are due to OHHL and not the solvent.
-
-
Plant Treatment (Root Drenching):
-
Carefully apply a fixed volume (e.g., 5-10 mL) of the OHHL working solution or the mock solution to the base of each plant, ensuring the soil or growth medium is saturated.
-
Rationale: Root drenching is a non-invasive method that allows for systemic uptake of the compound.
-
-
Incubation (Priming Phase):
-
Place the treated plants back into their growth chamber under standard conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Allow the plants to incubate for a period of 24 to 72 hours.
-
Rationale: This incubation period is necessary for the plant to perceive the signal and establish the primed state before encountering a pathogen.
-
Protocol: Pathogen Challenge and Disease Quantification
This protocol describes how to challenge the primed plants and measure the outcome.
Materials:
-
Primed and mock-treated plants from Protocol 4.2.
-
Pathogenic bacteria (e.g., Pseudomonas syringae pv. tomato DC3000) cultured to a specific optical density (e.g., OD₆₀₀ = 0.2).
-
Surfactant (e.g., Silwet L-77).
-
Sterile 10 mM MgCl₂.
-
Syringe without a needle or a spray bottle.
Methodology:
-
Inoculum Preparation:
-
Resuspend the pathogenic bacteria in sterile 10 mM MgCl₂ to an OD₆₀₀ of 0.002.
-
Add a surfactant like Silwet L-77 (e.g., 0.02% v/v) to the bacterial suspension.
-
Rationale: The surfactant reduces surface tension, ensuring the inoculum spreads evenly across the leaf surface.
-
-
Inoculation:
-
Uniformly spray the bacterial suspension onto the leaves of both the OHHL-primed and mock-treated plants until the leaves are thoroughly wetted.
-
Alternative (Infiltration): For more quantitative studies, use a needleless syringe to gently infiltrate a defined area on the underside of the leaf.
-
-
Disease Progression:
-
Cover the inoculated plants with a transparent dome for 24 hours to maintain high humidity, which promotes infection.
-
Return the plants to the growth chamber and monitor for disease symptoms (e.g., chlorotic lesions, water-soaking) over 3-5 days.
-
-
Quantification of Bacterial Growth (CFU Counting):
-
At 3 days post-inoculation, collect leaf discs of a known area from at least 3-5 plants per treatment group.
-
Homogenize the leaf discs in sterile 10 mM MgCl₂.
-
Perform serial dilutions of the homogenate and plate onto appropriate selective agar plates.
-
Incubate the plates for 48 hours and count the colony-forming units (CFUs).
-
Self-Validation: A successful priming event will result in a statistically significant reduction (e.g., 1-2 log₁₀) in CFUs in the OHHL-treated plants compared to the mock-treated plants.
-
Applications and Future Directions
The ability of OHHL to prime plant defenses opens up exciting avenues for research and development.
-
Sustainable Agriculture: OHHL and other long-chain AHLs are promising candidates for the development of novel bio-stimulants or "plant vaccines." These could be applied to crops to enhance their resistance to a broad range of pathogens, potentially reducing the need for chemical pesticides.
-
Understanding Plant Perception: A major goal in the field is the identification of the plant receptor(s) for AHLs. Uncovering these receptors would provide a deeper understanding of inter-kingdom signaling and offer precise targets for genetic engineering or chemical design.
-
Drug Development: The intricate communication network between bacteria and their hosts presents novel targets. Modulating this signaling, either by inhibiting it to reduce bacterial virulence or mimicking it to boost host immunity, is a burgeoning area of interest for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 5. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
An In-Depth Technical Guide to the Natural Sources of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Long-Chain Acyl-Homoserine Lactone
N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a long-chain N-acyl-homoserine lactone (AHL), a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The production and detection of specific AHLs enable bacteria to collectively regulate a wide array of physiological processes, including biofilm formation, virulence factor production, and symbiotic relationships.
The 3-oxo-C16-HSL, with its extended 16-carbon acyl chain, represents a less commonly studied, yet significant, member of the AHL family. Its hydrophobic nature influences its diffusion and interaction with cellular membranes, suggesting distinct roles compared to more well-understood short-chain AHLs. This guide provides a comprehensive overview of the known natural sources of 3-oxo-C16-HSL, the genetic systems responsible for its biosynthesis, and detailed methodologies for its extraction, detection, and quantification. Understanding the origins and functions of this molecule is critical for researchers investigating bacterial communication, host-pathogen interactions, and for professionals in drug development seeking to identify novel targets for antimicrobial strategies that disrupt quorum sensing, a process known as quorum quenching.
Principal Natural Producers of 3-oxo-C16-HSL
The production of 3-oxo-C16-HSL has been identified in a select number of bacterial species, primarily associated with plant and marine environments. The following table summarizes the key known producers and their ecological niches.
| Bacterial Species | Habitat/Association | Quorum Sensing System | Key Functions Regulated |
| Agrobacterium vitis | Plant pathogen, causes crown gall disease on grapevines[1][2][3] | AvsI/AvsR[4][5][6][7] | Hypersensitive response and necrosis in plants[5][6] |
| Pseudoalteromonas galatheae | Marine bacterium, associated with the surface of red macroalgae (Porphyra haitanensis)[8] | Not fully characterized | Biofilm formation[8] |
| Pseudomonas sp. | Isolated from diseased Tilapia fish[9] | Not fully characterized | Potential role in pathogenesis |
Biosynthesis of 3-oxo-C16-HSL: The LuxI/LuxR Paradigm
The biosynthesis of 3-oxo-C16-HSL follows the canonical LuxI/LuxR quorum sensing model. A LuxI-type synthase catalyzes the formation of the AHL molecule, which then interacts with a cognate LuxR-type transcriptional regulator to modulate gene expression.
The AvsI/AvsR System in Agrobacterium vitis
In Agrobacterium vitis, the production of 3-oxo-C16-HSL is governed by the avsI gene, which encodes the LuxI-type synthase, AvsI[4][5][6][7]. The expression of avsI is, in turn, regulated by AvsR, a LuxR-type transcriptional regulator[5][6]. The AvsR protein binds to long-chain AHLs, including 3-oxo-C16-HSL, forming a complex that activates the transcription of target genes. This system is crucial for the bacterium's interaction with its plant host, specifically in inducing a hypersensitive response and necrosis[5][6].
AvsI/AvsR quorum sensing circuit in Agrobacterium vitis.
Experimental Protocols for the Study of 3-oxo-C16-HSL
The study of long-chain AHLs like 3-oxo-C16-HSL requires robust methods for their extraction from complex biological matrices and sensitive techniques for their detection and quantification.
Protocol 1: Extraction of 3-oxo-C16-HSL from Bacterial Culture Supernatant
This protocol details a liquid-liquid extraction (LLE) method, which is a standard and effective procedure for isolating AHLs from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the stationary phase
-
Centrifuge and appropriate tubes
-
Ethyl acetate (acidified with 0.5% v/v glacial acetic acid)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
Acetonitrile (HPLC grade) for resuspension
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted AHLs.
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate.
-
Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Allow the phases to separate. The upper organic phase contains the AHLs.
-
Drain and collect the lower aqueous phase.
-
Repeat the extraction of the aqueous phase twice more with fresh acidified ethyl acetate to maximize recovery.
-
-
Drying the Organic Phase:
-
Pool the collected organic phases.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the pooled organic phase to remove residual water. Swirl gently and let it stand for 10-15 minutes.
-
-
Solvent Evaporation:
-
Filter the dried organic phase to remove the desiccant.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen until a dry residue is obtained.
-
-
Resuspension and Storage:
-
Resuspend the dried extract in a small, known volume of HPLC-grade acetonitrile (e.g., 100-500 µL).
-
Transfer the resuspended extract to a clean vial and store at -20°C until analysis.
-
Protocol 2: Detection and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of AHLs.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Synthetic 3-oxo-C16-HSL standard for calibration.
Procedure:
-
Sample Preparation: Prepare a dilution series of the synthetic 3-oxo-C16-HSL standard in acetonitrile to create a calibration curve. Dilute the extracted samples as necessary.
-
Chromatographic Separation:
-
Set the column temperature (e.g., 40°C).
-
Use a suitable gradient elution program. An example gradient is as follows:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Inject a small volume (e.g., 5 µL) of the sample and standards.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. The precursor ion for 3-oxo-C16-HSL ([M+H]⁺) is m/z 354.5. A characteristic product ion is m/z 102, which corresponds to the homoserine lactone ring.
-
Optimize instrument parameters (e.g., capillary voltage, source temperature, collision energy) using the synthetic standard.
-
-
Data Analysis:
-
Identify 3-oxo-C16-HSL in the samples by comparing the retention time and the fragmentation pattern to the synthetic standard.
-
Quantify the concentration of 3-oxo-C16-HSL in the samples by interpolating the peak areas from the calibration curve generated with the standards.
-
Workflow for extraction and analysis of 3-oxo-C16-HSL.
Functional Roles and Implications
Interspecies and Inter-kingdom Signaling
The production of long-chain AHLs like 3-oxo-C16-HSL has significant implications for how bacteria interact with their environment and with eukaryotic hosts. In plant-microbe interactions, long-chain AHLs are perceived by plants as signals that can prime their immune systems for enhanced defense against pathogens, a phenomenon known as systemic acquired resistance[9]. This suggests a co-evolutionary arms race where plants have developed mechanisms to eavesdrop on bacterial communication.
Biofilm Formation
In marine environments, quorum sensing is crucial for the formation and maturation of biofilms on various surfaces. For Pseudoalteromonas galatheae, the production of 3-oxo-C16-HSL, along with other AHLs, is implicated in the regulation of biofilm formation[8]. Biofilms provide a protected mode of growth for bacteria, enhancing their resistance to environmental stresses and antimicrobial agents. Understanding the role of specific AHLs in this process is key to developing strategies to control problematic biofilms.
Conclusion and Future Directions
This compound is a key signaling molecule in specific ecological niches, mediating important bacterial behaviors and interactions with host organisms. The primary known natural sources are the plant-associated bacterium Agrobacterium vitis and the marine bacterium Pseudoalteromonas galatheae. The methodologies outlined in this guide provide a robust framework for the isolation, identification, and quantification of 3-oxo-C16-HSL, enabling further research into its biological functions.
Future research should focus on identifying additional natural producers of 3-oxo-C16-HSL to broaden our understanding of its ecological distribution. Elucidating the full spectrum of genes regulated by this long-chain AHL in its producer organisms will provide deeper insights into its physiological roles. For drug development professionals, the specific synthases and receptors involved in 3-oxo-C16-HSL signaling represent promising targets for the development of novel anti-virulence therapies that disrupt bacterial communication without exerting selective pressure for resistance.
References
- 1. The Ecology of Agrobacterium vitis and Management of Crown Gall Disease in Vineyards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First Report of Agrobacterium vitis as Causal Agent of Crown Gall Disease of Grapevine in Tunisia [apsnet.org]
- 4. The quorum-sensing system AvsR-AvsI regulates both long-chain and short-chain acyl-homoserine lactones in Agrobacterium vitis E26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Regulation of long-chain N-acyl-homoserine lactones in Agrobacterium vitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quorum-sensing signal production by Agrobacterium vitis strains and their tumor-inducing and tartrate-catabolic plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
The Silent Architects: A Technical Guide to the Biological Activity of Long-Chain Acyl-Homoserine Lactones
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Cell Counting - The Intricate Language of Bacterial Quorum Sensing
In the microbial world, communication is paramount for survival and pathogenesis. Bacteria do not act as solitary entities but rather as coordinated, multicellular communities. This collective behavior is orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). At the heart of this system in many Gram-negative bacteria are small, diffusible signal molecules, the N-acyl-homoserine lactones (AHLs). While the roles of short-chain AHLs have been extensively studied, their long-chain counterparts (typically with acyl chains of 12 carbons or more) are emerging as critical players with multifaceted biological activities that extend beyond simple bacterial enumeration.
This technical guide provides a comprehensive exploration of the biological activities of long-chain AHLs, delving into their synthesis, signaling mechanisms, and their profound impact on both prokaryotic and eukaryotic systems. We will dissect the intricate signaling cascades they trigger, their role in virulence and biofilm formation, and their surprising immunomodulatory effects on host cells. Furthermore, this guide will equip researchers with detailed, field-proven methodologies for the study of these fascinating molecules, from extraction and quantification to the investigation of their biological effects.
The Molecular Framework of Long-Chain AHL Signaling
Long-chain AHLs are amphipathic molecules, possessing a hydrophilic homoserine lactone ring and a hydrophobic acyl chain.[1][2] This dual nature is crucial for their function, influencing their diffusion across membranes and their interaction with cognate receptors. The general structure of an AHL consists of a γ-butyrolactone moiety with an acylated α-amino group.[3] The length of the acyl chain can vary from 4 to 18 carbons, and it can be modified with substitutions at the C3 position, such as oxo or hydroxyl groups, which contributes to the specificity of the signal.[3][4]
Synthesis and Regulation: The LuxI/LuxR Paradigm
The synthesis of AHLs is primarily catalyzed by enzymes of the LuxI family of AHL synthases.[5] These enzymes utilize S-adenosylmethionine (SAM) and intermediates from fatty acid metabolism as precursors.[5] The specificity of the LuxI synthase determines the structure of the AHL produced by a particular bacterial species.[5][6] For instance, in the opportunistic pathogen Pseudomonas aeruginosa, the LasI synthase is responsible for the production of N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a well-characterized long-chain AHL.[5][7]
The canonical AHL signaling system involves a transcriptional regulator protein of the LuxR family.[5][8] As the bacterial population density increases, the concentration of secreted AHLs rises. Upon reaching a threshold concentration, the AHLs diffuse back into the bacterial cells and bind to their cognate LuxR-type receptor.[2] This binding event typically induces a conformational change in the LuxR protein, leading to its dimerization and activation as a transcriptional regulator. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression.[2]
Figure 1: Canonical LuxI/LuxR-type quorum sensing circuit for long-chain AHLs.
Diverse Biological Activities in Prokaryotes
Long-chain AHLs regulate a wide array of physiological processes in bacteria, contributing significantly to their success as colonists and pathogens.
Virulence Factor Regulation
One of the most critical roles of long-chain AHLs is the regulation of virulence factor production in pathogenic bacteria. In P. aeruginosa, the LasI/LasR system, which utilizes 3-oxo-C12-HSL, sits at the top of a hierarchical QS cascade that controls the expression of numerous virulence factors, including elastase, alkaline protease, and exotoxin A.[7] This coordinated expression of virulence factors at high cell densities allows the bacteria to overwhelm host defenses and establish a successful infection.[6]
Biofilm Formation and Maturation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS).[9] Biofilm formation is a key survival strategy for many bacteria, providing protection from environmental stresses, including antibiotics and host immune responses. Long-chain AHLs are intimately involved in the regulation of biofilm development.[10] For example, in P. aeruginosa, 3-oxo-C12-HSL is known to influence biofilm maturation.[9] The QS system controls the production of EPS components and factors that contribute to the structural integrity of the biofilm.[10]
Genetic Exchange
Recent evidence has highlighted a role for long-chain AHLs in promoting genetic exchange between bacteria. In Rhodobacter capsulatus, the production of a gene transfer agent (GTA), a bacteriophage-like particle that mediates horizontal gene transfer, is regulated by a long-chain AHL quorum-sensing system.[8][11] This suggests that at high population densities, bacteria can enhance their genetic diversity and adaptability through QS-mediated gene exchange.
| Long-Chain AHL | Producing Bacterium | Key Regulated Processes |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa | Virulence factor production, biofilm maturation, proteolytic activity[5][7][9] |
| N-hexadecanoyl-homoserine lactone (C16-HSL) | Rhodobacter capsulatus | Gene transfer agent production[8][11] |
| N-octanoyl-L-homoserine lactone (C8-HSL) & other long-chain AHLs | Burkholderia species | Virulence, biofilm formation, antimicrobial production[3][5][10] |
| 7,8-cis-N-(tetradecenoyl) homoserine lactone | Rhizobium leguminosarum | Symbiotic functions[5] |
Table 1: Examples of Long-Chain Acyl-Homoserine Lactones and their Biological Functions in Bacteria.
Interkingdom Signaling: The Impact of Long-Chain AHLs on Eukaryotic Cells
The influence of long-chain AHLs is not confined to the bacterial kingdom. These molecules can also interact with and modulate the functions of eukaryotic host cells, a phenomenon known as interkingdom signaling.[12]
Immunomodulatory Effects
Long-chain AHLs, particularly 3-oxo-C12-HSL from P. aeruginosa, have been shown to exert significant immunomodulatory effects.[13][14][15] These molecules can diffuse into eukaryotic cells and interact with various intracellular signaling pathways.[1][2] Studies have demonstrated that 3-oxo-C12-HSL can inhibit lymphocyte proliferation and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[15] This immunosuppressive activity may represent a strategy by which pathogenic bacteria evade the host immune response and establish chronic infections.[14] The immunomodulatory activity of these AHLs is often dependent on an intact lactone ring and a specific acyl chain length of 11-13 carbons.[1]
Induction of Apoptosis
In addition to their immunomodulatory effects, long-chain AHLs can also induce apoptosis (programmed cell death) in various eukaryotic cell types, including immune cells.[1] For example, 3-oxo-C12-HSL has been shown to induce apoptosis in Jurkat T-cells via the mitochondrial pathway.[1] This pro-apoptotic activity could contribute to the tissue damage observed during chronic bacterial infections.
Figure 2: Simplified overview of the interaction of long-chain AHLs with eukaryotic host cells.
Methodologies for the Study of Long-Chain Acyl-Homoserine Lactones
The study of long-chain AHLs requires robust and sensitive methods for their extraction, detection, and quantification, as well as bioassays to assess their biological activity.
Protocol 1: Extraction of Long-Chain AHLs from Bacterial Culture Supernatants
Rationale: This protocol describes a standard liquid-liquid extraction method to isolate AHLs from bacterial culture supernatants for subsequent analysis. The use of an organic solvent like ethyl acetate is effective for extracting the relatively nonpolar long-chain AHLs.
Materials:
-
Bacterial culture grown to the desired cell density
-
Centrifuge and centrifuge tubes
-
Ethyl acetate (acidified with 0.1% formic acid is recommended)[16]
-
Rotary evaporator or nitrogen gas stream
-
Acetonitrile or methanol for reconstitution
Procedure:
-
Cell Removal: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.[17]
-
Supernatant Collection: Carefully decant the supernatant into a clean container.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate.[16]
-
Mixing: Stopper the funnel and invert it several times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the phases to separate. The organic phase (top layer) will contain the AHLs.
-
Collection of Organic Phase: Drain the lower aqueous phase and collect the upper organic phase.
-
Repeat Extraction: For improved recovery, repeat the extraction of the aqueous phase with a fresh volume of ethyl acetate.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.[16][18]
-
Reconstitution: Reconstitute the dried extract in a small, known volume of acetonitrile or methanol for analysis.[18]
Protocol 2: Detection and Quantification of Long-Chain AHLs by HPLC-MS/MS
Rationale: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of AHLs.[18][19][20] This technique allows for the separation of different AHL species and their unambiguous identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Instrumentation and Reagents:
-
Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source[22][23]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid[22]
-
AHL standards of known concentrations
Procedure:
-
Sample Preparation: Prepare the reconstituted AHL extract from Protocol 1. Filter the sample through a 0.22 µm filter if necessary.
-
Chromatographic Separation: Inject the sample onto the C18 column. Elute the AHLs using a binary gradient of solvents A and B. A typical gradient might start with a low percentage of solvent B, which is then linearly increased to elute the more hydrophobic long-chain AHLs.[22]
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument. For identification, use full scan and product ion scan modes. A characteristic fragment ion for AHLs is at m/z 102.055, corresponding to the homoserine lactone ring.[20][23]
-
Data Analysis: Identify AHLs in the sample by comparing their retention times and mass spectra to those of the pure standards. Quantify the AHLs by constructing a standard curve from the analysis of the AHL standards at known concentrations.
Figure 3: Experimental workflow for the extraction and analysis of long-chain AHLs.
Protocol 3: Bioassay for AHL Activity using Reporter Strains
Rationale: Bacterial biosensors are strains that are engineered to produce a detectable signal, such as light or color, in the presence of specific AHLs.[21][24] They provide a cost-effective and sensitive method for detecting and semi-quantifying AHL activity. Agrobacterium tumefaciens NTL4(pZLR4) is a commonly used biosensor that is responsive to a broad range of AHLs, including long-chain variants.[21][24]
Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
-
Appropriate growth medium and antibiotics for the biosensor strain
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Petri dishes or microtiter plates
-
AHL extract or pure AHL standards
Procedure (Agar Plate Diffusion Assay):
-
Prepare Reporter Plates: Prepare agar plates with the appropriate growth medium for the biosensor strain. Seed the molten agar with an overnight culture of the biosensor and add X-Gal.
-
Sample Application: Once the agar has solidified, create small wells in the agar or place sterile paper discs on the surface.
-
Incubate: Apply a known volume of the AHL extract or standard to the wells or discs. Incubate the plates at the optimal temperature for the biosensor strain.
-
Observe Results: A blue halo will develop around the well or disc if AHLs are present, due to the activation of a lacZ reporter gene and the subsequent cleavage of X-Gal.[21] The diameter of the halo is proportional to the concentration of the AHL.
Future Perspectives and Therapeutic Implications
The intricate roles of long-chain AHLs in bacterial pathogenesis and interkingdom signaling make them attractive targets for novel therapeutic interventions. The development of strategies to disrupt QS, known as quorum quenching, is a promising avenue for the development of anti-virulence drugs. These strategies could involve the use of enzymes that degrade AHLs (acylases and lactonases) or small molecules that act as antagonists for LuxR-type receptors.[25][26] By interfering with bacterial communication, it may be possible to disarm pathogens without exerting selective pressure for the development of antibiotic resistance.
Furthermore, a deeper understanding of the immunomodulatory effects of long-chain AHLs could open new doors for the development of therapies for inflammatory diseases. The ability of these molecules to suppress pro-inflammatory responses suggests that synthetic AHL analogs could be explored for their therapeutic potential.
Conclusion
Long-chain acyl-homoserine lactones are far more than simple bacterial counting molecules. They are sophisticated chemical signals that orchestrate complex behaviors in bacteria, from the regulation of virulence and biofilm formation to the promotion of genetic exchange. Their ability to engage in interkingdom signaling and modulate host immune responses underscores their importance in the intricate interplay between bacteria and their eukaryotic hosts. As research in this field continues to evolve, the study of long-chain AHLs will undoubtedly provide further insights into the chemical language of the microbial world and pave the way for innovative therapeutic strategies to combat bacterial infections and inflammatory diseases.
References
- 1. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]
- 2. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of both l‐ and d‐ N‐acyl‐homoserine lactones by Burkholderia cepacia and Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl Homoserine Lactone in Interspecies Bacterial Signaling [mbl.or.kr]
- 6. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 8. Long-Chain Acyl-Homoserine Lactone Quorum-Sensing Regulation of Rhodobacter capsulatus Gene Transfer Agent Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-chain acyl-homoserine lactone quorum-sensing regulation of Rhodobacter capsulatus gene transfer agent production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl Homoserine Lactones from Culture Supernatants of Pseudomonas aeruginosa Accelerate Host Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for N-3-oxo-hexadecanoyl-L-Homoserine lactone extraction from bacteria
An Application Guide: High-Efficiency Extraction of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) from Bacterial Cultures
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the extraction of this compound (3-oxo-C16-HSL), a long-chain acyl-homoserine lactone (AHL) critical to quorum sensing in various Gram-negative bacteria. We present two robust protocols: the widely adopted Liquid-Liquid Extraction (LLE) method and a high-purity Solid-Phase Extraction (SPE) method. This guide emphasizes the causality behind experimental choices, offers insights for troubleshooting, and details downstream analytical validation by HPLC-MS/MS, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 3-oxo-C16-HSL in Quorum Sensing
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression.[1] In many Gram-negative bacteria, this process is mediated by the synthesis and detection of AHLs.[2] These signaling molecules consist of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length, saturation, and substitution at the C-3 position.[2]
This compound (3-oxo-C16-HSL) is a long-chain AHL that acts as a key autoinducer in certain bacterial species.[3] The accumulation of 3-oxo-C16-HSL to a threshold concentration triggers its binding to a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of genes controlling critical group behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[2] The ability to accurately extract and quantify 3-oxo-C16-HSL from bacterial cultures is therefore fundamental to studying microbial pathogenesis, discovering novel anti-quorum sensing therapeutics, and understanding complex microbial ecosystems.
Signaling Pathway Overview
The canonical LuxI/R quorum sensing circuit provides the framework for understanding 3-oxo-C16-HSL signaling. A LuxI-family synthase produces the AHL signal. As cell density increases, the AHL accumulates, diffuses across the cell membrane, and binds to the cytoplasmic LuxR-family receptor, activating it as a transcriptional regulator for target genes.
Principle of Extraction
The extraction of 3-oxo-C16-HSL from aqueous culture media is based on its amphipathic nature. The long C16 acyl chain imparts significant lipophilicity, allowing for its partitioning into water-immiscible organic solvents.[4]
A critical aspect of the protocol is the acidification of the culture supernatant prior to extraction. The lactone ring of AHLs is susceptible to base-catalyzed hydrolytic cleavage, which opens the ring and renders the molecule biologically inactive. By acidifying the sample to a pH below 7 (typically with acetic or formic acid), the equilibrium is shifted to favor the stable, ring-closed form, thus preventing degradation during the extraction process.[4][5]
Recommended Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is the most established and widely used method for AHL extraction due to its simplicity and effectiveness.[2][6] This protocol is optimized for high recovery from bacterial culture supernatants.
Materials and Reagents
-
Bacterial culture grown to stationary phase
-
Ethyl acetate (HPLC grade)
-
Glacial acetic acid or formic acid
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Centrifuge and appropriate tubes (refrigerated)
-
Separatory funnel (volume > 2x culture volume)
-
Rotary evaporator
-
Acetonitrile (HPLC grade)
-
0.22 µm syringe filters
Step-by-Step LLE Protocol
-
Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the late logarithmic or stationary phase, as AHL production is typically maximal at high cell densities.[2]
-
Cell Removal: Harvest the culture and pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask. This will be the starting material for the extraction. It is advisable to filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.[7]
-
Acidification: Acidify the supernatant by adding glacial acetic acid or formic acid to a final concentration of 0.1% (v/v).[4][7] This stabilizes the lactone ring.
-
First Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate (containing 0.1% v/v acetic or formic acid).
-
Mixing: Stopper the funnel and invert it several times, ensuring to vent frequently to release pressure. Shake vigorously for 2 minutes.
-
Expert Tip: Vigorous shaking maximizes the interfacial surface area for efficient partitioning. However, if emulsions form, switch to gentle swirling or rocking.[8]
-
-
Phase Separation: Allow the funnel to stand until the aqueous and organic (upper, ethyl acetate) layers have clearly separated.
-
Collection: Drain the lower aqueous layer back into its original flask and carefully collect the upper organic phase into a clean, dry flask.
-
Repeat Extraction: Repeat the extraction (steps 5-8) on the aqueous phase two more times with fresh volumes of acidified ethyl acetate. Pooling the three organic extracts maximizes the recovery of the target AHL.[6][9]
-
Drying: Add anhydrous magnesium sulfate or sodium sulfate to the pooled organic extract to remove residual water. Swirl and let stand for 10-15 minutes, then filter to remove the drying agent.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator with a water bath temperature set to no higher than 40°C to prevent thermal degradation of the AHL. Evaporate to complete dryness.
-
Reconstitution & Storage: Resuspend the dried extract in a small, precise volume (e.g., 500 µL to 1 mL) of HPLC-grade acetonitrile.[2][6] This concentrated sample is now ready for analysis. Store at -20°C until use.
Recommended Protocol 2: Solid-Phase Extraction (SPE)
SPE is an excellent alternative to LLE, often providing cleaner extracts and higher concentration factors, which can improve detection sensitivity by two- to ten-fold.[6][10] This protocol utilizes a reversed-phase (C18) cartridge, which retains the lipophilic 3-oxo-C16-HSL while allowing polar impurities to be washed away.
Materials and Reagents
-
Cell-free, acidified supernatant (prepared as in LLE steps 1-4)
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Vacuum manifold (optional, but recommended)
-
Nitrogen evaporator or rotary evaporator
Step-by-Step SPE Protocol
-
Sample Pre-treatment: Prepare cell-free, acidified (0.1% TFA or formic acid) supernatant as described in the LLE protocol (steps 1-4). Ensure the final pH is < 3.[2]
-
Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to wet the stationary phase. Do not allow the cartridge to go dry.[2][4]
-
Cartridge Equilibration: Immediately follow with 5 mL of acidified water (0.1% TFA or formic acid). This equilibrates the sorbent to the sample's polarity. Do not allow the cartridge to go dry.[2][4]
-
Sample Loading: Load the pre-treated supernatant onto the cartridge at a slow, steady flow rate (approx. 1-2 drops per second). A slow rate is critical for efficient binding of the analyte to the C18 sorbent.
-
Washing (Desalting): Wash the cartridge with 5-10 mL of a weak organic solvent solution (e.g., 5-10% methanol in acidified water) to remove salts and highly polar impurities that did not bind to the column.[2]
-
Elution: Elute the retained 3-oxo-C16-HSL with 2-5 mL of a high-percentage organic solvent. For a long-chain AHL like C16, 80-90% acetonitrile in water with 0.1% formic acid is recommended.
-
Expert Tip: Collect the eluate in fractions and analyze them separately to determine the optimal elution volume for your specific conditions.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 100-500 µL acetonitrile) for analysis.
Extraction Workflow Diagram
Analysis and Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive method for the unambiguous identification and quantification of 3-oxo-C16-HSL in complex extracts.
HPLC-MS/MS Parameters
The analysis relies on the high selectivity of Multiple Reaction Monitoring (MRM). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.
| Parameter | Recommended Value / Setting | Rationale |
| Analyte | This compound | |
| Formula | C₂₀H₃₅NO₄ | [3] |
| Molecular Weight | 353.5 g/mol | [3] |
| Precursor Ion ([M+H]⁺) | m/z 354.3 | Based on the molecular weight plus a proton. |
| Primary Product Ion | m/z 102.0 | This is the characteristic fragment of the protonated homoserine lactone ring, common to most AHLs.[11][12] |
| Chromatography | Reversed-phase C18 column | Ideal for separating AHLs based on the hydrophobicity of their acyl chains. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures good ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | AHLs readily form [M+H]⁺ adducts. |
Self-Validation: The Importance of Controls
To ensure the trustworthiness of your results, the following controls are essential:
-
Method Blank: Perform the entire extraction protocol on a sterile growth medium to ensure no interfering peaks or contamination originate from the medium or solvents.
-
Negative Control: Extract the supernatant from a mutant bacterial strain known to be incapable of producing 3-oxo-C16-HSL. This validates that the detected signal is a product of the specific biosynthetic pathway.
-
Positive Control (Spike): Spike a known quantity of a synthetic 3-oxo-C16-HSL standard into a sterile medium or a negative control supernatant before extraction. This allows for the calculation of extraction efficiency and recovery rate.
| Method | Typical Recovery Rate | Notes |
| Liquid-Liquid Extraction (LLE) | 70-90% | Recovery can be variable and is highly dependent on technique. Prone to emulsion formation.[13][14] |
| Solid-Phase Extraction (SPE) | >85-98% | Generally offers higher, more consistent recovery and cleaner extracts than LLE.[9][15] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery | Lactone Ring Hydrolysis: Sample pH was neutral or alkaline. | Ensure proper acidification of the supernatant before extraction.[5] |
| Inefficient Extraction: Insufficient shaking (LLE), incorrect solvent choice, or loading too fast (SPE). | Increase mixing time for LLE. For SPE, ensure slow, steady loading and use an appropriate elution solvent (e.g., high % acetonitrile for long-chain AHLs). | |
| Analyte Degradation: Excessive heat during solvent evaporation. | Keep the rotary evaporator water bath temperature at or below 40°C. | |
| Emulsion Formation (LLE) | High concentration of lipids, proteins, or other surfactants in the culture medium. | 1. Prevention: Use gentle swirling instead of vigorous shaking.[8]2. Break Emulsion: Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.[8][16]3. Physical Separation: Centrifuge the entire mixture to break the emulsion.[8]4. Alternative: Use the SPE protocol, which is not prone to emulsion formation.[5] |
| Interfering Peaks in Chromatogram | Contaminants from media, solvents, or plasticware. | Run a method blank. Use high-purity (HPLC grade) solvents and reagents. Use glass vessels where possible. The SPE method generally produces cleaner extracts. |
Safety Precautions
Standard laboratory safety practices should be followed. Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ethyl acetate, methanol, and acetonitrile are flammable and should be kept away from ignition sources.
References
- 1. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. biotage.com [biotage.com]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro [frontiersin.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Tips & Tricks [chem.rochester.edu]
Application Notes and Protocols: The Use of N-3-oxo-hexadecanoyl-L-Homoserine Lactone in Biofilm Formation Assays
Introduction: Decoding Bacterial Communication to Understand Biofilms
In the microbial world, bacteria rarely exist as solitary cells. Instead, they form complex, surface-attached communities known as biofilms. These sophisticated structures provide protection from environmental threats, including antibiotics and host immune responses, making them a significant concern in clinical and industrial settings.[1] The formation and maturation of these communities are not random; they are highly regulated processes coordinated by a cell-to-cell communication system called quorum sensing (QS).[2]
Gram-negative bacteria, a major class of microorganisms, often utilize N-acyl-homoserine lactones (AHLs) as the signaling molecules for this communication.[3][4] The fundamental QS mechanism involves a transcriptional activator protein (a LuxR-type protein) and an AHL synthase (a LuxI-type protein) that produces a specific AHL molecule.[5][6] As the bacterial population grows, the extracellular concentration of the AHL signal increases. Once a critical threshold—a "quorum"—is reached, the AHL binds to its cognate LuxR receptor.[7] This activated complex then modulates the expression of target genes, often including those responsible for virulence and the intricate process of biofilm formation.[3][7][8]
N-3-oxo-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that acts as a key signaling molecule in this process for certain bacteria.[2][9] The length and modifications of the AHL's acyl chain provide specificity to the signaling system, allowing for distinct communication channels within diverse microbial populations.[7] Understanding the role of specific AHLs like C16-HSL is therefore critical for dissecting the mechanisms of biofilm development and for designing novel strategies to disrupt these resilient microbial communities.
Application Insight: Leveraging C16-HSL in Biofilm Research
The exogenous application of chemically synthesized C16-HSL is a powerful technique to probe its specific role in biofilm regulation. This approach allows researchers to bypass the native production of the signal molecule, enabling precise control over its concentration and timing of introduction.
Key Applications Include:
-
Inducing and Enhancing Biofilm Formation: In bacterial strains that possess a receptor for C16-HSL but either lack the corresponding synthase or produce it at low levels, adding exogenous C16-HSL can trigger or significantly enhance biofilm development.
-
Investigating Concentration-Dependent Responses: The effect of AHLs is often highly dependent on their concentration.[10] Systematically testing a range of C16-HSL concentrations allows for the determination of the threshold required for a biological response and can reveal biphasic effects where high concentrations may become inhibitory.
-
Dissecting Quorum Sensing Pathways: By using C16-HSL in conjunction with genetic mutants (e.g., LuxR knockouts), researchers can confirm the specific signaling pathway and delineate the downstream genetic targets responsible for the observed biofilm phenotype.
-
Screening for Quorum Sensing Inhibitors (QSIs): A baseline of C16-HSL-induced biofilm formation can be established, creating a robust system for screening compound libraries for potential QSIs that act by competing with C16-HSL for binding to its LuxR-type receptor.[11]
Core Principles & Experimental Design
Trustworthy and reproducible results hinge on a well-designed experiment with meticulous attention to controls. When using C16-HSL to modulate biofilm formation, the following considerations are paramount.
Causality Behind Experimental Choices
-
Solubility of C16-HSL: Long-chain AHLs like C16-HSL have poor solubility in aqueous media. Therefore, a stock solution must be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or acetone.[12][13][14] This necessitates the inclusion of a solvent control in all experiments to ensure that any observed effects are due to the C16-HSL and not the solvent itself.
-
Bacterial Inoculum Density: Biofilm assays should be initiated with a standardized, low-density bacterial culture (e.g., a 1:100 dilution of an overnight culture).[15][16] This ensures that the observed biofilm formation is a result of growth and development over the course of the assay, rather than simple sedimentation of a dense culture.
-
Static Incubation: To promote surface attachment and prevent the disruption of nascent biofilm structures, assays are typically conducted under static (non-shaking) conditions.[17]
-
The "Edge Effect": Wells on the periphery of a 96-well plate are prone to greater evaporation, which can concentrate solutes and alter bacterial growth, leading to artificially high biofilm readings. To mitigate this, it is best practice to fill the outer wells with sterile water or media and use only the inner 60 wells for the experiment.[18]
Visualization of the Quorum Sensing Mechanism
The following diagram illustrates the general pathway of AHL-mediated quorum sensing, the process central to these biofilm assays.
References
- 1. ableweb.org [ableweb.org]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caister.com [caister.com]
- 5. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone mediates Ca+2 dysregulation, mitochondrial dysfunction, and apoptosis in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 15. static.igem.org [static.igem.org]
- 16. odont.uio.no [odont.uio.no]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. biorxiv.org [biorxiv.org]
Application Note & Protocol: A Guide to In Vitro Induction of Quorum Sensing Using 3-oxo-C16-HSL
Abstract and Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression.[1] In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs), small, diffusible signal molecules.[2] The specificity of this system is dictated by the structure of the AHL's acyl side chain.[3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of N-3-oxo-hexadecanoyl-L-homoserine lactone (3-oxo-C16-HSL), a long-chain AHL, to induce quorum sensing in an in vitro setting.
3-oxo-C16-HSL is an important signaling molecule utilized by bacterial species such as Agrobacterium vitis and strains of Pseudomonas and Pseudoalteromonas.[4][5] Its long, 16-carbon acyl chain makes it highly hydrophobic, influencing its diffusion and interaction with cellular membranes.[3] Understanding how to work with this molecule is critical for studying QS-regulated phenomena like biofilm formation, virulence factor expression, and inter-species competition, as well as for screening for novel quorum sensing inhibitors (QSIs).[2][5]
This guide offers a foundational framework, explaining the underlying principles of AHL-mediated signaling and providing robust, step-by-step protocols for preparing 3-oxo-C16-HSL and utilizing it in both whole-cell biosensor and rapid cell-free assays.
Scientific Background and Principles
The LuxI/LuxR Paradigm: The Engine of AHL-Based Quorum Sensing
The canonical model for AHL-mediated quorum sensing is the LuxI/LuxR system, first described in Vibrio fischeri.[1][6] This system consists of two key proteins:
-
LuxI-type Synthase: An enzyme that synthesizes a specific AHL molecule. In the case of 3-oxo-C16-HSL, a homologous synthase would produce this specific signal.
-
LuxR-type Receptor: An intracellular transcriptional regulator that acts as the AHL receptor.[7]
At low cell density, the basal level of AHL synthesis is low, and the signal diffuses away. As the bacterial population grows, the extracellular concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor.[7] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and activation. The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription.[8]
Principle of In Vitro Induction
To study the effects of a specific AHL like 3-oxo-C16-HSL in isolation, researchers use engineered biological systems. The core principle is to decouple the signal (AHL) from its native synthesis machinery. This is typically achieved using a biosensor strain .[9]
A biosensor is a bacterium (e.g., E. coli, A. tumefaciens) that has been genetically modified to:
-
Express a specific LuxR-type receptor that recognizes 3-oxo-C16-HSL.
-
Lack the corresponding LuxI-type synthase , meaning it cannot produce its own AHL.[10]
-
Contain a reporter gene (e.g., gfp, lacZ, luxCDABE) under the control of a LuxR-AHL-dependent promoter.[11]
When exogenous 3-oxo-C16-HSL is added to the culture, it enters the biosensor cells, binds to the LuxR receptor, and activates the expression of the reporter gene, producing a measurable output (e.g., fluorescence, color change, or light) that is proportional to the AHL concentration.[9]
Materials and Reagents
| Reagent/Material | Recommended Supplier & Cat. No. |
| This compound | Cayman Chemical (Item No. 90023) or MedChemExpress (HY-112833) |
| Dimethyl sulfoxide (DMSO), Anhydrous | Sigma-Aldrich (Cat. No. 276855) |
| Biosensor Strain | e.g., Agrobacterium tumefaciens NTL4 (pCF218)(pCF372) |
| Bacterial Growth Media | Luria-Bertani (LB) Broth, AT minimal medium, etc. |
| Antibiotics (for plasmid maintenance) | As required by the specific biosensor strain |
| 96-well microplates (clear, black, or white) | Appropriate for the chosen detection method |
| Reporter Gene Substrate | X-Gal, ONPG, or Luciferin-based kits (e.g., Promega Beta-Glo) |
| Standard laboratory equipment | Incubator, shaker, spectrophotometer, luminometer, etc. |
Table 1: Key materials and reagents for 3-oxo-C16-HSL induction assays.
Protocol 1: Preparation of 3-oxo-C16-HSL Solutions
Causality: Proper handling and preparation of the AHL is the most critical step for reproducible results. 3-oxo-C16-HSL is a lipophilic molecule with a lactone ring that is susceptible to hydrolysis at non-neutral pH.[12] Using an anhydrous aprotic solvent like DMSO prevents premature degradation and ensures complete dissolution.[13] Alcohols should be avoided as they can act as nucleophiles and open the lactone ring, inactivating the molecule.[14]
Preparation of 10 mM Stock Solution
-
Calculate: The molecular weight of 3-oxo-C16-HSL is 353.5 g/mol .[4] To make a 10 mM stock solution, you will need 3.535 mg per 1 mL of solvent.
-
Weigh: Carefully weigh out the desired amount of 3-oxo-C16-HSL powder in a sterile microcentrifuge tube.
-
Dissolve: Add the calculated volume of anhydrous DMSO. For example, add 1 mL of DMSO to 3.535 mg of powder.
-
Vortex: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.[15] Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[16]
Preparation of Working Solutions
Prepare fresh working solutions for each experiment by serially diluting the 10 mM stock solution in the appropriate bacterial growth medium. It is important that the final concentration of DMSO in the assay wells is kept low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.
| Target Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Medium (µL) | Final DMSO % (if diluting into 1 mL) |
| 100 | 10 | 990 | 0.1% |
| 50 | 5 | 995 | 0.05% |
| 25 | 2.5 | 997.5 | 0.025% |
| 10 | 1 | 999 | 0.01% |
| 1 | 0.1 | 999.9 | 0.001% |
Table 2: Example serial dilution scheme to prepare working solutions from a 10 mM DMSO stock.
Protocol 2: Whole-Cell Biosensor Assay
This protocol describes a general method for inducing a QS response in a liquid culture of a biosensor strain, using a 96-well plate format for moderate throughput.
Step 1: Preparation of Reporter Strain
-
Inoculate 5 mL of appropriate liquid medium (containing necessary antibiotics) with the biosensor strain from a glycerol stock or a fresh plate.
-
Incubate overnight at the optimal growth temperature (e.g., 28-30°C for A. tumefaciens) with shaking.
-
The next day, subculture the overnight culture by diluting it 1:100 into fresh medium.
-
Incubate with shaking until the culture reaches the mid-logarithmic growth phase (typically OD600 of 0.4-0.6).
-
Expert Insight: Using cells in mid-log phase is crucial because they are metabolically active and expressing the necessary cellular machinery, including the LuxR receptor, at consistent levels, leading to a more robust and reproducible response.
-
Step 2: Assay Setup
-
In a 96-well plate, add your serially diluted 3-oxo-C16-HSL to the appropriate wells. For a final assay volume of 200 µL, you might add 20 µL of a 10X working solution.
-
Crucial Controls:
-
Negative Control: Add medium containing the same final concentration of DMSO as your highest AHL concentration. This accounts for any effect of the solvent on the reporter.
-
Blank Control: Include wells with medium only (no cells) to determine the background signal of the medium and plate.
-
-
Dilute the mid-log phase culture to a starting OD600 of ~0.1 in fresh medium.
-
Add the diluted cell suspension to each well (e.g., 180 µL if you added 20 µL of AHL solution), bringing the final volume to 200 µL.
Step 3: Incubation
-
Seal the plate with a breathable film or a loose-fitting lid to allow for aeration while preventing contamination.
-
Incubate the plate at the optimal temperature with shaking (e.g., 200 rpm) for a period sufficient to allow for transcription and translation of the reporter gene. This is typically 4-8 hours but should be optimized for your specific biosensor.
Step 4: Measurement of Reporter Activity
The measurement method depends on the reporter gene:
-
For GFP/YFP (Fluorescence): Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex: 485 nm, Em: 520 nm). Remember to subtract the blank and normalize the fluorescence reading to cell density (OD600) to account for any growth differences (Fluorescence/OD600).
-
For Lux (Luminescence): Measure luminescence using a plate luminometer. This is often the most sensitive method. Normalize the relative light units (RLU) to cell density (RLU/OD600).[9]
-
For LacZ (β-galactosidase): Lyse the cells (e.g., with chloroform and SDS) and add a substrate like ONPG. Measure the development of the yellow product at 420 nm over time. Calculate activity in Miller units.
Protocol 3: Rapid In Vitro Cell-Free Assay
For high-throughput screening, a cell-free assay provides a much faster alternative by eliminating the need for cell growth.[11] This protocol uses a lysate prepared from the biosensor strain, which contains all the necessary transcriptional and translational machinery.[17]
-
Prepare Lysate: Grow a large culture of the biosensor strain to mid-log phase. Harvest the cells by centrifugation, wash them, and lyse them using sonication or a French press in an appropriate buffer. Clarify the lysate by high-speed centrifugation to remove cell debris. The resulting supernatant is your cell-free extract.[17]
-
Set up Reaction: In a 96-well plate, combine:
-
Cell-free extract
-
3-oxo-C16-HSL dilutions (and controls)
-
An energy/buffer mix containing amino acids, NTPs, and salts.
-
Reporter substrate (if using a luminescent or colorimetric assay).
-
-
Incubate: Incubate the plate at 30°C for 2-3 hours.[11]
-
Measure: Read the signal directly using the appropriate plate reader.
Troubleshooting and Validation
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | 1. Inactive 3-oxo-C16-HSL (degraded).2. Biosensor strain issue (plasmid loss, mutation).3. Incorrect incubation time/temp. | 1. Prepare fresh AHL stock. Check storage conditions.2. Re-streak the biosensor from the original stock and confirm antibiotic resistance.3. Optimize incubation time (perform a time-course experiment). |
| High Background Signal | 1. "Leaky" promoter in the biosensor.2. Contamination of the culture.3. Autofluorescence/luminescence from media. | 1. This is an inherent property of the strain; ensure negative controls are always run to subtract background.2. Check for contamination by plating on non-selective agar.3. Use the "medium only" blank to subtract this background. |
| Inconsistent Results | 1. Inconsistent cell growth phase (OD).2. Pipetting errors.3. Repeated freeze-thaw of AHL stock. | 1. Be precise in monitoring OD and use cells from the same growth phase for all replicates.2. Use calibrated pipettes and a consistent technique.3. Use single-use aliquots of the AHL stock. |
Table 3: Common troubleshooting guide for AHL induction assays.
References
- 1. Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Copy Number of the Master Quorum-Sensing Regulator of a Bacterial Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-3-oxo-hexadecanoyl-L-Homoserine Lactone in Inducing Plant Resistance
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing Bacterial Communication for Plant Immunity
In the intricate dialogue between plants and microbes, chemical signals are the language of interaction. Among the most fascinating of these are the N-acyl-homoserine lactones (AHLs), quorum-sensing molecules used by Gram-negative bacteria to coordinate collective behaviors. Beyond their role in bacterial communication, a growing body of evidence reveals that plants can perceive these signals and mount a preemptive defense response, a phenomenon known as "priming." This guide focuses on a specific long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (O-C16-HSL), and its application in inducing systemic resistance in plants.
Long-chain AHLs, such as O-C16-HSL, have been shown to elicit robust defense priming in various plant species.[1][2] Unlike the direct activation of defense, which can be metabolically costly, priming prepares the plant to respond more rapidly and intensely upon subsequent pathogen attack.[3] This application note provides a comprehensive overview of the mechanisms of O-C16-HSL-induced resistance and detailed protocols for its application and the assessment of its efficacy.
Mechanism of Action: The Priming Effect of O-C16-HSL
The perception of O-C16-HSL by plant roots triggers a systemic signaling cascade that leads to a primed state in distal tissues. While the precise receptor for long-chain AHLs is still under investigation, the downstream signaling events converge on key plant defense pathways. The primary mechanism involves the interplay of salicylic acid (SA) and oxylipin signaling pathways.[2][4]
Upon perception, O-C16-HSL initiates a signaling cascade that leads to the potentiation of the mitogen-activated protein kinase (MAPK) pathway, particularly involving AtMPK6 in Arabidopsis thaliana.[5][6] This heightened MAPK activity upon pathogen challenge in primed plants leads to a more robust and rapid transcriptional reprogramming of defense-related genes.
A key outcome of this signaling is the accumulation of salicylic acid, a critical phytohormone in plant defense against biotrophic and hemibiotrophic pathogens.[6] Furthermore, O-C16-HSL treatment has been shown to induce changes in the expression of proteins involved in flavonoid synthesis, hormone metabolism, and oxidative stress responses in the model legume Medicago truncatula.[6]
Below is a diagrammatic representation of the proposed signaling pathway for O-C16-HSL-induced plant resistance.
References
- 1. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of N‐acyl homoserine lactone signals perception by plants | Semantic Scholar [semanticscholar.org]
- 3. Combination of bacterial N-acyl homoserine lactones primes Arabidopsis defenses via jasmonate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. N-Acyl-Homoserine Lactone Confers Resistance toward Biotrophic and Hemibiotrophic Pathogens via Altered Activation of AtMPK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
Application Note & Protocols: Experimental Design for Studying Gene Regulation by N-3-oxo-hexadecanoyl-L-Homoserine Lactone
For: Researchers, scientists, and drug development professionals investigating bacterial quorum sensing and gene regulation.
Introduction: The Language of Bacteria
Bacteria communicate and coordinate collective behaviors through a process known as quorum sensing (QS). This cell-to-cell signaling relies on the production, release, and detection of small diffusible signal molecules called autoinducers.[1][2][3] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary language of communication.[3][4] N-3-oxo-hexadecanoyl-L-Homoserine lactone (3O-C16-HSL) is a long-chain AHL utilized by certain bacteria, including strains of Agrobacterium and Pseudomonas, to regulate gene expression in response to population density.[5] Understanding how 3O-C16-HSL modulates genetic pathways is critical, as these pathways often control virulence factor production, biofilm formation, and antibiotic resistance, making them prime targets for novel antimicrobial therapies.[2][3][4]
This guide provides a comprehensive experimental framework for elucidating the genetic regulatory networks controlled by 3O-C16-HSL, with a focus on the opportunistic pathogen Pseudomonas aeruginosa as a model system. The methodologies described herein are designed to progress from a global, discovery-based perspective to targeted, quantitative validation.
Core Mechanism: The LasR-I Signaling Cascade
In P. aeruginosa, the quorum sensing hierarchy is well-established. The las system, which utilizes a related molecule (3O-C12-HSL), sits at the top of this cascade and consists of the autoinducer synthase, LasI, and the intracellular receptor and transcriptional regulator, LasR.[1][6][7] The principles of activation by 3O-C16-HSL are analogous. At low cell density, the concentration of 3O-C16-HSL is negligible. As the bacterial population grows, the extracellular concentration of 3O-C16-HSL increases, allowing it to diffuse into the cells and bind to its cognate LuxR-type receptor (e.g., LasR).[1][8] This binding event induces a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating their transcription.[4][8]
Diagram 1: Generalized AHL Signaling Pathway
This diagram illustrates the fundamental mechanism of gene activation by an N-acyl-homoserine lactone like 3O-C16-HSL.
Caption: Generalized signaling pathway for 3O-C16-HSL-mediated gene regulation.
Experimental Design Strategy: A Multi-tiered Approach
A robust investigation into 3O-C16-HSL-mediated gene regulation requires a strategy that moves from broad discovery to specific validation. This ensures that observations are both comprehensive and accurate.
-
Global Transcriptomic Profiling (Discovery Phase): The initial goal is to identify all genes whose expression is altered by 3O-C16-HSL. RNA sequencing (RNA-Seq) is the gold standard for this, offering high sensitivity and the ability to discover novel transcripts.[9]
-
Targeted Gene Expression Validation (Confirmation Phase): Key genes identified by RNA-Seq must be validated using an independent method. Reverse Transcription Quantitative PCR (RT-qPCR) is the method of choice for its precision and quantitative power.[10][11]
-
Promoter Activity Analysis (Mechanistic Phase): To confirm that 3O-C16-HSL directly regulates the transcription of a target gene, promoter-reporter assays are employed. This directly measures the activation of a specific promoter in response to the signal molecule.[12][13]
Diagram 2: Integrated Experimental Workflow
This workflow outlines the progression from initial treatment to final data integration and validation.
Caption: A multi-phase workflow for studying 3O-C16-HSL gene regulation.
Protocols and Methodologies
Workflow 1: Global Transcriptomic Analysis via RNA-Seq
This protocol aims to provide a genome-wide snapshot of transcriptional changes induced by 3O-C16-HSL.
1.1. Strain and Culture Conditions:
-
Strain: Use a bacterial strain incapable of producing its own AHLs to avoid confounding results. For P. aeruginosa, a lasI/rhlI double mutant is ideal.
-
Media: Grow cultures in a defined minimal medium to reduce variability.
-
Growth Phase: Grow cultures to early or mid-logarithmic phase (e.g., OD600 of 0.4-0.6), a point where QS systems are typically poised for induction.
1.2. Experimental Treatment:
-
Replicates: Prepare at least three biological replicates for each condition to ensure statistical power.
-
Treatment Group: Add 3O-C16-HSL to the cultures. The final concentration should be determined empirically, but concentrations in the range of 1-10 µM are common starting points.[14]
-
Control Group: Add an equivalent volume of the solvent used to dissolve 3O-C16-HSL (e.g., DMSO or acidified ethyl acetate) to the control cultures. This is a critical control.
-
Incubation: Incubate all cultures for a defined period (e.g., 2-4 hours) to allow for transcriptional changes to occur.
1.3. RNA Isolation and Quality Control:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately stabilize the RNA population using a commercial reagent (e.g., RNAprotect Bacteria Reagent) to prevent degradation.
-
Isolate total RNA using a high-quality commercial kit that includes a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (for A260/A280 and A260/A230 ratios) and a bioanalyzer (for an RNA Integrity Number, RIN). High-quality RNA is crucial for reliable RNA-Seq data.
1.4. Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA), which constitutes the vast majority of total RNA, using a bacterial rRNA removal kit.
-
Prepare sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, cDNA synthesis, and adapter ligation.[15][16][17]
-
Sequence the libraries on a high-throughput sequencing platform.
1.5. Bioinformatic Analysis:
-
Quality Control: Trim adapter sequences and low-quality reads.
-
Alignment: Align the cleaned reads to the reference genome of the bacterial strain.
-
Differential Expression Analysis: Use statistical software packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between the 3O-C16-HSL treated and control groups.
Table 1: Example Output of RNA-Seq Differential Expression Analysis
| Gene ID | Gene Name | log2(Fold Change) | p-value | Adjusted p-value | Regulation |
| PA14_27700 | lasB | 4.58 | 1.2e-50 | 3.5e-46 | Upregulated |
| PA14_01050 | phzA1 | 3.91 | 7.8e-42 | 9.1e-38 | Upregulated |
| PA14_59400 | pvdA | -2.75 | 4.3e-25 | 2.0e-21 | Downregulated |
| PA14_47200 | fliC | -2.15 | 9.9e-18 | 1.5e-14 | Downregulated |
Workflow 2: Targeted Validation via RT-qPCR
This protocol validates the expression changes of a select number of genes identified in the RNA-Seq experiment.
2.1. Primer Design and Validation:
-
Design primers for 5-10 candidate genes (including both up- and down-regulated genes) and at least two stable reference genes. Reference genes should be selected based on stable expression across conditions in your RNA-Seq data or from literature.[18][19]
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90-110% is acceptable.
2.2. cDNA Synthesis:
-
Use the same high-quality RNA samples from the RNA-Seq experiment.
-
Synthesize cDNA using a reverse transcriptase kit with random hexamers or gene-specific primers.
-
Crucial Control: Include a "No Reverse Transcriptase" (NRT) control for each RNA sample to test for genomic DNA contamination.[20]
2.3. qPCR Reaction and Analysis:
-
Set up qPCR reactions in triplicate for each gene (candidates and references) and each sample.
-
Include a No Template Control (NTC) for each primer pair to check for contamination or primer-dimer formation.[20]
-
Run the qPCR on a real-time PCR instrument.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target genes to the geometric mean of the reference genes.
Table 2: Example RT-qPCR Validation Data
| Gene Name | Regulation (RNA-Seq) | log2(Fold Change) (RT-qPCR) | Concordance |
| lasB | Upregulated | 4.45 ± 0.21 | Yes |
| phzA1 | Upregulated | 3.82 ± 0.18 | Yes |
| pvdA | Downregulated | -2.68 ± 0.15 | Yes |
| fliC | Downregulated | -2.25 ± 0.19 | Yes |
| rpoD | No Change | 0.05 ± 0.08 | Yes |
Workflow 3: Promoter Activity Analysis via Reporter Assays
This protocol directly tests if 3O-C16-HSL can activate the promoter of a target gene.
3.1. Reporter Plasmid Construction:
-
Using PCR, amplify the promoter region of a validated target gene from the bacterial genome. This region should include the putative lux box binding site.
-
Clone this promoter fragment into a promoterless reporter vector upstream of a reporter gene. Common reporter genes include lacZ (encodes β-galactosidase), luxCDABE (encodes luciferase), or genes for fluorescent proteins (e.g., GFP).[12][21][22]
-
Crucial Control: A promoterless "empty" vector must be used as a negative control to measure baseline reporter activity.
3.2. Reporter Strain and Assay:
-
Transform the constructed reporter plasmid (and the empty vector control) into the appropriate bacterial host strain (e.g., the lasI/rhlI mutant).
-
Grow the reporter strains to mid-log phase and create treatment (with 3O-C16-HSL) and control (with solvent) groups, similar to the RNA-Seq experiment.
-
After an incubation period, measure the reporter gene output.
-
Normalize the reporter output to cell density (OD600) to account for any differences in cell growth.
Table 3: Example Promoter-Reporter Assay Results
| Promoter Construct | Treatment | Normalized Reporter Activity (Relative Units) |
| P-lasB-lacZ | Vehicle Control | 15 ± 3 |
| P-lasB-lacZ | 3O-C16-HSL | 450 ± 28 |
| Empty Vector-lacZ | Vehicle Control | 12 ± 2 |
| Empty Vector-lacZ | 3O-C16-HSL | 14 ± 4 |
Trustworthiness and Self-Validation
The integrity of these experiments relies on a system of rigorous controls.
-
Solvent Controls: Essential in all workflows to ensure that the observed effects are due to the AHL molecule and not the vehicle it is dissolved in.
-
Genetic Controls: Using an autoinducer-null mutant is paramount to establishing a clean baseline for induction experiments.
-
qPCR Controls (NRT, NTC): These controls are non-negotiable for ensuring the specificity and cleanliness of the amplification reaction.[20][24]
-
Reporter Controls: The empty vector control is critical for defining the background signal and confirming that the cloned promoter is responsible for the observed activation.[13]
-
Orthogonal Validation: The multi-workflow design is inherently self-validating. A gene that is identified as upregulated in RNA-Seq, confirmed by RT-qPCR, and whose promoter is activated in a reporter assay provides a very high degree of confidence in its regulation by 3O-C16-HSL.[10]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Engineered Orthogonal Quorum Sensing Systems for Synthetic Gene Regulation in Escherichia coli [frontiersin.org]
- 9. Studying bacterial transcriptomes using RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Assaying promoter activity using LacZ and GFP as reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A highly multiplexed and sensitive RNA-seq protocol for simultaneous analysis of host and pathogen transcriptomes | Springer Nature Experiments [experiments.springernature.com]
- 16. A highly multiplexed and sensitive RNA-seq protocol for simultaneous analysis of host and pathogen transcriptomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A highly multiplexed and sensitive RNA-seq protocol for simultaneous analysis of host and pathogen transcriptomes. | Broad Institute [broadinstitute.org]
- 18. Use of RNA-seq data to identify and validate RT-qPCR reference genes for studying the tomato-Pseudomonas pathosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Identification and Validation of Reference Genes in Clostridium beijerinckii NRRL B-598 for RT-qPCR Using RNA-Seq Data [frontiersin.org]
- 20. What negative controls are typically included in qPCR and/or qRT-PCR experiments? [qiagen.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. bio-rad.com [bio-rad.com]
Application Notes & Protocols: A Researcher's Guide to Preparing N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Stock Solutions
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 3-oxo-C16-HSL in Quorum Sensing Research
N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is a key signaling molecule within the N-acyl-homoserine lactone (AHL) family, which governs quorum sensing (QS) in numerous Gram-negative bacteria.[1][2] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression.[1][3] This coordinated behavior includes the formation of biofilms, production of virulence factors, and expression of antibiotic resistance, making QS a prime target for novel antimicrobial and anti-biofilm strategies.[4][5]
3-oxo-C16-HSL, with its long C16 acyl chain, is a notably hydrophobic AHL.[1] This property influences its diffusion across membranes and its interaction with bacterial receptors and host systems.[1][6] The reliable and accurate preparation of 3-oxo-C16-HSL stock solutions is therefore a foundational, yet critical, step for any research involving its biological activity. Errors in solution preparation, such as incorrect solvent choice or improper storage, can lead to compound degradation, precipitation, and ultimately, non-reproducible experimental results.
This guide provides a comprehensive, field-proven protocol for the preparation, storage, and handling of 3-oxo-C16-HSL stock solutions, grounded in the physicochemical properties of the molecule. It is designed to empower researchers, scientists, and drug development professionals to produce stable, reliable, and validated solutions for their experimental needs.
Physicochemical Properties & Critical Considerations
A thorough understanding of 3-oxo-C16-HSL's properties is essential for explaining the causality behind the protocol. The molecule's long acyl chain dictates its solubility, while the homoserine lactone ring is susceptible to environmental factors.
| Property | Value | Source(s) |
| Synonyms | 3-oxo-C16-HSL, 3OC16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone | [4][7] |
| Molecular Formula | C₂₀H₃₅NO₄ | [6][7] |
| Molecular Weight | 353.50 g/mol | [6][7] |
| Appearance | White to off-white solid | [4][6] |
| Solubility (Organic) | DMSO: ~10-20 mg/mL; DMF: ~20 mg/mL | [6][7][8] |
| Solubility (Aqueous) | Poorly soluble | [9][10] |
The Causality of Solvent Selection
Due to its long, hydrophobic acyl chain, 3-oxo-C16-HSL is practically insoluble in aqueous buffers.[11] Therefore, a primary stock solution must be prepared in a suitable organic solvent.
-
Recommended Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the solvents of choice.[6][7] They offer excellent solvating power for 3-oxo-C16-HSL and are miscible with most aqueous media and cell culture broths, facilitating the preparation of final working dilutions.
-
Solvents to Avoid: Primary alcohols such as ethanol are not recommended . These nucleophilic solvents have been shown to attack and open the ester bond of the lactone ring, rendering the molecule inactive.[12][13]
The Imperative of Stability and Storage
The stability of 3-oxo-C16-HSL is paramount. The homoserine lactone ring is an ester and is susceptible to pH- and temperature-dependent hydrolysis, a process known as lactonolysis.[2][3]
-
pH-Dependent Hydrolysis: At neutral or, more significantly, alkaline pH, the lactone ring can be hydrolyzed to form the inactive, open-chain acid.[2][3] This necessitates that final working solutions in aqueous buffers be prepared fresh immediately before an experiment. Storing AHLs in aqueous solutions for more than a day is not recommended.[12][14]
-
Temperature and Freeze-Thaw Cycles: The solid compound is stable for years when stored properly at -20°C.[4][6] However, once in solution, stability decreases. To mitigate degradation, organic stock solutions should be stored at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[6] Crucially, repeated freeze-thaw cycles must be avoided, as they can accelerate degradation.[6] The creation of single-use aliquots is the most effective strategy to prevent this.
Protocol: High-Concentration Primary Stock Solution (10-50 mM in DMSO)
This protocol details the preparation of a validated, high-concentration primary stock solution.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Safety Precautions
-
Always handle 3-oxo-C16-HSL powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE at all times. While not classified as acutely hazardous, good laboratory practice dictates minimizing exposure.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvent used before beginning work.[15]
Step-by-Step Methodology
-
Equilibration: Before opening, allow the vial of solid 3-oxo-C16-HSL to equilibrate to room temperature for at least 20 minutes. This prevents atmospheric moisture from condensing on the hygroscopic powder.
-
Mass Calculation: Determine the required mass of 3-oxo-C16-HSL for your desired stock concentration and volume. Use the formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × 0.3535 (Where 0.3535 is the molecular weight of 353.50 g/mol converted to mg/mL for a 1 mM solution)
Stock Solution Calculation Guide
Desired Stock Concentration For 1 mL Final Volume For 5 mL Final Volume 10 mM 3.54 mg 17.68 mg 25 mM 8.84 mg 44.19 mg | 50 mM | 17.68 mg | 88.38 mg |
-
Weighing: Carefully weigh the calculated amount of 3-oxo-C16-HSL powder into a sterile microcentrifuge tube or directly into the final storage vial.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For example, to make a 50 mM stock, add 1 mL of DMSO to 17.68 mg of the compound.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, homogenous solution should be observed. If dissolution is difficult, gentle warming (to 37°C) and brief sonication can be applied, but avoid overheating.[6]
-
Aliquoting (Self-Validation Step): This is a critical step for ensuring long-term stability and reproducibility. Dispense the primary stock solution into single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or amber glass vials. This prevents the degradation associated with multiple freeze-thaw cycles of the main stock.[6]
-
Storage: Immediately place the aliquots in a labeled storage box and store them at -80°C for long-term stability (up to 6 months) or -20°C for short-term stability (up to 1 month).[6] Protect from light.[4]
Protocol Workflow Diagram
Caption: Workflow for preparing stable 3-oxo-C16-HSL stock solutions.
Protocol: Preparing Aqueous Working Solutions
The organic primary stock must be diluted into an aqueous buffer or culture medium for biological assays.
-
Retrieve Aliquot: Remove a single aliquot of the primary DMSO stock from the -80°C freezer. Thaw it completely at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your experimental volume. For example, to make a 100 µM working solution in 10 mL of media from a 50 mM stock:
-
Use the C₁V₁ = C₂V₂ formula: (50,000 µM)(V₁) = (100 µM)(10,000 µL)
-
V₁ = (100 * 10000) / 50000 = 20 µL.
-
Add 20 µL of the 50 mM stock to 10 mL of media.
-
-
Dilution and Mixing: Add the calculated volume of the DMSO stock directly to the aqueous medium. Immediately vortex or pipette mix thoroughly to ensure dispersion and prevent the hydrophobic compound from precipitating.
-
Solvent Control: It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental samples to account for any potential physiological effects of the solvent.[12][14]
-
Use Immediately: Due to the risk of pH-dependent lactonolysis, aqueous working solutions should be used immediately after preparation and should not be stored.[3][12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes & Protocols: In Vivo Delivery of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (C16-HSL) in Plant Studies
Introduction: The Dialogue Between Bacteria and Plants
In the intricate ecosystem of the rhizosphere, plants are constantly exposed to a symphony of chemical signals from soil microbes. Among the most fascinating of these are the N-acyl-homoserine lactones (AHLs), quorum-sensing (QS) molecules used by Gram-negative bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production[1][2]. N-3-oxo-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain AHL that has emerged as a significant modulator of plant physiology[3][4]. Research has demonstrated that plants can perceive these bacterial signals, often resulting in primed defense responses and altered growth patterns[5][6]. For instance, certain long-chain AHLs can prime plants for enhanced resistance against pathogens by activating salicylic acid and oxylipin-dependent signaling pathways[7][8].
Understanding the precise effects of C16-HSL in vivo requires reliable and reproducible methods for its delivery to the plant. The choice of delivery method is not trivial; it dictates the molecule's journey into the plant, its distribution, and ultimately, the biological response observed. This guide provides a detailed overview of the core methodologies for delivering C16-HSL to plants, grounded in an understanding of both the molecule's chemical properties and the plant's physiological processes. We will explore the causality behind experimental choices, present validated step-by-step protocols, and offer insights for robust experimental design.
Section 1: Foundational Principles for C16-HSL Handling and Delivery
The success of any in vivo study hinges on the proper handling and preparation of the signaling molecule. C16-HSL, being a substituted, long-chain N-acyl-homoserine lactone, possesses distinct chemical properties that must be respected.
1.1. Physicochemical Properties of C16-HSL C16-HSL is a lipophilic molecule due to its long 16-carbon acyl chain[4]. This hydrophobicity means it has low solubility in aqueous solutions and tends to localize in cellular membranes rather than diffusing freely through the cytosol[4]. This property is a critical factor in selecting an appropriate solvent and delivery vehicle.
1.2. Solvent Selection and Stock Solution Preparation The primary challenge is to dissolve C16-HSL and introduce it into an aqueous plant growth medium without causing solvent toxicity.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective solvents for C16-HSL[8]. Acetone can also be used, but its higher volatility can make concentration management challenging. DMSO is often preferred due to its lower volatility and high solvating power.
-
Protocol for Stock Solution (10 mM):
-
Calculate the required mass of C16-HSL (Molar Mass: 353.5 g/mol ) for your desired volume. For 1 mL of a 10 mM stock, you need 0.3535 mg.
-
In a sterile microcentrifuge tube, add the calculated mass of C16-HSL.
-
Add the corresponding volume of high-purity DMSO (e.g., 1 mL).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The molecule is stable for extended periods when stored correctly in a non-aqueous solvent[4].
-
1.3. Stability and Potential for Degradation The homoserine lactone ring in AHLs is susceptible to pH-dependent hydrolysis. At alkaline pH, the ring opens, rendering the molecule inactive[9][10].
-
Causality: This lactonolysis is a crucial consideration, as plant growth media can become alkaline over time due to nutrient uptake. It is imperative to monitor and buffer the pH of the growth medium (ideally between 5.5 and 6.5) and to use freshly prepared solutions for experiments.
-
Enzymatic Inactivation: Some plants and associated microbes possess enzymes (lactonases or acylases) that can degrade AHLs[9][11]. This represents a biological variable that must be acknowledged. Using axenic (sterile) plant cultures can help differentiate between plant-mediated and microbe-mediated degradation.
Section 2: Core Delivery Methodologies and Protocols
The choice of delivery method should be guided by the specific research question, whether it concerns root-level interactions, systemic plant responses, or localized foliar defenses.
Method 1: Root System Application (Hydroponics or Solid Media)
This is the most common and biologically relevant method for studying the effects of rhizobacterial signals. It mimics the natural exposure of roots to microbial metabolites in the soil.
-
Principle and Rationale: The molecule is introduced into the root zone, allowing for perception by root epidermal cells. Uptake and subsequent transport to distal parts of the plant can occur via the plant's vascular system, primarily the xylem[12]. This method is ideal for studying effects on root architecture, nutrient uptake, and the induction of systemic resistance[13].
-
Self-Validating System: A robust protocol includes multiple controls to ensure the observed effects are due to C16-HSL alone.
-
Negative Control: Plants grown in standard medium without any additions.
-
Solvent Control (Mock): Plants treated with the same final concentration of the solvent (e.g., DMSO) used to deliver C16-HSL. This is critical to rule out any effects of the solvent itself.
-
-
Protocol for Hydroponic Application:
-
Plant Acclimatization: Grow seedlings under sterile conditions until they have a sufficiently developed root system (e.g., 10-14 days for Arabidopsis thaliana). Transfer them to a hydroponic system (e.g., Hoagland's or Murashige and Skoog solution) and allow them to acclimate for 2-3 days.
-
Treatment Preparation: Prepare the hydroponic solution containing the final desired concentration of C16-HSL. A common starting concentration for long-chain AHLs is between 1 and 10 µM[14][15]. To achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of stock solution per 1 mL of hydroponic medium. Prepare the mock treatment with an equivalent volume of DMSO.
-
Application: Replace the existing hydroponic solution with the freshly prepared treatment or mock solutions. Ensure the root system is fully submerged.
-
Incubation: Grow the plants for the desired duration (from a few hours for transcriptomic studies to several days for phenotypic analysis). Maintain controlled environmental conditions (light, temperature, humidity).
-
Validation and Analysis: Assess the plant response. This can include:
-
Method 2: Foliar Spray Application
This method is suitable for investigating the direct effects of C16-HSL on leaf surfaces, such as the modulation of stomatal closure or defense against foliar pathogens.
-
Principle and Rationale: The C16-HSL solution is applied as a fine mist to the aerial parts of the plant. Uptake can occur through the cuticle or stomata. This method bypasses root-level processing and is useful for questions related to localized defense priming in leaves.
-
Protocol for Foliar Spray:
-
Solution Preparation: Prepare an aqueous solution of C16-HSL at the desired final concentration (e.g., 10-50 µM). Include a surfactant like Tween-20 (0.01-0.02% v/v) to ensure even spreading on the hydrophobic leaf surface. Prepare a mock solution containing the solvent and surfactant only.
-
Application: Use a fine-mist atomizer to spray the solution evenly onto the leaf surfaces until runoff is minimal. Ensure both adaxial and abaxial surfaces are coated. It is best to do this in the late afternoon or evening to minimize rapid evaporation.
-
Incubation: Cover the plants with a transparent lid for the first 12-24 hours to maintain high humidity and facilitate uptake. Then, return them to standard growth conditions.
-
Validation and Analysis:
-
Method 3: Syringe Infiltration
This technique provides the most direct and localized delivery into the leaf apoplast, ensuring that a precise concentration of the molecule reaches the plant cells. It is highly effective for studying rapid cellular responses.
-
Principle and Rationale: A solution containing C16-HSL is gently forced into the intercellular air spaces of the leaf using a needleless syringe. This bypasses the cuticle and stomatal guard cells, guaranteeing delivery to the mesophyll.
-
Protocol for Syringe Infiltration:
-
Plant Preparation: Use plants with fully expanded, healthy leaves (e.g., 4- to 5-week-old Arabidopsis or Nicotiana benthamiana).
-
Solution Preparation: Prepare the C16-HSL solution in a buffer (e.g., 10 mM MgCl₂) to the desired final concentration (e.g., 10 µM). Prepare a corresponding mock solution.
-
Infiltration: Press the opening of a 1 mL needleless syringe against the abaxial (underside) surface of the leaf. Gently apply counter-pressure with your finger on the other side of the leaf and slowly depress the plunger. A successful infiltration is visible as a dark, water-soaked area that spreads through the leaf tissue.
-
Incubation: Return the plant to its growth chamber for the required time period (often short, from 30 minutes to 24 hours).
-
Validation and Analysis:
-
Section 3: Data Presentation and Workflow Visualization
Data Presentation
Table 1: Comparative Summary of In Vivo C16-HSL Delivery Methods
| Feature | Root Application (Hydroponics) | Foliar Spray | Syringe Infiltration |
| Principle | Uptake by roots from liquid medium, potential for systemic transport via xylem. | Deposition on leaf surface, uptake via stomata/cuticle. | Direct delivery into the leaf apoplast, bypassing external barriers. |
| Primary Use Case | Studying root development, systemic resistance, whole-plant responses. | Investigating localized foliar defense, stomatal responses. | Analyzing rapid, localized cellular and molecular responses in leaves. |
| Advantages | Mimics natural exposure, allows for systemic studies, easy to apply to many plants. | Technically simple, good for non-systemic foliar pathogen studies. | Precise dose delivery, rapid response time, bypasses uptake barriers. |
| Disadvantages | Potential for degradation in media, uptake efficiency can vary, indirect delivery to shoots. | Uneven application, uptake dependent on environmental factors (humidity). | Invasive/causes minor wounding, laborious for large-scale experiments. |
| Typical Conc. | 1 - 10 µM | 10 - 50 µM | 1 - 20 µM |
| Solvent/Carrier | Growth Media (e.g., MS) + DMSO | Water + Surfactant (Tween-20) + DMSO | Buffer (e.g., MgCl₂) + DMSO |
Experimental Workflows and Visualization
A logical workflow is essential for a successful experiment. The following diagrams, rendered in DOT language, illustrate the key decision-making and procedural steps.
Caption: General experimental workflow for in vivo C16-HSL plant studies.
Caption: Putative uptake and transport pathways for C16-HSL in plants.
References
- 1. The Role of Quorum Sensing Molecules in Bacterial–Plant Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl-Homoserine Lactone Primes Plants for Cell Wall Reinforcement and Induces Resistance to Bacterial Pathogens via the Salicylic Acid/Oxylipin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Topic 9: Plant biology (AHL)-9.1 Transport in the xylem of plants [iitianacademy.com]
- 13. N-3-oxo-hexanoyl-homoserine lactone, a bacterial quorum sensing signal, enhances salt tolerance in Arabidopsis and wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Homoserine lactones: Do plants really listen to bacterial talk? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-3-oxo-hexadecanoyl-L-Homoserine lactone (C16-HSL)
A Guide for Researchers on Solvent Selection, Stability, and Experimental Best Practices
Welcome to the technical support center for N-acyl homoserine lactones (AHLs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure your experiments are robust, reproducible, and yield the highest quality data. This guide focuses on a particularly challenging long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), addressing common issues related to its stability and handling in various solvents.
Frequently Asked Questions (FAQs)
Here we address the most common queries our team receives regarding the use of 3-oxo-C16-HSL.
Question 1: What is the recommended method for long-term storage of 3-oxo-C16-HSL?
Answer: For optimal long-term stability, 3-oxo-C16-HSL should be stored as a solid at -20°C.[1][2] When stored correctly in this state, the compound is stable for at least four years.[1][2] It is crucial to prevent moisture absorption, so ensure the container is tightly sealed.
Question 2: Which solvents are best for preparing a stock solution of 3-oxo-C16-HSL?
Answer: Due to its long acyl chain, 3-oxo-C16-HSL is lipophilic and requires organic solvents for solubilization.[3] We recommend using high-purity, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[4] In these solvents, solubilities of approximately 20 mg/mL can be achieved.[4] For extractions from biological samples, acidified ethyl acetate is commonly used, though for long-term storage of the purified compound, the solvent is typically evaporated and the residue stored in acetonitrile.[5]
Causality: DMF and DMSO are polar aprotic solvents that are excellent at dissolving a wide range of organic molecules, including the amphipathic 3-oxo-C16-HSL, without interfering with the labile lactone ring. Acetonitrile is another suitable aprotic solvent, often favored for analytical applications like HPLC.[6]
Question 3: Are there solvents I should absolutely avoid when working with 3-oxo-C16-HSL?
Answer: Yes. It is critical to avoid primary alcohols such as ethanol and methanol. These solvents can act as nucleophiles and directly attack the ester bond of the homoserine lactone ring, causing it to open.[1][2][7] This reaction, known as alcoholysis, is irreversible and will inactivate the signaling molecule.
Question 4: How stable is 3-oxo-C16-HSL in aqueous solutions like buffers or bacterial culture media?
Answer: The stability of 3-oxo-C16-HSL in aqueous solutions is highly dependent on pH.[8][9] As a general rule, we do not recommend storing aqueous solutions for more than one day.[7] The primary mechanism of degradation in aqueous environments is pH-dependent lactonolysis—the hydrolysis of the lactone ring.[9][10][11]
Question 5: Can you elaborate on the effect of pH on 3-oxo-C16-HSL stability?
Answer: The homoserine lactone ring is susceptible to hydrolysis, particularly under alkaline conditions.[10] As the pH increases above neutral (pH > 7.5), the rate of lactonolysis increases dramatically, leading to the formation of the inactive, open-ring N-3-oxo-hexadecanoyl-L-Homoserine. This is a common reason for loss of activity in stationary-phase bacterial cultures, where the pH of the medium often rises to 8.5.
Conversely, the molecule is significantly more stable at neutral to weakly acidic pH (pH 5 to 7).[10] Under strongly acidic conditions (e.g., pH 2.0), the equilibrium can even be shifted back towards the closed, active lactone form.[9][11]
Trustworthiness Check: This pH-dependent stability profile is a well-documented characteristic of the entire AHL family. However, longer acyl chains, like the C16 chain of this molecule, confer greater stability compared to short-chain AHLs (e.g., C4-HSL or C6-HSL).[8][9][11] The increased hydrophobicity of the long chain likely offers some protection to the lactone ring from aqueous hydrolysis.
Question 6: How does temperature influence the stability of 3-oxo-C16-HSL?
Answer: Temperature accelerates the rate of chemical reactions, including the hydrolysis of the lactone ring. Studies have shown that raising the temperature from 22°C to 37°C increases the rate of ring opening.[9][11] Therefore, for experiments requiring incubation, it is important to be aware that the effective concentration of your active 3-oxo-C16-HSL may decrease over time, especially at physiological temperatures and alkaline pH.
Troubleshooting Guide
Issue 1: My quorum sensing assay shows inconsistent or no biological activity.
| Potential Cause | Troubleshooting Steps & Explanation |
| Degraded Stock Solution | Verification: Was the stock solution prepared in an appropriate solvent (DMSO, DMF)? Was it stored at -20°C? Was a primary alcohol like ethanol ever used? Solution: Prepare a fresh stock solution from solid material using anhydrous DMSO or DMF. Purge the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen and moisture.[1][2] |
| Degradation in Assay Medium | Verification: Check the pH of your culture medium over the course of the experiment. Many bacterial cultures become alkaline over time, which will rapidly degrade the AHL.[8] Solution: Consider using a buffered medium to maintain a pH between 6.0 and 7.0. For long-term experiments, you may need to replenish the 3-oxo-C16-HSL. |
| Incorrect Working Concentration | Verification: The long acyl chain makes 3-oxo-C16-HSL hydrophobic and prone to localization in cellular membranes rather than diffusing freely in aqueous media.[3] Solution: Ensure thorough mixing when diluting the stock solution into your aqueous assay medium. A brief vortex or sonication can help create a uniform dispersion, though be mindful of potential heating with sonication. |
Issue 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Steps & Explanation |
| Low Aqueous Solubility | Explanation: This is expected behavior for a long-chain, lipophilic molecule.[3] When the highly soluble organic stock is diluted into a primarily aqueous environment, the compound can crash out of solution. Solution: 1. Decrease the final concentration: You may be exceeding the aqueous solubility limit. 2. Increase the solvent percentage: Ensure the final concentration of DMSO in your working solution is high enough to maintain solubility, but low enough to not affect your biological system. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell cultures. 3. Use a carrier: For some applications, a carrier protein like BSA can help maintain the solubility of hydrophobic molecules in aqueous solutions. |
Data Summary & Visualization
Solubility and Stability Overview
| Solvent | Recommended Use | Solubility | Stability Considerations |
| DMSO / DMF | Stock Solutions | ~20 mg/mL[4] | Excellent for short to medium-term storage at -20°C. Aprotic nature protects the lactone ring.[1][2] |
| Acetonitrile | Stock Solutions / Analytical | Good[6][12] | Often used for storing extracted and purified AHLs.[5] Stable. |
| Chloroform | Extraction / Storage | ~1 mg/mL[3] | Suitable for initial solubilization and storage, but less common for biological assays. |
| Aqueous Buffers (pH 6-7) | Working Solutions | Low | Unstable. Prepare fresh and use within the same day.[7] Stability is pH and temperature-dependent.[9] |
| Aqueous Buffers (pH > 7.5) | Not Recommended | Low | Rapid degradation via lactonolysis.[8][13] Avoid for any incubations. |
| Ethanol / Methanol | AVOID | Soluble | Actively degrades the molecule by opening the lactone ring.[1][2][7] |
Mechanism: pH-Dependent Lactonolysis
The primary degradation pathway for 3-oxo-C16-HSL in aqueous solutions is the hydrolysis of the lactone ring, which is catalyzed by hydroxide ions under alkaline conditions.
Caption: pH-dependent equilibrium of 3-oxo-C16-HSL.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol provides a self-validating system by emphasizing anhydrous conditions to prevent premature degradation.
-
Pre-analysis: The formula weight of this compound is 353.5 g/mol .[4] To prepare 1 mL of a 10 mM stock solution, you will need 3.535 mg.
-
Material Preparation:
-
Allow the solid 3-oxo-C16-HSL vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a high-quality, anhydrous grade of DMSO or DMF.[4]
-
-
Solubilization:
-
Carefully weigh 3.54 mg of solid 3-oxo-C16-HSL and place it in a sterile glass vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming may be required but should be done with caution.
-
-
Storage and Validation:
-
(Optional) Purge the headspace of the vial with an inert gas (e.g., argon) to displace oxygen and moisture before sealing.[1]
-
Seal the vial with a PTFE-lined cap.
-
Wrap the cap with parafilm for an extra barrier against moisture.
-
Store at -20°C. For frequent use, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[14]
-
Protocol 2: Workflow for Use in a Biological Assay
This workflow is designed to minimize degradation and ensure consistent delivery of the active molecule to your experimental system.
Caption: Experimental workflow for using 3-oxo-C16-HSL.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. vliz.be [vliz.be]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. Effects of pH on AHL signal release and properties of ANAMMOX granules with different biomass densities - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) for Biofilm Induction
Welcome to the technical support guide for utilizing N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) in biofilm induction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental workflows.
Section 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses preliminary questions regarding the handling, preparation, and initial use of 3-oxo-C16-HSL.
Q1: What is this compound (3-oxo-C16-HSL) and what is its role in biofilm formation?
A1: this compound is a type of N-acyl homoserine lactone (AHL). AHLs are small signaling molecules used by many Gram-negative bacteria for quorum sensing (QS), a process of cell-to-cell communication that allows bacteria to monitor their population density.[1][2][3] When the bacterial population reaches a certain threshold, the accumulated concentration of AHLs triggers the coordinated expression of specific genes.[4] For many pathogenic and environmental bacteria, these genes are directly involved in the formation of biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix.[2][5][6] 3-oxo-C16-HSL, a long-chain AHL, is known to be produced by bacteria such as Agrobacterium vitis and some Pseudomonas strains and is a key regulator in this switch from a planktonic (free-swimming) to a sessile (biofilm) lifestyle.[7]
Q2: How should I store and handle my 3-oxo-C16-HSL?
A2: Proper storage is critical to maintain the stability and activity of 3-oxo-C16-HSL.
-
Solid Form: Store the solid compound at -20°C for long-term stability (≥ 4 years).[7]
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (see Q3). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Q3: What is the best solvent to dissolve 3-oxo-C16-HSL?
A3: 3-oxo-C16-HSL is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of up to 20 mg/mL.[7]
-
Causality: DMSO is the most common choice for biological experiments as it is miscible with aqueous culture media. It is crucial to prepare a high-concentration stock (e.g., 10-20 mM) in DMSO so that the final concentration of DMSO in your experiment remains low (typically <0.5%), minimizing any potential solvent-induced toxicity or effects on bacterial growth.
-
Important Note: Avoid using primary alcohols like ethanol. While some AHLs may dissolve, alcohols can cause the opening of the lactone ring, rendering the molecule inactive.[8]
Q4: Is there a universal optimal concentration of 3-oxo-C16-HSL for inducing biofilms?
A4: No, a universally optimal concentration does not exist. The effective concentration is highly dependent on the bacterial species, strain, and even the specific experimental conditions (e.g., media, temperature).[9] For example, studies on other long-chain AHLs have shown that moderate concentrations can enhance biofilm formation, while very high concentrations might be inhibitory.[2] Therefore, a dose-response experiment is essential to determine the optimal concentration for your specific system.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you might encounter during your biofilm induction experiments.
Q5: I've added 3-oxo-C16-HSL to my bacterial culture, but I'm not observing any biofilm formation. What could be wrong?
A5: This is a common issue with several potential causes. Let's break it down in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for lack of biofilm formation.
-
Bacterial Strain Specificity: Not all bacteria respond to 3-oxo-C16-HSL. The communication is based on a specific receptor protein (a LuxR-type transcriptional regulator) that recognizes the AHL molecule.[4] Ensure your bacterial strain is known to have the corresponding receptor or is capable of responding to this specific long-chain AHL.
-
Concentration: As mentioned in Q4, the concentration is key. You may be using a concentration that is too low to trigger a response or so high that it becomes inhibitory.
-
Controls: The importance of proper controls cannot be overstated. A failed negative control (e.g., biofilm forming without added AHL) or solvent control (e.g., cell death) points to fundamental issues with your assay setup.
-
Compound Integrity: Verify that your 3-oxo-C16-HSL was dissolved in an appropriate solvent (DMSO/DMF) and stored correctly to prevent degradation.[7][8]
Q6: My biofilm quantification results are highly variable between replicates. How can I improve consistency?
A6: Variability is often due to subtle inconsistencies in technique.
-
Standardize Inoculum: Always start with a fresh overnight culture and standardize the initial cell density for every experiment, for example, by diluting to a specific optical density (OD600).[9]
-
Pipetting Precision: Use calibrated pipettes and be meticulous, especially when performing serial dilutions and washing steps.
-
Washing Steps: When washing non-adherent cells (e.g., in a crystal violet assay), be gentle. Do not pipette directly onto the bottom of the well, as this can dislodge the adhered biofilm. Instead, add and remove liquid slowly from the side of the well.[4]
-
Edge Effects: The outer wells of a microtiter plate are prone to evaporation, leading to "edge effects." To mitigate this, avoid using the outermost wells for your experiment or fill them with sterile media/PBS to create a humidity barrier.
-
Increase Replicates: Use at least three, and preferably more, technical replicates for each condition to better assess and account for variability.
Q7: The solvent for my 3-oxo-C16-HSL seems to be affecting my bacteria. What should I do?
A7: This indicates solvent toxicity.
-
Run a Solvent Control: Always include a control group that contains the highest concentration of the solvent (e.g., DMSO) used in your experiment but no 3-oxo-C16-HSL.[4][9] This will allow you to distinguish the effect of the AHL from the effect of the solvent.
-
Reduce Final Solvent Concentration: The primary solution is to decrease the final concentration of the solvent in your culture. You can achieve this by making a more concentrated primary stock solution of 3-oxo-C16-HSL. For most bacteria, the final DMSO concentration should be kept below 0.5% (v/v).
Section 3: Experimental Protocols & Data Presentation
This section provides a detailed, step-by-step methodology for a common biofilm induction and quantification experiment.
Protocol: Biofilm Induction & Quantification using Crystal Violet Assay
This protocol describes a method to determine the optimal concentration of exogenous 3-oxo-C16-HSL for inducing bacterial biofilm formation in a 96-well microtiter plate.
Materials and Reagents:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB)
-
This compound (3-oxo-C16-HSL)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: a. Inoculate a single colony of the test bacterium into 5 mL of growth medium. b. Incubate overnight at the optimal temperature with shaking. c. The next day, dilute the overnight culture 1:100 in fresh growth medium.[4]
-
Preparation of 3-oxo-C16-HSL Dilutions: a. Prepare a 10 mM stock solution of 3-oxo-C16-HSL in sterile DMSO. b. Perform serial dilutions of the stock solution in fresh growth medium to achieve a range of 2X final concentrations (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM, 0.2 µM). c. Critical Control: Prepare a solvent control containing the same volume of DMSO used for the highest concentration of 3-oxo-C16-HSL. d. Critical Control: Prepare a negative control containing only fresh growth medium.
-
Assay Setup: a. Add 100 µL of the 1:100 diluted bacterial culture to each well of the 96-well plate. b. Add 100 µL of the prepared 2X 3-oxo-C16-HSL dilutions and controls to the respective wells to achieve a final volume of 200 µL and the desired 1X final concentrations. c. It is highly recommended to perform each condition in triplicate.
-
Incubation: a. Cover the plate and incubate under static (non-shaking) conditions at the optimal growth temperature for 24-72 hours. The exact time will depend on the bacterial strain and may require optimization.
-
Biofilm Staining and Quantification: a. Carefully discard the liquid medium from the wells by inverting the plate and gently tapping it onto absorbent paper. b. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[4] Be careful not to disturb the biofilm at the bottom of the well. c. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[4][9] d. Remove the crystal violet solution and wash the wells three to four times with 200 µL of PBS or until the wash water is clear. e. Completely air dry the plate. This can be done by inverting it on absorbent paper. f. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet. g. Incubate for 15-20 minutes at room temperature, with gentle shaking if necessary, to ensure all the dye is dissolved.[10] h. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. i. Measure the absorbance at a wavelength between 550 and 595 nm (typically OD570) using a microplate reader.[4]
Data Presentation
Summarize your quantitative data in a table to clearly visualize the dose-response relationship.
| 3-oxo-C16-HSL (µM) | Mean OD570 | Standard Deviation | % Biofilm vs. Control |
| 0 (Negative Control) | 0.152 | 0.015 | 100% |
| 0 (Solvent Control) | 0.149 | 0.018 | 98% |
| 0.1 | 0.225 | 0.021 | 148% |
| 1 | 0.458 | 0.035 | 301% |
| 10 | 0.891 | 0.067 | 586% |
| 50 | 0.753 | 0.081 | 495% |
| 100 | 0.511 | 0.055 | 336% |
| Note: This is example data and does not represent a specific experiment. |
Section 4: Signaling Pathway Visualization
Understanding the underlying mechanism of action is key to experimental design. The following diagram illustrates a generalized quorum sensing pathway involving an AHL like 3-oxo-C16-HSL.
Caption: Generalized AHL-mediated quorum sensing pathway.
At low cell density, a basal level of 3-oxo-C16-HSL is produced by a LuxI-type synthase. As the population grows, the extracellular concentration of the AHL increases.[3] Once a threshold concentration is reached, the molecule diffuses back into the cells and binds to its cognate LuxR-type receptor protein.[4] This binding event activates the receptor, which then typically dimerizes and functions as a transcriptional regulator, binding to specific DNA sequences to activate the expression of target genes, including those required for biofilm formation.[11]
References
- 1. Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Ensuring the Stability of 3-oxo-C16-HSL in Experimental Settings
Welcome to the technical support guide for N-(3-oxohexadecanoyl)-L-homoserine lactone (3-oxo-C16-HSL). As a critical long-chain acyl-homoserine lactone (AHL) involved in bacterial quorum sensing, the integrity of this molecule is paramount for achieving reproducible and accurate experimental results. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you prevent the degradation of 3-oxo-C16-HSL in your research.
Section 1: Understanding the Chemistry of 3-oxo-C16-HSL Degradation
The primary challenge in working with 3-oxo-C16-HSL, and indeed all AHLs, is its susceptibility to hydrolysis and enzymatic cleavage. Understanding the mechanisms of degradation is the first step toward preventing it.
Lactonolysis: The Primary Degradation Pathway
The core structural feature of all AHLs is the homoserine lactone ring. The principal degradation pathway is the hydrolysis of the ester bond in this ring, a process known as lactonolysis. This reaction opens the ring to form the biologically inactive N-(3-oxohexadecanoyl)-L-homoserine.[1]
This reaction is highly dependent on two key experimental parameters:
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pH: The rate of lactonolysis is significantly accelerated under neutral to alkaline conditions (pH > 7).[1] Conversely, acidic conditions (pH < 6.5) favor the stable, closed-ring form of the molecule.
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Temperature: Increased temperatures directly increase the rate of chemical hydrolysis.[1] Experiments conducted at 37°C will see a much faster degradation rate than those at room temperature (22°C).[1]
While the long C16 acyl chain of 3-oxo-C16-HSL confers more stability than shorter-chain AHLs, the presence of the 3-oxo group unfortunately increases its susceptibility to hydrolysis compared to its non-oxo counterparts.[1]
Enzymatic Degradation
Biological systems, including bacteria, fungi, and even host organisms like plants, can produce enzymes that actively degrade AHLs.[2][3][4] This is a crucial consideration when working with cell cultures, lysates, or co-culture models. There are two main classes of these enzymes:
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AHL Lactonases: These enzymes, such as AiiA from Bacillus species, specifically catalyze the hydrolysis of the lactone ring, mirroring the chemical degradation process.[1][5]
-
AHL Acylases (Amidases): This class of enzymes cleaves the amide bond, separating the C16 acyl tail from the homoserine lactone ring.[2] This mechanism is also a known degradation route in plants, which may utilize fatty acid amide hydrolases (FAAH) for this purpose.[4]
Diagram 1: Key Degradation Pathways of 3-oxo-C16-HSL
Caption: Primary degradation routes for 3-oxo-C16-HSL.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single biggest factor causing my 3-oxo-C16-HSL to lose activity? A: The most common cause is pH-dependent hydrolysis (lactonolysis). If your experimental medium is at a physiological pH of ~7.4 and a temperature of 37°C, the lactone ring will gradually open, inactivating the molecule. The half-life can be a matter of hours under these conditions.
Q2: How should I prepare and store my stock solutions of 3-oxo-C16-HSL? A: 3-oxo-C16-HSL is poorly soluble in water. You should prepare a high-concentration stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at 20 mg/mL or higher.[6] Immediately after preparation, create small, single-use aliquots and store them at -20°C or, for long-term storage (>6 months), at -80°C. This practice is critical to prevent product inactivation from repeated freeze-thaw cycles.[7]
Q3: Is there an "ideal" pH for my experiments involving 3-oxo-C16-HSL? A: For maximum chemical stability, a slightly acidic pH of 6.0-6.5 is ideal. However, this is often not compatible with biological experiments (e.g., bacterial or mammalian cell culture). If you must work at a neutral pH (7.0-7.4), you must account for the compound's degradation over time. See the Troubleshooting Guide for strategies to manage this.
Q4: I've prepared my experiment as usual, but my 3-oxo-C16-HSL is showing no biological effect. What went wrong? A: There are several possibilities:
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Degradation: Your stock solution may have degraded from improper storage (e.g., moisture, repeated freeze-thaw cycles), or the molecule may be rapidly degrading in your experimental medium due to high pH or temperature.
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Enzymatic Activity: Your biological system (e.g., bacteria, cell lysate) could be producing AHL-degrading enzymes.
-
Solubility Issues: The compound may have precipitated out of your aqueous medium upon addition from the organic stock. Ensure the final solvent concentration is low (typically <0.5%) and that the solution is mixed thoroughly upon addition.
Section 3: Troubleshooting Guide
This section addresses specific experimental scenarios where degradation is a common problem.
| Problem | Probable Cause(s) | Recommended Solutions & Mitigation Strategies |
| Inconsistent or diminishing effects in a multi-day bacterial culture or biofilm experiment. | Progressive Hydrolysis: The 3-oxo-C16-HSL is degrading over the course of the experiment in the culture medium (pH ~7.0-7.4, temp ~30-37°C). | 1. Periodic Replenishment: Add fresh 3-oxo-C16-HSL to the culture every 12-24 hours to maintain a more consistent effective concentration. 2. pH Optimization: If your bacterial strain tolerates it, buffer your growth medium to a final pH of 6.5. This can significantly extend the half-life of the molecule. 3. Run a Control: In a cell-free medium under your exact experimental conditions, quantify the concentration of 3-oxo-C16-HSL over time (e.g., via LC-MS) to determine its actual degradation rate. |
| Loss of activity when 3-oxo-C16-HSL is added to cell-free supernatants or tissue homogenates. | Enzymatic Degradation: The supernatant or homogenate contains native AHL lactonases or acylases that are rapidly inactivating the molecule. | 1. Heat Inactivation: If compatible with your downstream analysis, heat the supernatant/homogenate (e.g., 65°C for 30 minutes) prior to adding the 3-oxo-C16-HSL to denature enzymes. 2. Acidification: Immediately after collection, acidify the sample to pH < 6.0 with a small amount of acid (e.g., HCl, acetic acid) to stabilize the AHL and inhibit enzymatic activity. This is a common step before extraction. 3. Inhibitors: Add a broad-spectrum protease inhibitor cocktail, which may inhibit some acylases. |
| A cloudy precipitate forms immediately after adding the 3-oxo-C16-HSL stock to my aqueous buffer. | Low Aqueous Solubility: The compound is crashing out of solution as the organic solvent is diluted. This is common for long-chain AHLs. | 1. Vigorous Mixing: Add the stock solution dropwise into the aqueous medium while it is being vortexed or rapidly stirred to facilitate dispersion. 2. Solvent Percentage: Ensure your final concentration of DMSO or DMF is as high as your system can tolerate (while remaining below toxic levels, e.g., <0.5% v/v) to aid solubility. 3. Carrier Molecules: For highly sensitive cell culture experiments, consider pre-complexing the 3-oxo-C16-HSL with a carrier like fatty-acid-free Bovine Serum Albumin (BSA). |
Section 4: Recommended Experimental Protocols
Adherence to validated protocols is key to minimizing variability.
Protocol 1: Preparation and Long-Term Storage of 3-oxo-C16-HSL Stock
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Weighing: Carefully weigh the lyophilized 3-oxo-C16-HSL in a microfuge tube. Perform this in a low-humidity environment if possible.
-
Solubilization: Add the required volume of anhydrous, molecular-biology-grade DMSO or DMF to achieve the desired stock concentration (e.g., 20-50 mM). Ensure the solvent is from a fresh, unopened bottle to minimize water content.
-
Mixing: Vortex vigorously for 1-2 minutes until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile, low-retention microfuge tubes.
-
Storage: Label the aliquots clearly and store them at -80°C. For short-term use (1-2 months), -20°C is acceptable.
-
Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it for the experiment. Crucially, do not re-freeze any unused portion of a thawed aliquot.
Diagram 2: Recommended Workflow for Experimental Use
Caption: Workflow from stock preparation to analysis.
Protocol 2: Minimizing Degradation in Aqueous Media (e.g., Cell Culture)
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Medium Preparation: Prepare your buffer or cell culture medium. If the experimental design allows, adjust the pH to 6.5-6.8. Pre-warm the medium to the intended experimental temperature.
-
Thaw Aliquot: Remove one aliquot of 3-oxo-C16-HSL stock from the -80°C freezer and thaw it completely.
-
Prepare Working Solution: Perform any necessary serial dilutions in fresh, anhydrous DMSO/DMF, not in an aqueous buffer.
-
Addition to Medium: Add the final volume of the working solution to your experimental medium (final solvent concentration should be <0.5%). Add it dropwise while vortexing the medium to prevent precipitation.
-
Control Setup: Set up a parallel control vessel containing only the medium and the 3-oxo-C16-HSL (no cells/bacteria). This will allow you to measure the rate of abiotic degradation under your specific conditions.
-
Time-Course Management: For experiments lasting longer than 12-24 hours, consider a media change and replenishment with fresh 3-oxo-C16-HSL to maintain its effective concentration.
By implementing these guidelines and understanding the chemical vulnerabilities of 3-oxo-C16-HSL, you can significantly enhance the reliability and reproducibility of your quorum sensing research.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: N-3-oxo-hexadecanoyl-L-Homoserine Lactone (C16-HSL) Signaling Studies
Welcome to the technical support resource for researchers working with N-3-oxo-hexadecanoyl-L-Homoserine lactone (C16-HSL). As a long-chain acyl-homoserine lactone (AHL), C16-HSL presents unique challenges in experimental design and execution. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate these complexities and ensure the integrity of your results.
Part 1: Foundational Issues - Solubility and Stability
Long-chain AHLs like C16-HSL are notoriously difficult to work with due to their biophysical properties. Addressing these foundational issues is the first step toward a successful experiment.
FAQ 1: My C16-HSL is not dissolving properly, or it's precipitating when I add it to my aqueous media. What's happening?
Answer:
This is the most common issue researchers face with C16-HSL. The root cause is its 16-carbon acyl chain, which makes the molecule highly hydrophobic and poorly soluble in aqueous solutions.
The Underlying Science: Molecules with long hydrocarbon chains have very low water solubility. When you add a concentrated stock of C16-HSL (typically in an organic solvent) to your aqueous culture medium, the local concentration can exceed its solubility limit, causing it to precipitate out of solution. This dramatically reduces the effective concentration available to your cells, leading to inconsistent or false-negative results.
Troubleshooting Protocol:
-
Solvent Selection: Prepare your primary stock solution in 100% dimethyl sulfoxide (DMSO) or ethyl acetate. DMSO is generally preferred for its compatibility with most bacterial culture systems at low final concentrations.
-
Stock Concentration: Create a high-concentration stock (e.g., 10-100 mM). This allows you to add a very small volume to your media, minimizing the amount of organic solvent introduced.
-
Working Dilutions:
-
Never add the concentrated stock directly to your final large volume of media.
-
Perform serial dilutions. A common practice is to make an intermediate dilution of your stock in the solvent or in a small volume of sterile medium.
-
When adding the C16-HSL to your final culture volume, ensure vigorous vortexing or stirring to promote rapid dispersal and prevent localized high concentrations that lead to precipitation.
-
-
Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your culture medium. It is critical to keep this concentration consistent across all experimental and control conditions. Crucially, the final DMSO concentration should ideally be kept below 0.5% (v/v), as higher concentrations can exhibit antimicrobial properties or induce stress responses in bacteria, confounding your results .
Self-Validating Control: Run a "solvent control" in every experiment. This is a culture treated with the same final concentration of DMSO (or your chosen solvent) as your experimental samples, but without C16-HSL. This will tell you if the observed phenotype is due to the solvent itself.
FAQ 2: I suspect my C16-HSL is losing activity over time. Is it unstable?
Answer:
Yes, C16-HSL, like all AHLs, is susceptible to degradation, primarily through a process called lactonolysis.
The Underlying Science: The homoserine lactone ring is an ester. Under alkaline conditions (high pH), this ring is vulnerable to hydrolytic cleavage, which opens the ring and renders the molecule inactive as a signaling molecule because it can no longer bind effectively to its cognate LuxR-type receptor. The rate of this degradation is highly dependent on pH and temperature.
Troubleshooting and Best Practices:
-
pH Control: The most critical factor is the pH of your culture medium.
-
Maintain your medium at a neutral or slightly acidic pH (pH 6.0 - 7.0) for maximal stability.
-
Be aware that bacterial metabolism can alter the pH of the medium over time. It is good practice to measure the pH at the beginning and end of your experiment. For long-term experiments, using a well-buffered medium (e.g., MOPS) is highly recommended.
-
-
Solution Preparation: Always prepare working solutions of C16-HSL fresh for each experiment from a frozen stock. Do not store diluted aqueous solutions of C16-HSL.
-
Storage:
-
Store the solid, powdered C16-HSL desiccated at -20°C.
-
Store concentrated stock solutions (in DMSO) in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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Experimental Validation: If you suspect stability is an issue, you can test the activity of an "aged" solution. Prepare a C16-HSL solution in your medium, incubate it under your experimental conditions (e.g., 37°C for 24 hours), and then test its ability to induce a response in your reporter strain compared to a freshly prepared solution. A significant drop in activity confirms a stability problem.
Part 2: Experimental Design - Reporter Assays and Controls
A well-designed experiment with the right controls is the only way to generate trustworthy data.
FAQ 3: I'm not getting a signal, or the signal is very weak, from my bacterial reporter strain. What should I check?
Answer:
A lack of signal can stem from issues with the molecule, the reporter strain, or the experimental conditions. Let's create a logical workflow to diagnose the problem.
DOT Diagram: Troubleshooting a Negative Reporter Assay
Technical Support Center: N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL)
Welcome to the technical support center for N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this long-chain N-acyl homoserine lactone (AHL). As a key signaling molecule in bacterial quorum sensing, understanding the factors that influence its activity is paramount for reproducible and accurate experimental outcomes.
Introduction to 3-oxo-C16-HSL
This compound is a crucial autoinducer molecule used by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1] Its long acyl chain makes it one of the more hydrophobic AHLs, influencing its solubility and diffusion across cellular membranes.[2] This molecule is involved in diverse biological processes, including biofilm formation, virulence factor production, and symbiotic interactions.[2][3] In recent years, 3-oxo-C16-HSL has also been recognized for its ability to modulate host immune responses and induce systemic resistance in plants.[1][3]
The core structure of 3-oxo-C16-HSL consists of a homoserine lactone ring attached to a 16-carbon acyl chain with an oxo group at the C3 position. The integrity of the lactone ring is essential for its biological activity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of 3-oxo-C16-HSL in experimental settings.
Q1: How should I properly store and handle 3-oxo-C16-HSL powder and stock solutions to maintain its activity?
A1: Proper storage is critical to prevent degradation of 3-oxo-C16-HSL.
-
Powder: The solid form of 3-oxo-C16-HSL is stable for years when stored at -20°C.[3][4]
-
Stock Solutions: For long-term storage (up to 6 months), dissolve 3-oxo-C16-HSL in an anhydrous organic solvent such as DMSO or dimethyl formamide (DMF) and store at -80°C.[4] For shorter-term storage (up to 1 month), -20°C is acceptable.[4] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to hydrolysis.[4]
Q2: What is the best solvent for dissolving 3-oxo-C16-HSL? Are there any solvents I should avoid?
A2: Due to its hydrophobic nature, 3-oxo-C16-HSL has limited solubility in aqueous solutions.
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Recommended Solvents: DMSO and DMF are excellent choices for preparing stock solutions, with a solubility of approximately 20 mg/mL.[3] Chloroform can also be used.[2] When preparing stock solutions in DMSO, using a fresh, unopened bottle is advisable as DMSO is hygroscopic and absorbed water can compromise the stability of the AHL.[4] Gentle warming and sonication may be necessary to fully dissolve the compound.[4]
-
Solvents to Avoid: Avoid using primary alcohols like ethanol for preparing stock solutions. These solvents have been shown to cause the opening of the lactone ring, rendering the molecule inactive.[5]
Q3: My experimental results with 3-oxo-C16-HSL are inconsistent. What are the potential chemical stability issues I should be aware of?
A3: The primary cause of inconsistent results is often the degradation of the 3-oxo-C16-HSL molecule, primarily through the hydrolysis of its lactone ring. This process, known as lactonolysis, is highly dependent on pH and temperature.[6][7]
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Effect of pH: The lactone ring of AHLs is susceptible to hydrolysis under alkaline conditions (pH > 7).[6][7] As the pH increases, the rate of this irreversible ring-opening increases, leading to the formation of the inactive N-3-oxo-hexadecanoyl-L-homoserine. While the ring can be closed by acidification, this does not follow a simple reversal of the hydrolysis mechanism.[6][7] For experiments in aqueous media, it is crucial to maintain a neutral or slightly acidic pH to ensure the stability of 3-oxo-C16-HSL throughout the duration of the assay.
-
Effect of Temperature: Elevated temperatures accelerate the rate of lactonolysis.[6][7] Therefore, it is important to consider the incubation temperature of your experiment and minimize prolonged exposure to high temperatures.
Q4: Can the activity of 3-oxo-C16-HSL be affected by components in my culture medium?
A4: Yes, certain components in complex culture media can influence the activity of 3-oxo-C16-HSL.
-
Enzymatic Degradation: Some bacteria produce enzymes, such as lactonases and acylases, that can degrade AHLs. If you are working with mixed cultures or bacterial strains that may produce such enzymes, the concentration of active 3-oxo-C16-HSL can decrease over time.
-
Binding to Proteins: In media containing high concentrations of proteins, such as serum, the hydrophobic acyl chain of 3-oxo-C16-HSL may non-specifically bind to these proteins, reducing its bioavailable concentration.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 3-oxo-C16-HSL.
| Problem | Potential Cause | Troubleshooting Steps |
| No biological response observed at expected concentrations. | 1. Degradation of 3-oxo-C16-HSL: The compound may have been inactivated due to improper storage, handling, or experimental conditions (e.g., high pH, high temperature).2. Low Bioavailability: The molecule may be binding to components in the experimental medium or precipitating out of solution. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution from powder stored at -20°C. Aliquot and store at -80°C.[4]2. Check Experimental pH: Measure the pH of your experimental medium. If it is alkaline, adjust to a neutral or slightly acidic pH.3. Optimize Incubation Conditions: If possible, perform experiments at a lower temperature to minimize thermal degradation.[6][7]4. Assess Solubility: Ensure the final concentration of 3-oxo-C16-HSL in your aqueous medium does not exceed its solubility limit. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects and precipitation. |
| High variability between experimental replicates. | 1. Inconsistent preparation of working solutions: Pipetting errors or incomplete dissolution of the stock solution can lead to variations in the final concentration.2. Uneven degradation across samples: Differences in local pH or temperature within a multi-well plate can cause variable degradation rates. | 1. Ensure Complete Dissolution: Vortex the stock solution thoroughly before preparing working dilutions.2. Standardize Experimental Setup: Ensure uniform temperature and pH across all replicates. Use buffered media to maintain a stable pH. |
| Unexpected or off-target effects observed. | 1. Solvent Toxicity: The solvent used to dissolve 3-oxo-C16-HSL (e.g., DMSO) may be exerting its own biological effects at the concentration used.2. Purity of the Compound: Impurities in the 3-oxo-C16-HSL preparation could be responsible for the observed effects. | 1. Include a Solvent Control: Always run a control with the same concentration of the solvent used to deliver the 3-oxo-C16-HSL to your experimental system.2. Verify Compound Purity: Use high-purity (≥97%) 3-oxo-C16-HSL from a reputable supplier.[3] If in doubt, consider analytical methods like LC-MS to confirm purity. |
Experimental Protocols
Protocol 1: Assessment of 3-oxo-C16-HSL Stability in Aqueous Solutions
This protocol provides a framework for determining the stability of 3-oxo-C16-HSL under your specific experimental conditions using a bacterial bioreporter.
Materials:
-
3-oxo-C16-HSL
-
Anhydrous DMSO
-
Sterile aqueous buffer of desired pH (e.g., PBS)
-
Bacterial bioreporter strain sensitive to 3-oxo-C16-HSL (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
-
Appropriate growth medium and antibiotics for the bioreporter
-
Spectrophotometer or plate reader for measuring reporter activity (e.g., β-galactosidase assay)
Procedure:
-
Prepare a fresh 10 mM stock solution of 3-oxo-C16-HSL in anhydrous DMSO.
-
Add the 3-oxo-C16-HSL stock solution to your sterile aqueous buffer at the desired final concentration (e.g., 1 µM). Include a vehicle control with an equivalent amount of DMSO.
-
Incubate the solutions at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.
-
Use the collected aliquots to induce the bacterial bioreporter according to a standardized protocol.
-
Measure the reporter activity for each time point.
-
Plot the reporter activity as a function of incubation time. A decrease in activity over time indicates degradation of the 3-oxo-C16-HSL.
Protocol 2: Quantification of 3-oxo-C16-HSL using a Whole-Cell Bioreporter
This protocol allows for the quantification of 3-oxo-C16-HSL in experimental samples, such as bacterial culture supernatants.[8][9]
Materials:
-
Experimental samples containing unknown concentrations of 3-oxo-C16-HSL
-
Synthetic 3-oxo-C16-HSL standard of known concentration
-
Bacterial bioreporter strain as in Protocol 1
-
Growth medium for the bioreporter
Procedure:
-
Prepare a standard curve by adding known concentrations of synthetic 3-oxo-C16-HSL to the bioreporter culture and measuring the reporter response.
-
Add your experimental samples to the bioreporter culture.
-
Incubate the cultures under appropriate conditions to allow for reporter gene expression.
-
Measure the reporter activity in the cultures treated with your experimental samples.
-
Determine the concentration of 3-oxo-C16-HSL in your samples by interpolating the reporter activity on the standard curve.
Visualizing Key Concepts
To further aid in the understanding of 3-oxo-C16-HSL activity and experimental design, the following diagrams illustrate key pathways and workflows.
Caption: Quorum sensing signaling pathway involving 3-oxo-C16-HSL.
Caption: Experimental workflow for assessing 3-oxo-C16-HSL stability.
References
- 1. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Time for N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3-oxo-C16-HSL) Experiments
Welcome to the technical support center for optimizing experiments involving N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical parameter of incubation time. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with 3-oxo-C16-HSL and quorum sensing experiments.
Q1: What is this compound (3-oxo-C16-HSL) and why is it significant?
A1: this compound, often abbreviated as 3-oxo-C16-HSL, is a type of N-acyl-homoserine lactone (AHL). These molecules are crucial signaling molecules in a bacterial communication process called quorum sensing (QS).[1][2] Essentially, bacteria use AHLs to gauge their population density. Once the concentration of these molecules reaches a certain threshold, it triggers a coordinated change in gene expression across the entire population.[1][3] This allows bacteria to act as a multicellular unit, regulating processes like biofilm formation, virulence factor production, and motility.[1][4][5] 3-oxo-C16-HSL, with its long 16-carbon acyl chain, is a specific type of AHL used by certain Gram-negative bacteria, including some species of Pseudomonas and Agrobacterium.[6][7] Understanding its function is critical for developing strategies to combat bacterial infections and manage microbial communities.
Q2: Why is incubation time a critical parameter in 3-oxo-C16-HSL experiments?
A2: Incubation time is paramount because it directly influences the concentration and stability of 3-oxo-C16-HSL, the physiological state of the bacteria, and the expression of quorum sensing-regulated genes.
-
Signal Accumulation: In experiments where you are studying the production of 3-oxo-C16-HSL by bacteria, sufficient incubation time is needed for the bacterial population to grow and for the AHL to accumulate to a detectable, biologically relevant concentration.[5]
-
Gene Expression Dynamics: The expression of genes regulated by 3-oxo-C16-HSL is a temporal process. Short incubation times may not be sufficient to observe the full effect of the signaling molecule on gene expression. Conversely, excessively long incubation times might lead to secondary effects or degradation of the signal.
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AHL Stability: AHLs, including 3-oxo-C16-HSL, are susceptible to degradation, particularly through pH-dependent lactonolysis, where the homoserine lactone ring is hydrolyzed.[8][9] This degradation is influenced by factors like pH, temperature, and the presence of degrading enzymes.[8][10][11][12][13][14] Therefore, the incubation time must be optimized to capture the desired biological activity before significant degradation occurs.
Q3: What is the typical starting concentration range for exogenous 3-oxo-C16-HSL in an experiment?
A3: The effective concentration of 3-oxo-C16-HSL can vary significantly depending on the bacterial species, the specific biological process being studied, and the experimental conditions. A common starting point for in vitro experiments is in the nanomolar (nM) to low micromolar (µM) range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store my 3-oxo-C16-HSL stock solutions?
A4: Proper preparation and storage are crucial for maintaining the integrity of 3-oxo-C16-HSL.
-
Solvent Selection: 3-oxo-C16-HSL is sparingly soluble in aqueous solutions but readily soluble in organic solvents like dimethyl sulfoxide (DMSO) or ethyl acetate.[15][16] It is common practice to prepare a high-concentration stock solution in one of these solvents.
-
Storage: Stock solutions should be stored at -20°C or -80°C to minimize degradation.[15][17] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and introduce moisture.[15][17]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q5: My experiment shows inconsistent or no response to 3-oxo-C16-HSL. What could be the problem?
A5: This is a common issue with several potential causes. Let's break them down:
-
Problem: 3-oxo-C16-HSL Degradation
-
Cause: The stability of the lactone ring of AHLs is highly pH-dependent. At neutral to alkaline pH, the ring is susceptible to hydrolysis (lactonolysis), rendering the molecule inactive.[8][18][19] This process is also accelerated at higher temperatures.[8] Additionally, some bacteria produce enzymes, such as lactonases and acylases, that can degrade AHLs.[10][11][12][14]
-
Solution:
-
pH Control: Ensure the pH of your growth medium is buffered and remains stable throughout the incubation period. For many applications, a slightly acidic to neutral pH (around 6.0-7.0) is preferable to maintain AHL stability.[19]
-
Temperature Optimization: Use the optimal growth temperature for your bacterial strain, but be aware that higher temperatures can increase the rate of chemical degradation.[8]
-
Check for Degrading Enzymes: If you suspect enzymatic degradation, you can test this by incubating 3-oxo-C16-HSL in cell-free supernatant from your bacterial culture and then assaying for its activity.
-
-
-
Problem: Incorrect Incubation Time
-
Cause: The incubation time may be too short for the bacteria to respond or for the phenotype to develop. Conversely, it might be too long, leading to signal degradation or the onset of stationary phase, where gene expression patterns can change significantly.
-
Solution:
-
Time-Course Experiment: Conduct a time-course experiment where you measure the response at multiple time points (e.g., every 2-4 hours) to identify the optimal incubation window.
-
-
-
Problem: Suboptimal 3-oxo-C16-HSL Concentration
-
Cause: The concentration of 3-oxo-C16-HSL used may be too low to elicit a response or so high that it causes off-target effects.
-
Solution:
-
Dose-Response Curve: Perform a dose-response experiment with a range of 3-oxo-C16-HSL concentrations to determine the EC50 (half-maximal effective concentration).
-
-
Q6: I am trying to measure the production of 3-oxo-C16-HSL by my bacterial strain, but the levels are very low. What can I do?
A6: Low yields of endogenous 3-oxo-C16-HSL can be frustrating. Here are some troubleshooting steps:
-
Problem: Inadequate Bacterial Growth
-
Cause: The bacterial culture may not have reached a sufficient cell density for quorum sensing to be fully activated.
-
Solution:
-
Optimize Growth Conditions: Ensure your growth medium, temperature, and aeration are optimal for your bacterial strain. Monitor cell density (e.g., by measuring OD600) throughout the experiment.
-
Extend Incubation Time: It may be necessary to incubate for a longer period to allow the cell density and, consequently, the 3-oxo-C16-HSL concentration to increase.
-
-
-
Problem: Extraction Inefficiency
-
Cause: The method used to extract 3-oxo-C16-HSL from the culture supernatant may not be efficient.
-
Solution:
-
Solvent Extraction: A common and effective method is liquid-liquid extraction with a solvent like acidified ethyl acetate.
-
Solid-Phase Extraction (SPE): For cleaner samples, consider using SPE cartridges.
-
-
-
Problem: Degradation During Extraction and Analysis
-
Cause: As mentioned previously, pH and temperature can affect stability.
-
Solution:
-
Acidify Supernatant: Before extraction, acidify the culture supernatant (e.g., to pH 2-3 with HCl) to stabilize the lactone ring.[8]
-
Work Quickly and on Ice: Perform extraction steps quickly and keep samples on ice to minimize degradation.
-
-
Section 3: Experimental Protocols
Here are detailed protocols for key experiments related to optimizing incubation time for 3-oxo-C16-HSL.
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for a 3-oxo-C16-HSL-Induced Phenotype
This protocol is designed to identify the ideal incubation time to observe a specific phenotype (e.g., biofilm formation, virulence factor expression) in response to exogenously added 3-oxo-C16-HSL.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
3-oxo-C16-HSL stock solution (e.g., 10 mM in DMSO)
-
Sterile microplates (e.g., 96-well)
-
Plate reader or other appropriate equipment for measuring the phenotype
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of your bacterial strain. The next day, dilute the culture to a starting OD600 of ~0.05 in fresh growth medium.
-
Set up Microplate:
-
In a 96-well plate, add your diluted bacterial culture to each well.
-
Add 3-oxo-C16-HSL to the appropriate wells to achieve the desired final concentration (determined from a prior dose-response experiment). Include a solvent control (DMSO only) and a negative control (no treatment).
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal growth temperature for your strain.
-
At regular time intervals (e.g., 2, 4, 6, 8, 12, 24 hours), measure the phenotype of interest. For example, for biofilm formation, you might use a crystal violet staining assay.[20] For gene expression, you might use a reporter strain or perform qRT-PCR.
-
-
Data Analysis: Plot the measured phenotype against incubation time for both the treated and control groups. The optimal incubation time is the point at which you observe a significant and robust difference between the treated and control groups.
| Incubation Time (hours) | Control (Phenotype Measurement) | 3-oxo-C16-HSL (Phenotype Measurement) |
| 2 | Baseline | Slight Increase |
| 4 | Slight Increase | Moderate Increase |
| 6 | Moderate Increase | Significant Increase |
| 8 | Moderate Increase | Peak Response |
| 12 | Plateau | Plateau/Slight Decline |
| 24 | Plateau | Decline (potential degradation) |
This is an example data table. Your actual results will vary.
Protocol 2: Optimizing Incubation Time for Detecting Endogenous 3-oxo-C16-HSL Production
This protocol helps determine the best time to harvest your bacterial culture to measure the production of 3-oxo-C16-HSL.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile culture flasks
-
Spectrophotometer
-
Centrifuge
-
Acidified ethyl acetate
-
Analytical equipment (e.g., HPLC-MS, bioassay with a reporter strain)
Procedure:
-
Culture Growth: Inoculate a flask of growth medium with your bacterial strain and incubate at the optimal temperature with shaking.
-
Sampling: At various time points (e.g., corresponding to early-log, mid-log, late-log, and stationary phases of growth), take an aliquot of the culture.
-
Measure Cell Density: For each aliquot, measure the OD600 to determine the growth phase.
-
Harvest Supernatant: Centrifuge the aliquot to pellet the bacterial cells. Carefully collect the supernatant.
-
Extraction:
-
Acidify the supernatant to pH 2-3 with HCl.
-
Perform a liquid-liquid extraction with an equal volume of acidified ethyl acetate. Repeat this step twice.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
-
Quantification: Re-suspend the dried extract in a small volume of an appropriate solvent and quantify the amount of 3-oxo-C16-HSL using your chosen analytical method.
-
Data Analysis: Plot the concentration of 3-oxo-C16-HSL and the OD600 against incubation time. This will show you at which growth phase the production of 3-oxo-C16-HSL is maximal.
| Incubation Time (hours) | OD600 | 3-oxo-C16-HSL Concentration (nM) |
| 4 | 0.2 | Not Detected |
| 8 | 0.8 | Low |
| 12 | 1.5 | Moderate |
| 16 | 2.2 | High |
| 24 | 2.5 | Peak |
| 36 | 2.4 | Declining |
This is an example data table. Your actual results will vary.
Section 4: Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the 3-oxo-C16-HSL signaling pathway and a typical experimental workflow.
Diagram 1: The 3-oxo-C16-HSL Quorum Sensing Pathway
Caption: The 3-oxo-C16-HSL signaling cascade in a bacterial cell.
Diagram 2: Workflow for Optimizing Incubation Time
Caption: A streamlined workflow for determining the optimal incubation time.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 3. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of Acyl-Homoserine Lactone Quorum Signals for Growth by a Soil Pseudomonad and Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Effects of pH on AHL signal release and properties of ANAMMOX granules with different biomass densities - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 19. Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Gene Expression Analysis Mediated by N-3-oxo-hexadecanoyl-L-Homoserine Lactone (3O-C16-HSL)
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support resource for researchers utilizing N-3-oxo-hexadecanoyl-L-Homoserine lactone (3O-C16-HSL) in gene expression studies. This guide is designed to move beyond simple protocols, offering in-depth explanations and field-tested solutions to common challenges encountered by research, and drug development professionals. Our goal is to empower you with the causal understanding needed to design robust experiments, interpret your data with confidence, and troubleshoot effectively.
The Core Mechanism: How 3O-C16-HSL Regulates Gene Expression
This compound is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in several Gram-negative bacteria, including species of Agrobacterium and Pseudomonas.[1][2] Quorum sensing is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression.[3][4]
The mechanism is initiated by a LuxI-family synthase which produces 3O-C16-HSL. As a long-chain, hydrophobic AHL, it does not freely diffuse across the bacterial membrane as readily as shorter-chain AHLs; its transport may be facilitated by efflux pumps or outer membrane vesicles.[5] Once a threshold concentration is reached, indicative of a high cell density, 3O-C16-HSL binds to its cognate intracellular receptor, a transcriptional regulator protein from the LuxR family. This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization or oligomerization and enhancing its affinity for specific DNA sequences known as lux boxes, located in the promoter regions of target genes. This complex then acts as a transcriptional activator (or in some cases, a repressor), initiating the expression of genes that govern collective behaviors such as biofilm formation, virulence factor production, and secondary metabolite synthesis.[6][7]
Frequently Asked Questions & Foundational Protocols
This section addresses the most common initial queries and provides baseline protocols essential for reliable and reproducible results.
Q1: How should I prepare and store 3O-C16-HSL stock solutions?
Answer: Proper handling of 3O-C16-HSL is critical for experimental success. Due to its long acyl chain, it has poor solubility in aqueous solutions but is soluble in organic solvents.
Causality: The lactone ring in AHLs is susceptible to pH-dependent hydrolysis (lactonolysis), which opens the ring and renders the molecule inactive.[8] This degradation is accelerated at pH values above neutral and at higher temperatures. Organic solvents protect the molecule from hydrolysis during storage.
Recommended Protocol: Preparation of 3O-C16-HSL Stock Solution
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[2] Avoid using ethanol or methanol for long-term storage, as they can potentially react with the lactone ring.[9]
-
Dissolution: Prepare a high-concentration primary stock (e.g., 10-20 mg/mL, which corresponds to approximately 28-56 mM).[2] Warm the vial slightly (to 37°C) and vortex thoroughly to ensure complete dissolution.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in amber or foil-wrapped microcentrifuge tubes to prevent photodegradation. Store aliquots at -20°C or -80°C.
-
Working Solutions: For experiments, thaw a fresh aliquot. Prepare subsequent dilutions in your culture medium immediately before use. Do not store diluted aqueous solutions, as the AHL will degrade.[9]
| Solvent | Recommended Max Concentration | Storage Notes |
| DMSO | 20 mg/mL (~56 mM)[2] | Recommended for primary stock. Minimize freeze-thaw cycles. |
| DMF | 20 mg/mL (~56 mM)[2] | Alternative to DMSO. Ensure it is anhydrous. |
| Aqueous Buffers (e.g., PBS) | Very low solubility | Not recommended for stock solutions. Prepare fresh for experiments.[9] |
Q2: What is the optimal concentration of 3O-C16-HSL to induce gene expression?
Answer: There is no single optimal concentration; it is highly dependent on the bacterial species, the specific promoter being studied, and the sensitivity of the LuxR-type receptor. For long-chain AHLs like 3O-C16-HSL, effective concentrations typically range from the high nanomolar (nM) to the low micromolar (µM) range.
Causality: The relationship between AHL concentration and gene expression follows a dose-response curve. Below a certain threshold, there is no response. As concentration increases, expression rises until it reaches a plateau (saturation). Excessively high concentrations can sometimes lead to off-target effects or even cytotoxicity, confounding results.[10][11][12]
Recommendation: Perform a dose-response experiment. Test a range of final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 50 µM) to determine the optimal concentration that yields robust induction without causing significant growth inhibition. Always include a "no-HSL" control and a "solvent-only" control to measure baseline expression and rule out solvent effects.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is the core of the support guide, designed to help you diagnose and resolve specific experimental issues.
Scenario 1: No or Low Gene Induction
Q: I've added 3O-C16-HSL to my culture, but I'm seeing minimal or no increase in the expression of my target gene. What's going wrong?
Answer: This is a common issue with several potential causes, often related to the stability of the AHL molecule or the experimental setup.
-
Potential Cause 1: 3O-C16-HSL Degradation
-
The Science: The ester bond in the homoserine lactone ring is prone to hydrolysis, especially in basic or neutral pH conditions, a process known as lactonolysis.[8] This opens the ring and inactivates the molecule, preventing it from binding to its LuxR receptor. The rate of this degradation increases with temperature and pH.[8]
-
Solution:
-
Prepare Fresh: Always use a freshly thawed aliquot of your stock solution and dilute it into your medium immediately before adding it to the culture.
-
Control pH: Ensure the pH of your culture medium is stable and ideally slightly acidic if your organism tolerates it, as this slows the rate of lactonolysis.[8]
-
Validate Activity: If in doubt, test your 3O-C16-HSL solution on a well-characterized reporter strain known to respond robustly.
-
-
-
Potential Cause 2: Suboptimal Concentration or Timing
-
The Science: The induction of quorum-sensing genes is highly dependent on both the concentration of the AHL and the growth phase of the bacteria. The expression of the LuxR receptor itself can be growth-phase dependent.
-
Solution:
-
Titrate: As mentioned in the FAQs, perform a dose-response curve to find the saturating concentration.
-
Time Course Experiment: Harvest cells at multiple time points after induction (e.g., 1, 2, 4, 8 hours) to identify the peak expression window for your gene of interest.
-
Growth Phase: Induce cultures at a consistent and appropriate cell density (e.g., mid-log phase, OD600 of 0.4-0.6), as this is typically when cells are most responsive.
-
-
-
Potential Cause 3: Ineffective Cellular Uptake or Efflux
-
The Science: Unlike short-chain AHLs, the long, hydrophobic acyl chain of 3O-C16-HSL may hinder its passive diffusion across the cell membrane. Many bacteria also possess efflux pumps that can actively remove AHLs, keeping the intracellular concentration below the threshold required for activation.[5]
-
Solution:
-
Research Your Organism: Check the literature for known efflux pump systems in your bacterial species that might target AHLs.
-
Consider Higher Concentrations: A higher external concentration may be needed to overcome efflux activity, but be mindful of potential cytotoxicity.
-
-
Scenario 2: High Background or Inconsistent Results
Q: My "no-HSL" control shows high expression, or my replicate experiments are highly variable. How can I improve consistency?
Answer: High background and poor reproducibility often point to issues with cytotoxicity, solvent effects, or subtle variations in experimental execution.
-
Potential Cause 1: Solvent Toxicity
-
The Science: The organic solvents used to dissolve 3O-C16-HSL (like DMSO) can be toxic to bacteria or independently affect gene expression at certain concentrations.
-
Solution:
-
Include a Solvent Control: This is non-negotiable. Every experiment must include a control where you add the same volume of solvent (e.g., DMSO) to the culture as used for the highest 3O-C16-HSL concentration. This allows you to subtract any effect of the solvent itself.
-
Minimize Solvent Volume: Aim for a final solvent concentration of ≤0.5% (v/v) in your culture. This may require making a more concentrated primary stock.
-
-
-
Potential Cause 2: 3O-C16-HSL Cytotoxicity
-
The Science: At higher concentrations (typically >50-100 µM), some AHLs, including long-chain variants, can exert cytotoxic or off-target effects on both bacterial and eukaryotic cells.[10][12][13] This can stress the cells and lead to unpredictable changes in gene expression, unrelated to the specific quorum-sensing pathway.
-
Solution:
-
Perform a Viability Assay: Before starting gene expression analysis, treat your cells with your planned range of 3O-C16-HSL concentrations and perform a simple viability assay (e.g., plating for CFU counts or using a viability stain).
-
Work in the Non-toxic Range: Choose concentrations for your gene expression studies that do not significantly impact cell viability.
-
-
-
Potential Cause 3: Inconsistent Cell Density
-
The Science: The physiological state and transcriptional activity of bacteria vary dramatically between different growth phases. If you induce one replicate at early-log phase and another at late-log, you will get different results.
-
Solution:
-
Standardize Inoculum: Start all cultures from a fresh overnight culture, diluting to the same initial OD600.
-
Monitor Growth: Carefully monitor the OD600 of your cultures and add the 3O-C16-HSL inducer when they are all within a narrow OD600 window (e.g., 0.5 ± 0.05).
-
-
Scenario 3: qRT-PCR Analysis Issues
Q: My induction seems to work, but my qRT-PCR data is noisy, has low efficiency, or doesn't make sense. What should I check?
Answer: Reliable qRT-PCR data is the final, critical step. Problems here can invalidate an otherwise perfect experiment. The principles of good qPCR practice are paramount.[14][15]
-
Potential Cause 1: Poor RNA Quality
-
The Science: Degraded RNA will lead to inefficient and biased cDNA synthesis, resulting in inaccurate quantification of gene expression.[15]
-
Solution:
-
Use a Robust Extraction Method: Employ a reputable commercial kit or a well-validated Trizol-based protocol for bacterial RNA extraction.
-
DNase Treatment: Always treat your RNA samples with DNase I to remove contaminating genomic DNA, which can lead to false-positive signals.
-
Assess RNA Integrity: Check the quality of your RNA on a denaturing agarose gel or using an automated electrophoresis system (e.g., Bioanalyzer). Look for sharp 23S and 16S rRNA bands with minimal smearing.
-
-
-
Potential Cause 2: Inappropriate Reference Genes
-
The Science: For accurate relative quantification (ΔΔCt method), you must normalize your data to a reference (or "housekeeping") gene whose expression is stable and unaffected by your experimental conditions (i.e., 3O-C16-HSL treatment).[14] A poor reference gene will introduce significant error.
-
Solution:
-
Validate Your Reference Genes: Do not assume common genes like 16S rRNA or gyrA are stable without validation. Test a panel of 3-5 candidate reference genes on your specific samples (both treated and untreated) and use algorithms like geNorm or NormFinder to identify the most stable ones.
-
Consult the Literature: Many studies have validated reference genes for specific bacteria under various conditions.
-
-
| Bacterium | Validated Reference Genes (Examples) | Citation |
| Pseudomonas aeruginosa | rho, rpoD, gyrA | [16] |
| Pseudomonas aeruginosa (in sputum) | PA2875, PA3340 | [17] |
-
Potential Cause 3: Suboptimal PCR Assay
-
The Science: Poorly designed primers can lead to low amplification efficiency, non-specific products, or primer-dimers, all of which compromise data accuracy.[18][19]
-
Solution:
-
Primer Design: Design primers using software like Primer-BLAST, aiming for an amplicon size of 100-150 bp.
-
Efficiency Test: Perform a standard curve using a serial dilution of your cDNA to ensure the amplification efficiency of your primer pairs (for both target and reference genes) is between 90-110%.
-
Melt Curve Analysis: Always run a melt curve analysis after your qPCR run to verify that a single, specific product was amplified.[19]
-
-
References
- 1. This compound - Immunomart [immunomart.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Positive Autoregulation of an Acyl-Homoserine Lactone Quorum-Sensing Circuit Synchronizes the Population Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 8. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Bacterial quorum sensing molecule N-3-oxo-dodecanoyl-L-homoserine lactone causes direct cytotoxicity and reduced cell motility in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-(3-oxo-acyl) homoserine lactone inhibits tumor growth independent of Bcl-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pseudomonas aeruginosa Autoinducer 3O-C12 Homoserine Lactone Provokes Hyperinflammatory Responses from Cystic Fibrosis Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Quorum Sensing Molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Causes Direct Cytotoxicity and Reduced Cell Motility in Human Pancreatic Carcinoma Cells | PLOS One [journals.plos.org]
- 14. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 16. Housekeeping gene stability in Pesudomonas aeruginosa PAO1 under the pressure of commonly used antibiotics in molecular microbiology assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of Pseudomonas aeruginosa reference genes for RT-qPCR analysis from sputum of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Controlling for Non-Specific Effects of 3-oxo-C16-HSL in Plant Assays
Welcome to the technical support center for researchers utilizing 3-oxo-C16-acyl-homoserine lactone (3-oxo-C16-HSL) in plant biology assays. This guide is designed to provide in-depth troubleshooting advice and validated protocols to help you navigate the complexities of inter-kingdom signaling and ensure the specificity of your experimental findings. As researchers, it is paramount that we dissect the precise molecular interactions between bacterial signals and plant responses. This resource will equip you with the necessary tools to control for potential artifacts and non-specific effects in your work.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when working with 3-oxo-C16-HSL and other acyl-homoserine lactones (AHLs) in plant systems.
Q1: My "untreated" plants are showing a response. What could be the cause?
A1: This is a common issue that can often be traced back to contamination. Check for and sterilize any latent bacterial or fungal contamination in your growth media, water, or on the seeds themselves. Additionally, ensure that your laboratory environment is free from airborne microbial contaminants that could produce their own signaling molecules.
Q2: I'm observing effects on plant growth that don't seem related to the defense responses I'm studying. Is this normal?
A2: Yes, this is a well-documented phenomenon. AHLs, including 3-oxo-C16-HSL, can have pleiotropic effects on plant development, influencing primary root growth, lateral root formation, and root hair development[1][2]. These effects are often dependent on the length of the acyl chain and the concentration of the AHL[3]. It is crucial to characterize these growth-related responses to distinguish them from your primary focus, such as induced resistance.
Q3: How do I know if the effects I'm seeing are from the intact 3-oxo-C16-HSL molecule or from its breakdown products?
A3: Plants possess enzymes, such as fatty acid amide hydrolases (FAAH), that can cleave the amide bond of AHLs, releasing the homoserine lactone ring and the fatty acid side chain[1]. Both L-homoserine and the C16 fatty acid (palmitic acid) can have independent biological activities[4]. To dissect this, you must run parallel experiments treating plants with L-homoserine and 3-oxo-palmitic acid separately at equimolar concentrations to your 3-oxo-C16-HSL treatment.
Q4: What is the best solvent for 3-oxo-C16-HSL, and how do I control for its effects?
A4: Due to its long acyl chain, 3-oxo-C16-HSL has low water solubility and is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being diluted into an aqueous medium[5]. It is critical to always include a "solvent control" in your experiments, where plants are treated with the same final concentration of the solvent used to dissolve the AHL. This is because solvents like DMSO can have their own biological effects on plant cells, even at low concentrations[6][7]. The final concentration of DMSO in your plant assays should ideally be kept below 0.1% to minimize solvent-induced artifacts.
Q5: How can I be sure that my 3-oxo-C16-HSL is stable in my experimental setup?
A5: The lactone ring of AHLs is susceptible to pH-dependent hydrolysis, opening the ring and rendering the molecule inactive. This hydrolysis is more rapid at alkaline pH. It is advisable to check the pH of your plant growth medium over the course of your experiment. To confirm the presence and integrity of 3-oxo-C16-HSL in your media during the assay, you can use a bacterial biosensor strain, such as Agrobacterium tumefaciens KYC55 or NTL4, which will produce a detectable signal (e.g., color change or luminescence) in the presence of the active AHL[8].
Troubleshooting Guides
This section provides more detailed guidance on overcoming specific experimental challenges.
Issue 1: Differentiating a True Signaling Response from a General Stress Response
Symptoms: You observe changes in gene expression or physiology in your plants treated with 3-oxo-C16-HSL, but you are unsure if this is a specific signaling event or a generic response to a foreign molecule.
Troubleshooting Steps:
-
Use a Structurally Similar, Inactive Analog: The gold standard for demonstrating specificity is to use a negative control molecule that is structurally very similar to 3-oxo-C16-HSL but is biologically inactive. While a commercially available, certified inactive analog for 3-oxo-C16-HSL is not readily cataloged, a common strategy is to use an AHL with a very short acyl chain, such as N-butyryl-L-homoserine lactone (C4-HSL), which is often inactive or has different activity in systems responding to long-chain AHLs. Another excellent control is N-hexadecanoyl-L-homoserine lactone (C16-HSL), which lacks the 3-oxo functional group[9]. This allows you to test the importance of that specific keto group for the observed plant response.
-
Dose-Response Curve: A specific biological response will typically exhibit a clear dose-response relationship, often saturating at higher concentrations. A non-specific or toxic effect may only appear at high concentrations and show a linear, steep increase in the negative response.
-
Genetic Controls (Plant Mutants): If a putative plant receptor or signaling pathway for the AHL has been identified, use plant mutants (e.g., knockouts) in that pathway. The absence of a response in the mutant compared to the wild-type provides strong evidence for specificity. For example, some AHL responses are mediated through jasmonate or salicylic acid signaling pathways[10].
Issue 2: Confounding Effects from Co-culture Experiments with Bacteria
Symptoms: When co-culturing plants with a wild-type bacterium that produces 3-oxo-C16-HSL, you observe a plant response. However, you need to confirm that this response is due to the AHL and not other bacterial effectors or metabolites.
Troubleshooting Steps:
-
Use an AHL-Deficient Bacterial Mutant: The most rigorous control is to compare the plant's response to the wild-type bacterium with its response to an isogenic mutant that has a deletion in the AHL synthase gene (luxI homolog) and therefore cannot produce the signal molecule. The absence of the response when using the mutant strain is strong evidence for the involvement of the AHL.
-
"Add-Back" Experiment: To confirm that the lack of response with the mutant is due to the absence of the AHL, you can "add back" synthetic 3-oxo-C16-HSL to the co-culture of the plant and the AHL-deficient mutant. The restoration of the wild-type response confirms the role of the AHL.
-
Analyze the Bacterial Supernatant: Grow the wild-type and mutant bacteria in liquid culture to the same density, remove the bacteria by centrifugation and filtration, and then apply the sterile supernatant to your plants. This will help to distinguish between effects caused by secreted molecules (like AHLs) and those requiring direct contact between the bacteria and the plant.
Experimental Workflow Visualization
Caption: Experimental workflow for dissecting 3-oxo-C16-HSL effects.
Detailed Experimental Protocols
Protocol 1: Validating Specificity with an Inactive Analog and Degradation Products
This protocol is designed for assessing the response of Arabidopsis thaliana seedlings to 3-oxo-C16-HSL and appropriate controls in a sterile agar plate-based system.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
3-oxo-C16-HSL (Cayman Chemical or equivalent)
-
N-hexadecanoyl-L-homoserine lactone (C16-HSL, Cayman Chemical or equivalent) as an inactive analog
-
L-homoserine (Sigma-Aldrich)
-
3-oxo-palmitic acid (synthesis required or custom order)
-
Dimethyl sulfoxide (DMSO), sterile
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or agar
-
Sterile petri dishes (e.g., 100 mm square)
-
Sterile water
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes, and then 5 rinses with sterile water).
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 3-oxo-C16-HSL in sterile DMSO.
-
Prepare a 10 mM stock solution of C16-HSL in sterile DMSO.
-
Prepare a 10 mM stock solution of L-homoserine in sterile water.
-
Prepare a 10 mM stock solution of 3-oxo-palmitic acid in sterile DMSO.
-
-
Preparation of Growth Media:
-
Prepare sterile 0.5X MS medium with 1% sucrose and adjust the pH to 5.7. Add your solidifying agent (e.g., 0.8% agar) and autoclave.
-
Allow the medium to cool to approximately 50-55°C in a water bath.
-
Prepare your treatment media by adding the stock solutions to the molten agar to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is identical across all relevant treatments and does not exceed 0.1%.
-
Treatment 1 (Control): 0.1% DMSO
-
Treatment 2 (Active Compound): 10 µM 3-oxo-C16-HSL (from DMSO stock)
-
Treatment 3 (Inactive Analog): 10 µM C16-HSL (from DMSO stock)
-
Treatment 4 (Degradation - HSL): 10 µM L-homoserine (from water stock)
-
Treatment 5 (Degradation - Fatty Acid): 10 µM 3-oxo-palmitic acid (from DMSO stock)
-
-
Pour the plates and allow them to solidify in a sterile hood.
-
-
Plating and Growth:
-
Place the sterilized seeds onto the surface of the prepared plates.
-
Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16h light / 8h dark) at 22°C.
-
-
Data Collection: After a set period (e.g., 7-10 days), measure the relevant phenotypes. This could include primary root length, number of lateral roots, fresh weight, or harvesting tissue for gene expression analysis.
Protocol 2: Co-culture with Wild-Type and AHL-Deficient Bacteria
This protocol describes a method for co-cultivating Arabidopsis seedlings with bacteria on agar plates to determine if a plant response is AHL-dependent.
Materials:
-
Arabidopsis thaliana seedlings grown sterilely on MS agar plates for 5-7 days.
-
Wild-type bacterial strain (produces 3-oxo-C16-HSL).
-
Isogenic AHL-synthase mutant of the wild-type strain (AHL-deficient).
-
Appropriate liquid growth medium for the bacteria (e.g., LB broth).
-
Spectrophotometer.
-
Sterile saline solution (e.g., 0.85% NaCl) or 10 mM MgSO4.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate liquid cultures of both the wild-type and the AHL-deficient mutant strains. Grow overnight with appropriate antibiotics and shaking at the optimal temperature.
-
The next day, subculture the bacteria into fresh media and grow to mid-log phase (e.g., OD600 of 0.5-0.8).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the bacterial pellets twice with sterile saline solution or MgSO4 to remove residual media and secreted AHLs.
-
Resuspend the washed pellets in sterile saline to a final OD600 of 0.1.
-
-
Inoculation of Seedlings:
-
Prepare sterile Arabidopsis seedlings on vertical MS agar plates as described in Protocol 1.
-
In a sterile hood, carefully pipette a small volume (e.g., 5-10 µL) of the resuspended bacterial solution onto the agar near the root tip of each seedling.
-
Include a mock-inoculated control where you add only the sterile saline solution.
-
-
Co-cultivation and Observation:
-
Reseal the plates and return them to the growth chamber.
-
Observe and measure the plant responses over the next several days. Compare the phenotype of plants inoculated with the wild-type strain to those inoculated with the AHL-deficient mutant and the mock-inoculated control.
-
Signaling Pathway and Control Strategy Diagram
Caption: Logic diagram of controls for 3-oxo-C16-HSL experiments.
Data Summary for Experimental Controls
| Treatment | Expected Outcome if Response is Specific to 3-oxo-C16-HSL | Rationale |
| Solvent Control (e.g., 0.1% DMSO) | No significant difference from untreated control. | Isolates the effect of the chemical from the effect of its delivery vehicle. |
| Inactive Analog (e.g., C16-HSL) | No significant induction of the specific response observed with 3-oxo-C16-HSL. | Demonstrates that the 3-oxo group and overall structure are critical for activity. |
| L-Homoserine | May show some effects on growth, but should not replicate the specific signaling response (e.g., defense gene induction). | Controls for the effect of one of the primary degradation products of the AHL molecule. |
| 3-oxo-palmitic acid | May induce stress responses, but should not replicate the specific signaling response. | Controls for the effect of the fatty acid portion of the degraded AHL. |
| AHL-deficient Bacterial Mutant | Plant response observed with wild-type bacteria is absent or significantly reduced. | Provides genetic proof that the bacterial production of the AHL is required for the plant response. |
References
- 1. N-acyl-L-homoserine lactones: a class of bacterial quorum-sensing signals alter post-embryonic root development in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular messengers involved in the inhibition of the Arabidopsis primary root growth by bacterial quorum-sensing signal N-decanoyl-L-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Combination of bacterial N-acyl homoserine lactones primes Arabidopsis defenses via jasmonate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Activity of Synthetic N-3-oxo-hexadecanoyl-L-Homoserine Lactone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetic N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL). Moving beyond a simple recitation of protocols, we will explore the underlying principles of experimental design, ensuring that the data you generate is not only accurate but also robust and reproducible. Our focus is on creating self-validating systems that provide unequivocal evidence of molecular activity, a cornerstone of rigorous scientific inquiry and drug discovery.
Introduction: The "Why" of Synthetic AHL Validation
N-acyl-homoserine lactones (AHLs) are the quintessential signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. These systems allow bacteria to coordinate gene expression with population density, regulating processes like biofilm formation, virulence factor production, and antibiotic resistance. The specific AHL structure, varying in acyl chain length and modification, dictates its binding affinity to a cognate LuxR-type transcriptional regulator, ensuring signal specificity.
This compound (3-oxo-C16-HSL) is a long-chain AHL primarily known for its role in the QS circuitry of opportunistic pathogens like Pseudomonas aeruginosa. The synthesis of this molecule is crucial for research aimed at understanding, and ultimately disrupting, bacterial communication. However, synthetic molecules are inert until their biological activity is confirmed. Minor impurities or stereoisomeric inaccuracies can lead to dramatically reduced or non-existent activity. Therefore, rigorous validation is not merely a quality control step; it is the foundational experiment upon which all subsequent research is built.
Part 1: The Core Principle: Exploiting the LuxR-Type Receptor
The validation of any synthetic AHL hinges on its ability to specifically bind to and activate its cognate LuxR-type transcriptional regulator. This interaction induces a conformational change in the protein, promoting dimerization and binding to specific DNA sequences (termed lux boxes), thereby activating the transcription of target genes.
Our validation strategy will leverage this mechanism by using engineered biosensor bacteria. These strains contain a specific LuxR-type receptor and a reporter gene placed under the control of a lux box-containing promoter. In the absence of the correct AHL, the reporter is silent. Upon introduction of active, synthetic 3-oxo-C16-HSL, the receptor is activated, and a measurable signal is produced.
Diagram: General Mechanism of AHL-mediated Gene Expression
Caption: Binding of 3-oxo-C16-HSL to its receptor activates transcription of a reporter gene.
Part 2: The Gold Standard Validation Workflow: The Agrobacterium tumefaciens NTL4 (pZRA) Biosensor
While 3-oxo-C16-HSL is endogenous to Pseudomonas, the most common and highly sensitive validation tool is the Agrobacterium tumefaciens biosensor NTL4 containing the plasmid pZRA. This system is chosen for several key reasons:
-
Expertise & Causality: The TraR receptor from A. tumefaciens is promiscuous and is potently activated by a wide range of AHLs, including long-chain 3-oxo-substituted molecules like 3-oxo-C16-HSL. This makes it an excellent first-line validation tool.
-
Trustworthiness: The reporter system is lacZ, which encodes the enzyme β-galactosidase. Its activity can be quantified with exceptionally high sensitivity and precision using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) in a Miller assay. This provides robust, quantitative data.
-
Authoritative Grounding: This biosensor is a well-established and extensively documented tool in the field of quorum sensing research.
Diagram: Experimental Workflow for AHL Validation
Caption: Workflow for quantitative validation of synthetic AHL activity using a biosensor assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Synthetic AHL Stock: Prepare a 1 mM stock solution of synthetic 3-oxo-C16-HSL in a suitable solvent like ethyl acetate or DMSO. Causality Note: The choice of solvent is critical. It must fully solubilize the AHL without exhibiting toxicity to the biosensor at the final concentration used.
-
Biosensor Culture: Inoculate A. tumefaciens NTL4 (pZRA) into AT medium supplemented with appropriate antibiotics and grow overnight at 28°C with shaking. Subculture the next day and grow to an early exponential phase (OD600 ≈ 0.2-0.4).
-
Z-Buffer: Prepare standard Z-Buffer for the Miller assay.
-
-
Assay Execution:
-
Create a serial dilution series of the synthetic 3-oxo-C16-HSL stock to achieve final assay concentrations ranging from picomolar to micromolar.
-
Include a solvent-only negative control and a positive control (if a previously validated batch is available).
-
Aliquot 100 µL of the biosensor culture into a 96-well plate.
-
Add 1 µL of each AHL dilution or control to the respective wells.
-
Incubate the plate at 28°C for 4-6 hours.
-
-
Quantification (Miller Assay):
-
Measure the final OD600 of the cultures.
-
Permeabilize the cells by adding SDS and chloroform.
-
Add ONPG solution to start the enzymatic reaction.
-
Incubate at room temperature until a visible yellow color develops.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering).
-
Calculate the activity in Miller Units using the standard formula.
-
Part 3: Comparative Performance Analysis
A synthetic molecule's activity is best understood in context. We must compare it not only to a null control but also to other relevant AHLs to understand its relative potency and specificity.
| Compound | Class | Typical Effective Concentration (EC50) in A. tumefaciens NTL4 | Expected Outcome |
| Synthetic 3-oxo-C16-HSL | Test Article | 1 - 10 nM | Strong induction of β-galactosidase activity. |
| N-hexanoyl-L-HSL (C6-HSL) | Short-chain AHL | > 1 µM | Weak to no induction. Demonstrates receptor preference for long chains. |
| N-3-oxo-dodecanoyl-L-HSL (3-oxo-C12-HSL) | Long-chain AHL | 5 - 50 nM | Strong induction, but potentially less potent than 3-oxo-C16-HSL. |
| Ethyl Acetate / DMSO | Solvent Control | N/A | No induction above baseline. Confirms solvent is not interfering. |
Note: The EC50 values are illustrative and can vary between experiments. The key is the relative potency observed within a single, controlled experiment.
The expected result is a clear dose-dependent increase in Miller Units with increasing concentrations of your synthetic 3-oxo-C16-HSL, plateauing at higher concentrations. The activity should be significantly higher than that of the solvent control and short-chain AHLs, confirming both the molecule's bioactivity and the biosensor's specificity.
Part 4: Ensuring Trustworthiness: A Self-Validating System
To ensure the integrity of your results, the experimental design must be self-validating.
-
Negative Controls are Non-Negotiable: The solvent control is the most crucial data point. Any activity significantly above the baseline from this control invalidates the experiment, suggesting contamination or solvent-induced stress response.
-
Orthogonal Validation: If resources permit, confirming the activity in a second biosensor system, such as a Pseudomonas aeruginosa PAO1-lasR reporter strain, provides an orthogonal validation. This demonstrates that the synthetic molecule is active in the context of its native receptor system.
-
Chemical Purity: The activity of a synthetic AHL is directly tied to its purity. It is highly recommended to confirm the purity of the synthetic compound using analytical methods like HPLC-MS before conducting bioassays. This preemptively rules out the possibility that a highly active, minor contaminant is responsible for the observed effect.
A Comparative Guide to N-3-oxo-hexadecanoyl-L-Homoserine Lactone and Other Long-Chain Acyl-Homoserine Lactones in Bacterial Communication
For researchers, scientists, and drug development professionals navigating the complexities of bacterial quorum sensing, this guide offers an in-depth comparison of N-3-oxo-hexadecanoyl-L-Homoserine lactone (O-C16-HSL) with other significant long-chain acyl-homoserine lactones (AHLs), namely N-3-oxo-tetradecanoyl-L-homoserine lactone (O-C14-HSL) and N-3-oxo-dodecanoyl-L-homoserine lactone (O-C12-HSL). This document synthesizes experimental data to provide a clear, objective analysis of their structure-activity relationships, biological functions, and the methodologies used to evaluate them.
Introduction to Long-Chain Acyl-Homoserine Lactones and Quorum Sensing
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and coordinate collective behaviors.[1] In many Gram-negative bacteria, this process is mediated by the production and detection of small, diffusible signaling molecules known as N-acyl-homoserine lactones (AHLs).[1] These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain that varies in length, saturation, and substitution at the C3 position.[2] This structural diversity allows for a high degree of specificity in bacterial communication.[3][4]
Long-chain AHLs, typically those with acyl chains of 12 carbons or more, play crucial roles in regulating a variety of physiological processes, including virulence factor production, biofilm formation, and interactions with host organisms.[5][6] The hydrophobic nature of their long acyl chains may influence their diffusion across cell membranes, with some evidence suggesting that longer-chain AHLs are actively transported.[2][3] This guide will focus on a comparative analysis of three key long-chain 3-oxo-AHLs: O-C12-HSL, O-C14-HSL, and O-C16-HSL.
The Hierarchical Command of Long-Chain AHLs in Pseudomonas aeruginosa
Pseudomonas aeruginosa, a well-studied opportunistic pathogen, employs a complex and hierarchical QS system where long-chain AHLs play a central role.[7][8] The las and rhl systems are the two primary AHL-mediated circuits. The las system, considered the master regulator, utilizes O-C12-HSL as its primary signaling molecule.[3][8] The synthase LasI produces O-C12-HSL, which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator LasR.[3] The LasR:O-C12-HSL complex then initiates the transcription of a suite of target genes, including those responsible for the production of virulence factors and the activation of the subordinate rhl system.[3][9]
While O-C12-HSL is the canonical signal for the LasR receptor, the receptor can also be activated by other long-chain AHLs, albeit with varying degrees of efficiency. The length of the acyl chain is a critical determinant of the specificity and potency of the AHL in activating its cognate LuxR-type receptor.[10]
Comparative Biological Activity of Long-Chain 3-oxo-AHLs
The biological activity of AHLs is intrinsically linked to their chemical structure. The length of the acyl side chain and modifications at the C3 position significantly influence their binding affinity to LuxR-type receptors and, consequently, their efficacy in inducing QS-regulated gene expression.
Data Presentation: Comparative Activity of Long-Chain 3-oxo-AHLs
| Acyl-Homoserine Lactone (AHL) | Common Abbreviation | Acyl Chain Length | Key Biological Activities |
| This compound | O-C16-HSL | 16 | Involved in quorum sensing; primes for systemic acquired resistance in plants.[11] |
| N-3-oxo-tetradecanoyl-L-Homoserine lactone | O-C14-HSL | 14 | Activates QS-regulated genes; stimulates the production of putisolvin, which can inhibit biofilm formation.[12] |
| N-3-oxo-dodecanoyl-L-Homoserine lactone | O-C12-HSL | 12 | Primary signal for the las system in P. aeruginosa; regulates virulence factor production and biofilm formation; exhibits immunomodulatory effects.[3] |
Note: The specific EC50 and Kd values for the interaction of these long-chain AHLs with their receptors can vary depending on the experimental conditions and the specific bacterial reporter strain used.
Structure-Activity Relationship
The length of the acyl chain is a primary determinant of the specificity of an AHL for its cognate LuxR-type receptor. Generally, LuxR receptors are most potently activated by their native AHL. For instance, the LasR receptor in P. aeruginosa exhibits the highest sensitivity to its cognate ligand, O-C12-HSL.[10] Variations in acyl chain length can lead to reduced agonistic activity or even antagonistic effects.[10]
The 3-oxo functional group is a common feature in many potent AHLs and is often crucial for strong binding to the receptor.[10] Computational docking studies have shown that specific residues within the binding pocket of LasR, such as Tyr-56, Trp-60, and Ser-129, form key hydrogen bonds with the 3-oxo-C12-HSL molecule, stabilizing the complex and leading to receptor activation. It is plausible that the longer acyl chains of O-C14-HSL and O-C16-HSL may alter the positioning of the molecule within the binding pocket, potentially affecting the stability of these interactions and thus modulating the level of receptor activation.
Experimental Protocols for Comparative Analysis
To objectively compare the performance of different long-chain AHLs, standardized and reproducible experimental protocols are essential. The following section details key methodologies for assessing their biological activity.
Protocol 1: AHL Activity Bioassay using Reporter Strains
Bacterial reporter strains are invaluable tools for quantifying the activity of AHLs. These strains are typically engineered to lack their own AHL synthase and contain a reporter gene (e.g., lacZ, gfp, or lux) under the control of an AHL-inducible promoter.
A. Escherichia coli based Reporter Assay:
-
Principle: An E. coli strain is transformed with a plasmid carrying a LuxR-type receptor (e.g., LasR) and a reporter gene fused to a promoter with the corresponding lux box. The addition of an appropriate AHL activates the receptor, leading to the expression of the reporter gene, which can be quantified (e.g., by measuring fluorescence for GFP).
-
Materials:
-
E. coli reporter strain (e.g., containing a LasR-responsive promoter fused to gfp)
-
Luria-Bertani (LB) medium
-
Synthetic O-C16-HSL, O-C14-HSL, and O-C12-HSL standards
-
96-well microtiter plates
-
Plate reader for fluorescence measurement
-
-
Procedure:
-
Prepare an overnight culture of the E. coli reporter strain.
-
Dilute the overnight culture in fresh LB medium and grow to the early exponential phase.
-
In a 96-well plate, add a fixed volume of the bacterial culture to each well.
-
Add serial dilutions of the different long-chain AHLs to the wells. Include a solvent control (e.g., DMSO).
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for a defined period (e.g., 4-6 hours).
-
Measure the reporter gene expression (e.g., GFP fluorescence at an excitation/emission of 485/528 nm) and the optical density (OD600) of the cultures.
-
Normalize the reporter signal to the cell density (e.g., RFU/OD600).
-
Plot the normalized reporter signal against the AHL concentration to determine the EC50 value for each compound.
-
B. Chromobacterium violaceum CV026 Bioassay:
-
Principle: C. violaceum CV026 is a mutant strain that does not produce its own AHLs but produces the purple pigment violacein in response to exogenous short-to-medium chain AHLs. While it doesn't directly respond to very long-chain AHLs by producing violacein, it can be used in a competition assay to assess the inhibitory potential of long-chain AHLs.
-
Materials:
-
C. violaceum CV026
-
LB agar plates
-
Short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL)
-
Synthetic long-chain AHL standards
-
Sterile paper discs
-
-
Procedure (for competition assay):
-
Prepare an LB agar plate containing a sub-inducing concentration of a short-chain AHL (e.g., C6-HSL) and seeded with C. violaceum CV026.
-
Place sterile paper discs on the agar surface.
-
Apply a known amount of the long-chain AHL to be tested onto the discs.
-
Incubate the plate at 30°C for 24-48 hours.
-
Observe for zones of violacein inhibition around the discs. The diameter of the inhibition zone is indicative of the antagonistic activity of the long-chain AHL.
-
Protocol 2: Biofilm Formation Assay
The ability of long-chain AHLs to induce biofilm formation is a key aspect of their biological function.
-
Principle: The crystal violet (CV) assay is a common method for quantifying biofilm formation in microtiter plates.
-
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Appropriate growth medium (e.g., LB broth)
-
Long-chain AHL standards
-
96-well polystyrene microtiter plates
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or other suitable solvent
-
Plate reader for absorbance measurement
-
-
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in fresh medium and add to the wells of a 96-well plate.
-
Add different concentrations of the long-chain AHLs to the wells.
-
Incubate the plate statically at the optimal growth temperature for 24-72 hours.
-
Carefully remove the planktonic cells and wash the wells with a buffer (e.g., PBS).
-
Stain the attached biofilm with crystal violet solution for 15-20 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound CV with a suitable solvent (e.g., 95% ethanol).
-
Measure the absorbance of the solubilized CV at a wavelength of approximately 570-595 nm.
-
Protocol 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for AHL Quantification
HPLC-MS is a powerful analytical technique for the separation, identification, and quantification of AHLs from complex biological samples.
-
Principle: Reverse-phase HPLC separates AHLs based on their hydrophobicity, followed by detection and quantification using mass spectrometry.
-
Instrumentation:
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer with an electrospray ionization (ESI) source
-
-
Procedure:
-
Sample Preparation: Extract AHLs from bacterial culture supernatants using an organic solvent such as acidified ethyl acetate. Evaporate the solvent and reconstitute the extract in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient of water and acetonitrile (both typically containing 0.1% formic acid) to elute the AHLs.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions [M+H]+ of the AHLs. For enhanced specificity and sensitivity, use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, targeting specific precursor-to-product ion transitions for each AHL.
-
Quantification: Create a standard curve by analyzing known concentrations of synthetic AHL standards. Quantify the AHLs in the samples by comparing their peak areas to the standard curve.
-
Visualization of Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized AHL Quorum Sensing Pathway.
Caption: Experimental Workflow for Comparing AHL Activity.
Conclusion
The comparative analysis of this compound with other long-chain AHLs, such as O-C14-HSL and O-C12-HSL, reveals the nuanced and specific nature of bacterial quorum sensing. The length of the acyl side chain is a paramount determinant of their biological activity, influencing receptor binding affinity and the subsequent regulation of key phenotypes like virulence and biofilm formation. While O-C12-HSL is the well-established primary signaling molecule for the LasR receptor in P. aeruginosa, the ability of other long-chain AHLs to interact with this and other LuxR-type receptors highlights the potential for cross-talk and a complex signaling landscape in microbial communities.
For researchers in drug development, a thorough understanding of these structure-activity relationships is critical for the design of potent and specific quorum sensing inhibitors. By targeting these communication systems, it is possible to develop novel anti-infective strategies that disarm pathogens rather than killing them, thereby potentially reducing the selective pressure for antibiotic resistance. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparative analysis of these fascinating signaling molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uvm.edu [uvm.edu]
- 5. Synthesis and structure-activity relationship of substitutions at the C-1 position of Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm Formation in Pseudomonas aeruginosa: Fimbrial cup Gene Clusters Are Controlled by the Transcriptional Regulator MvaT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive analysis of the effect of quorum-sensing molecule 3-oxo-C12-homoserine lactone on Candida auris and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of Long-Chain vs. Short-Chain Acyl-Homoserine Lactones on Gene Regulation: A Comparative Guide
In the intricate world of bacterial communication, or quorum sensing (QS), the chemical language of N-acyl-homoserine lactones (AHLs) orchestrates collective behaviors, from biofilm formation to virulence. The specificity of this language is remarkable, with the length and modification of the AHL's acyl chain dictating its regulatory function. This guide provides an in-depth comparison of the gene regulatory effects of a long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), and its short-chain counterparts, using key bacterial systems as illustrative models. We will delve into the causality behind their distinct signaling pathways, provide supporting experimental data, and offer detailed protocols for their investigation.
The A-B-Cs of AHL Signaling: A Primer
Gram-negative bacteria utilize AHLs as autoinducers to monitor their population density.[1] The canonical LuxI/LuxR system, first described in Vibrio fischeri, serves as the foundational model.[2] A LuxI-type synthase produces a specific AHL, which diffuses across the cell membrane.[3] As the bacterial population grows, the extracellular AHL concentration increases. Once a threshold is reached, the AHL binds to its cognate cytoplasmic LuxR-type transcriptional regulator. This AHL-receptor complex then binds to specific DNA sequences, activating or repressing target gene expression.[4]
The length of the N-acyl side chain is a critical determinant of an AHL's biological activity and specificity. These chains can range from as short as 4 carbons to as long as 18 carbons.[4] Long-chain AHLs, such as 3-oxo-C16-HSL, and short-chain AHLs, like N-butyryl-L-homoserine lactone (C4-HSL), often regulate distinct sets of genes, contributing to a sophisticated and hierarchical control of bacterial physiology.
Case Study 1: The Hierarchical Command of Long- and Short-Chain AHLs in Pseudomonas aeruginosa
Pseudomonas aeruginosa, an opportunistic human pathogen, employs a well-characterized and hierarchical QS system that perfectly illustrates the differential roles of long- and short-chain AHLs.[5] This bacterium utilizes two primary QS systems: the las system, which is responsive to the long-chain AHL N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the rhl system, which responds to the short-chain AHL, C4-HSL.[6][7] While not 3-oxo-C16-HSL, the 3-oxo-C12-HSL system in P. aeruginosa serves as an excellent and extensively studied model for long-chain AHL signaling.
The las system is considered the master regulator, positioned at the top of the QS cascade.[8] The LasI synthase produces 3-oxo-C12-HSL.[7] Upon reaching a critical concentration, 3-oxo-C12-HSL binds to and activates the transcriptional regulator LasR.[9] The LasR/3-oxo-C12-HSL complex then activates the transcription of a suite of virulence genes, including those encoding for proteases and exotoxins.[5] Crucially, one of the key targets of the activated LasR is the rhl system. The LasR/3-oxo-C12-HSL complex directly promotes the transcription of rhlR and rhlI.[8] The RhlI synthase, in turn, produces C4-HSL, which then activates the RhlR transcriptional regulator to control a distinct set of genes, including those involved in the production of rhamnolipids and pyocyanin.[5][6]
Quantitative Comparison of LasR and RhlR Regulons
The distinct roles of the las and rhl systems are evident in the genes they regulate. The following table summarizes key virulence factors and their primary regulator in P. aeruginosa.
| Virulence Factor | Primary Regulator | Function | Reference(s) |
| Elastase (LasB) | LasR (primary), RhlR (secondary) | Tissue damage, immune evasion | [5] |
| Alkaline Protease | LasR, RhlR | Tissue damage | [5] |
| Exotoxin A | LasR | Inhibition of host protein synthesis | [5] |
| Rhamnolipids | RhlR | Biofilm formation, motility | [5] |
| Pyocyanin | RhlR | Redox-active toxin, oxidative stress | [5] |
| Type IV Pili | LasR, RhlR | Motility, adhesion | [5] |
This hierarchical regulation allows for a temporal and coordinated expression of virulence factors, where the long-chain AHL system initiates a broad pathogenic program, which is then refined and amplified by the short-chain AHL system.
Case Study 2: Long-Chain AHLs in Symbiosis - The Sinorhizobium meliloti Model
In contrast to the virulence-centric role in P. aeruginosa, long-chain AHLs in the nitrogen-fixing bacterium Sinorhizobium meliloti are crucial for establishing a symbiotic relationship with its legume host, Medicago. S. meliloti produces a variety of long-chain AHLs, including 3-oxo-C16-HSL, via the SinI synthase.[10][11] These AHLs are recognized by the ExpR regulator, leading to the regulation of genes involved in exopolysaccharide (EPS) production, motility, and nodule formation.[5][12]
Proteomic studies have revealed that the addition of long-chain SinI-dependent AHLs, such as C14-HSL and C16:1-HSL, affects the levels of numerous proteins related to symbiosis.[10] For instance, a sinI mutant exhibits a significant delay in nodule initiation on Medicago truncatula, a phenotype that can be restored by the addition of nanomolar concentrations of C16:1-HSL.[10] This highlights the high specificity and potency of long-chain AHLs in mediating this complex plant-microbe interaction.
Experimental Protocols for Comparative Analysis
To dissect the differential effects of long-chain and short-chain AHLs, a combination of analytical and biological assays is employed. Here, we provide detailed methodologies for two key techniques.
Protocol 1: Quantification of AHLs by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a robust method for the extraction and quantification of AHLs from bacterial cultures, enabling the precise measurement of different AHL species.[8][13][14]
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.5% acetic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Acetonitrile (ACN)
-
C18 reverse-phase HPLC column
-
Mass spectrometer with electrospray ionization (ESI) source
-
AHL standards (3-oxo-C16-HSL, C4-HSL, etc.)
Methodology:
-
Culture Preparation: Grow the bacterial strain of interest in liquid medium to the late-logarithmic or early stationary phase.
-
Extraction:
-
Centrifuge the culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Transfer the supernatant to a separatory funnel and extract twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Concentration: Remove the solvent using a rotary evaporator at 40-45°C.
-
Reconstitution: Resuspend the dried extract in a small volume of 30% acetonitrile.
-
LC-MS Analysis:
-
Inject the resuspended extract onto a C18 reverse-phase column.
-
Elute with a linear gradient of acetonitrile in water.
-
Detect and quantify the AHLs using a mass spectrometer in positive ESI mode, monitoring for the characteristic lactone ring fragment (m/z 102.055).[15]
-
Use a standard curve generated from pure AHL standards for absolute quantification.
-
Protocol 2: Bioluminescence Reporter Assay for AHL Activity
Bioluminescence reporter assays are highly sensitive for detecting and quantifying AHL activity.[3] This protocol utilizes a biosensor strain that produces light in response to specific AHLs.
Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) for general AHL detection, or specific reporters for long- or short-chain AHLs)
-
LB medium and agar
-
Appropriate antibiotics for the biosensor strain
-
96-well microtiter plates
-
Luminometer
-
AHL standards and experimental samples
Methodology:
-
Biosensor Preparation: Prepare an overnight culture of the AHL biosensor strain in LB medium with the appropriate antibiotics.
-
Assay Setup:
-
In a 96-well plate, add a serial dilution of your AHL standards and experimental samples.
-
Add a standardized inoculum of the biosensor culture to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for the biosensor strain (e.g., 30°C) for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence from the negative control wells.
-
Generate a standard curve by plotting luminescence against the concentration of the AHL standards.
-
Determine the concentration of AHL in your experimental samples by interpolating their luminescence values on the standard curve.
-
Conclusion: A Tale of Two Chains
The comparison between this compound and short-chain AHLs reveals a sophisticated division of labor in bacterial gene regulation. In pathogens like P. aeruginosa, a hierarchical system with a long-chain AHL at the helm initiates a cascade of virulence, which is then fine-tuned by a short-chain AHL. In symbionts like S. meliloti, specific long-chain AHLs are pivotal for establishing beneficial interactions with their hosts. This specificity in signaling provides a wealth of potential targets for antimicrobial and agricultural applications. A thorough understanding of the distinct roles of long- and short-chain AHLs, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design of strategies to manipulate bacterial communication for therapeutic and biotechnological purposes.
References
- 1. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. sinI- and expR-dependent quorum sensing in Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Reactivity of N-3-oxo-hexadecanoyl-L-Homoserine Lactone with LuxR-type Receptors
This guide provides an in-depth technical comparison of the cross-reactivity of the long-chain acyl-homoserine lactone (AHL), N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), with various LuxR-type transcriptional regulators. As the complexity of polymicrobial environments is increasingly appreciated, understanding the specificity and promiscuity of quorum sensing (QS) signals is paramount for researchers in microbiology and professionals in drug development. This document synthesizes experimental data to offer a comparative analysis of key LuxR-type receptors and provides validated protocols for assessing these interactions in your own research.
Introduction: The Language of Bacteria
In the microbial world, cell-to-cell communication, or quorum sensing (QS), allows bacteria to coordinate gene expression with population density.[1] This collective behavior is mediated by small, diffusible signaling molecules. Among Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are a predominant class of such signals.[2][3] The canonical QS system, first described in Vibrio fischeri, consists of a LuxI-type synthase that produces a specific AHL and a cognate LuxR-type receptor that binds the AHL, subsequently acting as a transcriptional regulator for target genes.[4][5]
The specificity of this interaction is crucial and is largely determined by the length and chemical modifications of the AHL's acyl side chain.[6] While many LuxR receptors are highly selective for their cognate AHL, others exhibit significant promiscuity, responding to a range of structurally similar molecules. The long-chain molecule 3-oxo-C16-HSL represents a class of signals that are less common than short-chain AHLs but are vital in the signaling of certain species. Understanding which receptors can "eavesdrop" on this signal is critical for mapping inter-species communication networks and for designing targeted anti-quorum sensing therapeutics.
The Principle of LuxR-AHL Interaction
LuxR-type proteins are modular, typically containing an N-terminal ligand-binding domain and a C-terminal DNA-binding domain. In the absence of its cognate AHL, the receptor is often unstable or in an inactive conformation. Upon binding the AHL signal, the LuxR protein undergoes a conformational change, leading to dimerization and enabling it to bind to specific DNA sequences known as "lux boxes" in the promoter regions of target genes, thereby activating or repressing transcription.[2][3][7]
The promiscuity of a given LuxR receptor is dictated by the architecture of its ligand-binding pocket. Receptors with more accommodating binding pockets can interact with a wider array of AHLs. A notable class of promiscuous receptors are the "orphan" or "solo" LuxRs, which lack a cognate LuxI synthase and have evolved to sense AHLs produced by other bacteria in their environment.[8]
References
- 1. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions among Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3OC6HSL - parts.igem.org [parts.igem.org]
- 5. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Probes that Target a Dissociative LuxR-Type Quorum Sensing Receptor in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
A Comparative Analysis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone and Other Quorum Sensing Molecules: A Guide for Researchers
In the intricate world of microbial communication, quorum sensing (QS) stands out as a sophisticated mechanism of cell-to-cell signaling that orchestrates collective behaviors. This process relies on the production, detection, and population-wide response to small signal molecules known as autoinducers. Among the diverse families of autoinducers, N-acyl-homoserine lactones (AHLs) are a prominent class utilized by many Gram-negative bacteria to regulate processes ranging from biofilm formation and virulence factor production to bioluminescence.[1]
This guide provides a comprehensive comparative analysis of a specific long-chain AHL, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), and other well-characterized quorum sensing molecules. We will delve into their structural nuances, functional specificities, and the signaling pathways they govern. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers in their quest to quantify and compare the activities of these fascinating molecules. Our objective is to furnish a valuable resource for researchers, scientists, and drug development professionals engaged in the study of bacterial communication and the development of novel anti-infective strategies.
The Landscape of Quorum Sensing Molecules: A Structural and Functional Overview
The specificity of quorum sensing systems is largely dictated by the structure of the signaling molecules and their cognate receptors.[1] While Gram-negative bacteria commonly employ AHLs, Gram-positive bacteria typically utilize autoinducing peptides (AIPs).[2]
N-Acyl-Homoserine Lactones (AHLs): The basic architecture of an AHL consists of a conserved homoserine lactone ring linked to an acyl side chain.[1] The length (typically ranging from 4 to 18 carbons) and modifications (such as an oxidation at the 3rd carbon) of this acyl chain confer specificity to the signaling system.[3]
-
This compound (3-oxo-C16-HSL): This is a long-chain AHL produced by certain bacteria, including some strains of Agrobacterium vitis and Pseudomonas.[4][5] Like other long-chain AHLs, it is implicated in regulating various physiological processes in its producing organisms.[4]
-
Other Notable AHLs:
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL): A key signaling molecule in the opportunistic pathogen Pseudomonas aeruginosa, primarily associated with the LasI/R quorum sensing system that controls the expression of numerous virulence factors.[6][7]
-
N-butyryl-L-homoserine lactone (C4-HSL): Also produced by P. aeruginosa, this short-chain AHL is part of the RhlI/R system, which often works in concert with the Las system.[7]
-
N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL): The archetypal AHL, first discovered in the bioluminescent marine bacterium Vibrio fischeri as the autoinducer for the LuxI/R system.[8][9]
-
N-octanoyl-L-homoserine lactone (C8-HSL): Another AHL found in V. fischeri, part of the AinS quorum sensing system.[10]
-
Autoinducing Peptides (AIPs): In contrast to the lipid-like AHLs, Gram-positive bacteria such as Staphylococcus aureus employ small, post-translationally modified peptides as their primary quorum sensing signals.[11] The S. aureus Agr system, for instance, relies on an AIP that contains a characteristic thiolactone structure.[11]
Comparative Performance: A Quantitative Look at Activity
The biological activity of quorum sensing molecules can be quantified by parameters such as the half-maximal effective concentration (EC50), which represents the concentration of a molecule required to elicit a half-maximal response, and the dissociation constant (Kd), which indicates the binding affinity between the molecule and its receptor. The table below presents a comparative overview of the activity of various AHLs.
| Acyl-Homoserine Lactone (AHL) | Common Abbreviation | Acyl Chain Length | Producing Bacteria (Example) | Receptor (Example) | EC50 (Concentration for half-maximal activation) | Dissociation Constant (Kd) |
| N-(3-oxohexanoyl)-L-homoserine lactone | 3-oxo-C6-HSL | C6 (with 3-oxo group) | Vibrio fischeri | LuxR | ~10 nM | ~100 nM[9] |
| N-octanoyl-L-homoserine lactone | C8-HSL | C8 | Agrobacterium tumefaciens | TraR | ~10 nM | Not widely reported |
| N-(3-oxododecanoyl)-L-homoserine lactone | 3-oxo-C12-HSL | C12 (with 3-oxo group) | Pseudomonas aeruginosa | LasR | ~100 nM | Not widely reported |
| N-butanoyl-L-homoserine lactone | C4-HSL | C4 | Pseudomonas aeruginosa | RhlR | ~1 µM | Not widely reported |
Note: EC50 and Kd values can vary depending on the specific bacterial reporter strain, the receptor protein, and the experimental conditions used. The data presented here are approximate values collated from various studies for comparative purposes.[9]
Signaling Pathways: The Molecular Circuitry of Quorum Sensing
The perception and transduction of quorum sensing signals are mediated by specific signaling pathways. Below are diagrams illustrating the canonical pathways for AHL- and AIP-mediated quorum sensing.
AHL-Mediated Quorum Sensing in Gram-Negative Bacteria
This diagram illustrates the general mechanism of AHL-mediated quorum sensing, typified by the LuxI/R system in Vibrio fischeri and the LasI/R and RhlI/R systems in Pseudomonas aeruginosa.
Caption: Generalized AHL-mediated quorum sensing pathway in Gram-negative bacteria.
AIP-Mediated Quorum Sensing in Staphylococcus aureus
This diagram illustrates the Agr quorum sensing system in Staphylococcus aureus, a model for peptide-based signaling in Gram-positive bacteria.
References
- 1. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features that Dictate Their Ability to Activate or Inhibit Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of Staphylococcus aureus Quorum Sensing by a Membrane-Embedded Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Specificity of N-3-oxo-hexadecanoyl-L-Homoserine Lactone Effects
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bacterial communication, or quorum sensing (QS), N-acyl homoserine lactones (AHLs) are the lingua franca for many Gram-negative bacteria.[1] Among these, N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a long-chain AHL, is a signaling molecule used by bacteria like Agrobacterium vitis to coordinate group behaviors.[2][3] For researchers aiming to understand its role or develop therapeutics that disrupt QS, confirming that an observed biological effect is specifically due to 3-oxo-C16-HSL is a paramount challenge.
The Core Challenge: Signal vs. Noise in Bacterial Communication
AHL signaling is not always a private conversation. Crosstalk, where a receptor responds to a non-cognate AHL produced by a different species, is common in microbial communities.[5] Furthermore, some LuxR-type receptors, the proteins that bind AHLs, exhibit a relaxed specificity and can detect multiple ligands.[4] This inherent promiscuity means that an observed phenotype upon addition of exogenous 3-oxo-C16-HSL could be an artifact of activating an unintended pathway or a non-specific chemical effect. Therefore, our primary objective is to systematically eliminate these possibilities.
Our validation framework rests on three pillars: Genetic Necessity , Biochemical Interaction , and Global Phenotypic Response .
Pillar 1: Genetic Necessity – Proving the Pathway Dependence
The most definitive way to link 3-oxo-C16-HSL to an effect is to demonstrate that the canonical QS machinery is required for it. This involves using genetically modified bacterial strains.
Key Experimental Strategy: Knockout and Complementation
The gold standard is to use a mutant strain where the gene for the AHL synthase (luxI-type) or the receptor (luxR-type) has been deleted. The logic is simple: if the cellular machinery to produce or detect the signal is absent, the specific downstream effects should be abrogated.
Experimental Protocol: Validating Specificity with a luxI/luxR Mutant System
-
Strain Selection:
-
Wild-Type (WT): The parent strain that produces and responds to 3-oxo-C16-HSL.
-
luxI knockout (ΔluxI):** A mutant incapable of synthesizing 3-oxo-C16-HSL but still possessing the receptor. This strain is silent but can "listen."
-
luxR knockout (ΔluxR):** A mutant that may still produce the signal but lacks the cognate receptor. This strain is "deaf" to the signal.
-
-
Experimental Setup:
-
Culture all three strains under conditions where the phenotype of interest (e.g., biofilm formation, virulence factor expression) is expected.
-
Divide the ΔluxI culture into two groups: one untreated and one "complemented" with a physiologically relevant concentration of synthetic 3-oxo-C16-HSL.
-
Treat the WT and ΔluxR strains with the same concentration of 3-oxo-C16-HSL and a vehicle control.
-
-
Data Acquisition & Interpretation:
-
Quantify the phenotype across all conditions. The expected results for a truly specific effect are summarized in the table below.
-
| Strain | Treatment | Expected Outcome for a Specific Effect | Rationale |
| Wild-Type | Vehicle Control | Phenotype present (endogenous QS active) | Baseline positive control. |
| ΔluxI | Vehicle Control | Phenotype absent or significantly reduced | Demonstrates the phenotype depends on the synthase. |
| ΔluxI | Synthetic 3-oxo-C16-HSL | Phenotype restored to WT levels | Crucial step: Shows that the specific molecule, and not a metabolic byproduct, rescues the phenotype. |
| ΔluxR | Synthetic 3-oxo-C16-HSL | Phenotype remains absent | Crucial step: Proves that the receptor is necessary to mediate the molecule's effect. |
This genetic approach provides the strongest initial evidence for specificity by directly linking the signaling molecule to its dedicated signal transduction pathway.[6]
Pillar 2: Biochemical Interaction – Demonstrating Direct Binding
Genetic evidence is powerful, but it doesn't formally exclude the possibility of indirect effects. The second pillar is to demonstrate a direct, physical interaction between 3-oxo-C16-HSL and its cognate LuxR-type receptor protein.
Key Experimental Strategy 1: Reporter Gene Assays
Biosensor strains are invaluable tools for studying QS.[7] These are typically engineered E. coli or other bacteria that contain a plasmid carrying the specific luxR gene of interest and a promoter that LuxR binds to, fused to a reporter gene like lacZ (colorimetric) or luxCDABE (bioluminescence).[8]
Experimental Protocol: Using a Biosensor to Compare AHL Potency
-
Setup: Culture the biosensor strain to mid-log phase.
-
Treatment: Aliquot the culture into a 96-well plate and add a range of concentrations of:
-
Test Ligand: 3-oxo-C16-HSL
-
Negative Control Ligands: Other AHLs with different acyl chain lengths (e.g., C6-HSL, C8-HSL) and without the 3-oxo modification.
-
Vehicle Control: The solvent used to dissolve the AHLs.
-
-
Incubation & Readout: Incubate for a set period, then measure the reporter output (e.g., luminescence or β-galactosidase activity).
-
Data Interpretation: A specific interaction will result in a dose-dependent activation of the reporter by 3-oxo-C16-HSL at concentrations significantly lower than those required for other, non-cognate AHLs. This allows you to quantify the receptor's preference.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} Caption: Workflow of a whole-cell biosensor assay.
Key Experimental Strategy 2: In Vitro Binding Assays
For ultimate proof, direct binding can be measured using purified components. Techniques like Electrophoretic Mobility Shift Assays (EMSA) or Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity.
-
EMSA (Gel Shift): This technique demonstrates that the LuxR-type protein can only bind to its target DNA promoter sequence in the presence of 3-oxo-C16-HSL.[9] The protein-DNA-ligand complex will migrate slower on a gel than the DNA alone.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the purified receptor and 3-oxo-C16-HSL. It is the gold standard for determining binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.
A strong, specific interaction is characterized by a low dissociation constant (Kd), typically in the nanomolar to low micromolar range, for the cognate ligand (3-oxo-C16-HSL), and significantly weaker or no binding for other AHLs.
Pillar 3: Global Phenotypic Response – Defining the Regulon
Confirming specificity also means understanding the full scope of cellular changes induced by 3-oxo-C16-HSL. High-throughput "omics" approaches are essential for this. They help confirm that the observed changes align with known QS-regulated pathways and are not the result of general toxicity or stress.[7][10]
Key Experimental Strategy: Transcriptomics (RNA-Seq)
RNA-Sequencing provides a snapshot of the entire transcriptome, revealing all genes that are up- or down-regulated in response to a signal.
Experimental Protocol: Comparative RNA-Seq Analysis
-
Strain & Treatment: Use the same genetic toolkit as in Pillar 1 (WT, ΔluxI, ΔluxR).
-
Experimental Conditions:
-
Culture ΔluxI cells and treat one set with 3-oxo-C16-HSL and another with a vehicle control.
-
As a crucial control, treat the ΔluxR "deaf" mutant with 3-oxo-C16-HSL.
-
-
Sample Collection & Sequencing: Extract RNA at a relevant time point, prepare libraries, and perform sequencing.
-
Bioinformatic Analysis:
-
Differential Expression: Compare the transcriptome of the treated ΔluxI strain to the untreated control. This reveals the "3-oxo-C16-HSL regulon."
-
Specificity Check: Compare the transcriptome of the treated ΔluxR strain to its untreated control. In a specific interaction, there should be minimal to no change in gene expression, proving the receptor-dependency of the global response.[11] Any genes regulated in the ΔluxR strain represent off-target, non-specific effects.
-
dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Workflow for transcriptomic validation of specificity.
Synthesizing the Evidence: A Guide to Final Confirmation
True confirmation of specificity is achieved when all three pillars of evidence align. The genetic knockout data should establish pathway dependence, the biochemical assays should demonstrate direct and selective binding to the receptor, and the transcriptomic profile should reveal a receptor-dependent global response consistent with a QS mechanism.
By employing this rigorous, multi-pronged approach, researchers and drug developers can move forward with confidence, knowing that the effects they attribute to this compound are indeed specific, paving the way for more accurate mechanistic studies and targeted therapeutic strategies.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Specificity and complexity in bacterial quorum-sensing systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the strength of quorum sensing crosstalk within microbial communities | PLOS Computational Biology [journals.plos.org]
- 6. Genetic control of quorum-sensing signal turnover in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant-Derived Inhibitors of AHL-Mediated Quorum Sensing in Bacteria: Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNA-seq-based transcriptomic analysis of AHL-induced biofilm and pyocyanin inhibition in Pseudomonas aeruginosa by Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-3-oxo-hexadecanoyl-L-Homoserine Lactone (OHHL) in Bacterial Quorum Sensing
This guide provides a comprehensive comparison of N-3-oxo-hexadecanoyl-L-Homoserine lactone (OHHL), a long-chain acyl-homoserine lactone (AHL), and its role in bacterial communication. Designed for researchers, scientists, and drug development professionals, this document delves into the efficacy, mechanism, and comparative activity of OHHL across different bacterial contexts, supported by detailed experimental methodologies.
Introduction: The Language of Bacteria
Bacteria exhibit sophisticated social behaviors, coordinating activities like biofilm formation, virulence factor expression, and bioluminescence through a cell-to-cell communication system known as quorum sensing (QS).[1][2][3] In many Gram-negative bacteria, this communication relies on the production and detection of small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs).[1][4][5]
AHLs consist of a conserved homoserine lactone ring linked to an acyl side chain of variable length (typically 4 to 18 carbons) and modification.[6] This structural diversity is the basis for the specificity of bacterial communication. OHHL (also known as 3-oxo-C16-HSL) is a less common, long-chain AHL produced by specific bacterial species, including strains of Agrobacterium vitis and Pseudomonas.[7][8] Its extended acyl chain confers distinct physicochemical properties that influence its diffusion, receptor binding, and ultimate biological efficacy.
The Core Mechanism: The LuxI/LuxR Signaling Cassette
The efficacy of any AHL, including OHHL, is fundamentally tied to the LuxI/LuxR-type quorum sensing system. Understanding this paradigm is crucial for interpreting comparative data.
-
LuxI-type Synthase: A synthase protein (e.g., AvsI in Agrobacterium vitis) synthesizes OHHL from cellular precursors.
-
Diffusion and Accumulation: As the bacterial population density increases, OHHL accumulates in the extracellular environment. Due to their lipophilic nature, long-chain AHLs like OHHL are thought to have lower free diffusion rates across the cell membrane compared to short-chain AHLs and may be more concentrated within the membrane itself.[6]
-
LuxR-type Receptor: Once a threshold concentration is reached, OHHL binds to its cognate cytoplasmic LuxR-type transcriptional regulator. This binding event typically induces a conformational change in the receptor.
-
Gene Regulation: The OHHL-LuxR complex then binds to specific DNA sequences (often called lux boxes) in the promoter regions of target genes, activating or repressing their transcription. This leads to a coordinated change in the bacterial population's phenotype, such as increased virulence or biofilm maturation.
Caption: The OHHL quorum sensing signaling pathway.
Comparative Efficacy: A Tale of Two Chains
Direct, quantitative comparisons of OHHL's efficacy across a wide range of bacteria are limited in the literature. However, we can infer its relative efficacy by comparing its properties as a long-chain AHL to the well-documented activities of short-chain AHLs. The "efficacy" of an AHL is determined by its ability to bind its specific LuxR partner and trigger a downstream response, a specificity dictated primarily by the acyl chain.
| Feature | Short-Chain AHLs (e.g., C4-HSL, 3-oxo-C6-HSL) | Long-Chain AHLs (e.g., 3-oxo-C12-HSL, OHHL) |
| Example Organisms | Vibrio fischeri, Chromobacterium violaceum, Pseudomonas aeruginosa (Rhl system) | Pseudomonas aeruginosa (Las system), Agrobacterium vitis, Sinorhizobium meliloti |
| Physicochemical Properties | More water-soluble, higher diffusion rate across membranes. | More lipophilic, lower water solubility, tends to associate with membranes.[6] |
| Signaling Range | Believed to function as a more freely diffusible signal for inter- and intra-species communication. | May act over shorter distances or within biofilms where cell-to-cell contact is high. |
| Receptor Specificity | LuxR-type receptors are highly specific to the exact chain length and modification. | Receptors often exhibit a degree of promiscuity, recognizing several long-chain AHLs. |
| Phenotypic Regulation | Often associated with motility, bioluminescence, and initial stages of biofilm formation. | Frequently linked to the regulation of potent virulence factors and mature biofilm architecture.[6][9] |
| Cross-Kingdom Signaling | Can influence plant root development.[5][10] | Potent modulators of host immune responses and can prime plant defenses.[7][11][12][13] |
Key Insight: The efficacy of OHHL is context-dependent. In a bacterium with a cognate LuxR receptor adapted for a C16 acyl chain, its efficacy will be high. However, it will likely have low or no efficacy in a bacterium whose QS system is tuned to short-chain AHLs. For instance, while Pseudomonas aeruginosa produces the long-chain 3-oxo-C12-HSL to regulate virulence via its LasR receptor, it is unlikely that OHHL would be an equally potent activator of this specific system due to the mismatch in chain length.[4][9]
Experimental Protocols for Assessing OHHL Efficacy
To objectively compare the efficacy of OHHL, a multi-faceted approach is required, combining biosensor assays with phenotypic and molecular analyses.
Workflow for Efficacy Assessment
Caption: Experimental workflow for assessing OHHL efficacy.
Protocol 1: AHL Reporter Strain Bioassay
This protocol uses a bacterial strain engineered to produce a detectable signal (e.g., β-galactosidase or GFP) only in the presence of a specific class of AHLs. It is the most direct way to measure the signaling activity of OHHL.
Causality: The choice of reporter is critical. For long-chain AHLs like OHHL, Agrobacterium tumefaciens NTL4(pZLR4) is a standard choice because its TraR receptor is responsive to long-chain AHLs, making it a sensitive detector.
Methodology:
-
Preparation: Grow the A. tumefaciens NTL4 reporter strain overnight in AT minimal medium supplemented with appropriate antibiotics.
-
Assay Plate Setup:
-
Prepare a 96-well microtiter plate.
-
Add 100 µL of molten AT agar containing X-Gal to each well.
-
Create serial dilutions of your OHHL stock solution.
-
Spot 5 µL of each OHHL dilution onto the surface of the agar. Include a solvent-only negative control and a known long-chain AHL positive control (e.g., 3-oxo-C12-HSL).
-
-
Inoculation: Mix the overnight reporter strain culture 1:1 with fresh, molten AT agar (held at ~45°C). Overlay 100 µL of this mixture into each well of the assay plate.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Data Analysis: Efficacy is determined by the size and intensity of the blue halo (from X-Gal cleavage) around the spotted compound. Quantify the diameter of the zones of induction for a semi-quantitative comparison.
Protocol 2: Crystal Violet Biofilm Assay
This protocol quantifies the effect of OHHL on the ability of a specific bacterial strain to form a biofilm, a key QS-regulated phenotype.
Causality: This assay provides a macroscopic, phenotypic measure of OHHL's efficacy. A QS-deficient mutant of the test bacterium should be used as a control to validate that the observed effect is indeed QS-mediated.
Methodology:
-
Preparation: Grow the test bacterial strain(s) overnight in a suitable medium (e.g., LB broth).
-
Assay Plate Setup:
-
In a 96-well polystyrene microtiter plate, add 198 µL of fresh broth to each well.
-
Add 2 µL of OHHL stock solution to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include solvent-only controls.
-
-
Inoculation: Inoculate each well with 2 µL of the overnight bacterial culture (adjusted to a standard OD600).
-
Incubation: Incubate the plate under static conditions at the optimal growth temperature for 24-72 hours.
-
Staining and Quantification:
-
Gently discard the planktonic culture and wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes.
-
Wash away excess stain with water and allow the plate to dry completely.
-
Solubilize the bound dye by adding 200 µL of 30% (v/v) acetic acid.
-
Measure the absorbance at 595 nm using a plate reader. Higher absorbance indicates greater biofilm mass.
-
Conclusion and Future Perspectives
This compound (OHHL) is an important, albeit less-studied, member of the AHL family of quorum sensing molecules. Its efficacy is intrinsically linked to its long acyl chain, which dictates its physicochemical properties and specificity for cognate LuxR-type receptors. While it is a potent signaling molecule in the bacteria that produce it, such as Agrobacterium vitis, its efficacy in other species is limited by receptor-ligand specificity.
Future research should focus on identifying novel LuxR-type receptors that recognize OHHL and characterizing the regulons they control. Such work will not only expand our understanding of bacterial communication but may also unveil new targets for anti-virulence therapies aimed at disrupting quorum sensing in pathogenic bacteria.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. mdpi.com [mdpi.com]
- 5. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Long-Chain N-3-oxo-Acyl-Homoserine Lactone Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of long-chain N-3-oxo-acyl-homoserine lactones (AHLs). While direct research on N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) is limited, this document synthesizes extensive data from its close, well-studied homolog, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL), to establish a predictive SAR framework. By understanding how structural modifications impact biological activity, researchers can rationally design potent and specific modulators of bacterial quorum sensing (QS) for therapeutic applications.
Introduction: The Language of Bacteria and the Quest for Quorum Quenchers
Bacteria communicate using a chemical language in a process termed quorum sensing (QS), allowing them to coordinate collective behaviors like virulence factor production and biofilm formation once a population threshold is reached.[1] In many pathogenic Gram-negative bacteria, such as Pseudomonas aeruginosa, this communication relies on N-acyl-homoserine lactones (AHLs).[2] These signaling molecules are synthesized by a LuxI-type synthase and recognized by a cognate LuxR-type transcriptional regulator.[3]
The P. aeruginosa LasI/LasR system is a primary regulator of virulence and sits at the top of its QS hierarchy.[1][2] The synthase LasI produces the native signal molecule, 3-oxo-C12-HSL, which binds to and activates the LasR protein.[4] The activated LasR:AHL complex then dimerizes and initiates the transcription of numerous virulence genes.[3] Given its central role in pathogenicity, the LasR receptor is a prime target for the development of anti-virulence therapies known as quorum sensing inhibitors (QSIs).[5]
While 3-oxo-C12-HSL is the canonical ligand for LasR, bacteria can produce a variety of AHLs, including unusual long-chain variants like 3-oxo-C16-HSL.[6] Understanding the SAR of analogs based on this long-chain scaffold is crucial for developing broad-spectrum or highly specific QS modulators. This guide compares the performance of various structural analogs, provides supporting experimental data, and details the methodologies required for their evaluation.
Foundational Methodologies for Evaluating Analog Activity
To establish a robust SAR, consistent and reproducible bioassays are paramount. The following protocols describe two cornerstone assays for evaluating the agonist or antagonist activity of AHL analogs against the P. aeruginosa LasR receptor and its downstream effects.
LasR-Based Reporter Gene Assay
This assay is the primary screening method to determine if an analog acts as an agonist (activator) or antagonist (inhibitor) of the LasR receptor. It utilizes a non-native host, typically Escherichia coli, engineered to express LasR and a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a LasR-dependent promoter like lasB.[3][7] This isolates the receptor-ligand interaction from the complexities of the native bacterial network.
-
Strain Preparation: Grow an overnight culture of the E. coli LasR reporter strain (e.g., DH5α carrying plasmids for LasR expression and a lasB-lacZ fusion) in LB medium with appropriate antibiotics at 37°C.[3]
-
Subculture and Induction: Dilute the overnight culture 1:100 in fresh LB medium with antibiotics. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.3-0.4. Add an inducer for LasR expression (e.g., arabinose) if using an inducible promoter.[3]
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add the test analogs at various concentrations.
-
For Antagonist Screening: Add the native ligand (3-oxo-C12-HSL) to all wells (except negative controls) at a concentration that gives approximately 80% of maximum activation (EC80), typically in the nanomolar range.[3]
-
For Agonist Screening: Do not add the native ligand.
-
-
Inoculation and Incubation: Add the induced reporter strain culture to each well. Incubate the plate at 37°C for 4-6 hours, or until the OD600 reaches a consistent value.[3]
-
β-Galactosidase Measurement (Miller Assay):
-
Measure the final OD600 of each well.
-
Lyse the cells using a lysis buffer (e.g., PopCulture Reagent).
-
Add ONPG (o-nitrophenyl-β-D-galactopyranoside), the chromogenic substrate.
-
Incubate at 28°C until a yellow color develops. Stop the reaction with Na₂CO₃.
-
Measure the absorbance at 420 nm.
-
-
Data Analysis: Calculate Miller Units to normalize reporter activity to cell density. For antagonists, calculate the percent inhibition relative to the 3-oxo-C12-HSL-only control and determine the IC50 value (the concentration required for 50% inhibition). For agonists, determine the EC50 value (the concentration required for 50% maximal activation).
DOT Script for LasR Reporter Assay Workflow
Virulence Factor Inhibition Assay: Pyocyanin Quantification
To confirm that LasR inhibition translates to a phenotypic effect in the native pathogen, the production of QS-controlled virulence factors is measured. Pyocyanin is a blue-green, redox-active pigment produced by P. aeruginosa whose synthesis is regulated by the LasR/RhlR cascade.[5] A reduction in pyocyanin serves as a robust indicator of QSI activity.
-
Culture Preparation: Grow an overnight culture of P. aeruginosa (e.g., strain PAO1 or PA14) in a suitable medium like King's A broth or LB broth at 37°C with shaking.
-
Inoculation with Analogs: Dilute the overnight culture into fresh medium containing the test analogs at desired concentrations (typically below the minimum inhibitory concentration to ensure effects are not due to bactericidal activity). Include a no-analog control (vehicle, e.g., DMSO).
-
Incubation: Incubate the cultures for 18-24 hours at 37°C with vigorous shaking (200-250 rpm) to ensure aeration, which is critical for pyocyanin production.
-
Extraction:
-
Centrifuge the cultures (e.g., 10,000 x g for 10 min) to pellet the cells.
-
Transfer the supernatant to a new tube. Add 0.6 volumes of chloroform and vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Centrifuge to separate the phases and carefully transfer the lower (blue) chloroform layer to a new tube.
-
Add 0.5 volumes of 0.2 N HCl to the chloroform extract and vortex. Pyocyanin will move to the acidic aqueous phase, which turns pink.[1]
-
-
Quantification:
-
Data Analysis: Calculate the concentration of pyocyanin (μg/mL) by multiplying the OD520 by an extinction coefficient of 17.072.[1] Express the results as a percentage of the no-analog control.
Analysis of Structure-Activity Relationships
The modulation of LasR activity is exquisitely sensitive to the chemical architecture of the AHL analog. The following sections dissect the SAR based on systematic modifications to the three key components of the AHL scaffold: the acyl chain, the 3-oxo group, and the homoserine lactone headgroup.
Acyl Chain Modifications
The long acyl chain of 3-oxo-C12-HSL and its homologs is critical for high-affinity binding within the hydrophobic pocket of the LasR protein.
-
Chain Length: Maximum agonist activity for LasR is observed with acyl chains of 10 to 14 carbons.[9] Analogs with chains shorter than 10 carbons or longer than 14 carbons show a significant drop in activity. This suggests that the hydrophobic binding pocket of LasR is sterically constrained. For the extremely long 3-oxo-C16-HSL, it is likely a weaker activator of LasR compared to 3-oxo-C12-HSL, though it may be recognized by other, as-yet-unidentified LuxR-type receptors.
-
Terminal Modifications: Adding bulky or aromatic groups to the terminus of the acyl chain often converts an agonist into a potent antagonist.[5] For example, replacing the terminal alkyl portion of 3-oxo-C12-HSL with a phenyl or bromophenyl group can create powerful LasR inhibitors.[5] This is a cornerstone of modern QSI design, as the bulky group likely prevents the conformational change in LasR required for activation.
-
Unsaturation and Branching: Introducing unsaturation (double or triple bonds) or branching within the acyl chain generally decreases binding affinity and activity. This highlights the importance of the chain's specific conformation and hydrophobic contacts within the binding site.
Modifications of the 3-Oxo Group
The ketone at the C3 position is a key hydrogen bond acceptor and is crucial for high-potency activation of LasR.
-
Removal of the 3-Oxo Group: Simple removal of the 3-oxo functionality (e.g., N-dodecanoyl-L-homoserine lactone) results in a dramatic loss of agonist activity.[9] This underscores its critical role in the specific recognition and activation mechanism.
-
Reduction to 3-Hydroxy: Reducing the ketone to a hydroxyl group (3-hydroxy-C12-HSL) also significantly diminishes agonist activity at the LasR receptor. While 3-hydroxy-AHLs are native signals for other QS systems, they are poor activators of LasR.
-
Replacement with Other Groups: Attempts to replace the 3-oxo group with other hydrogen-bonding moieties have generally not restored high potency, indicating a highly specific requirement for the ketone functionality in this position for LasR activation.
Homoserine Lactone (HSL) Headgroup Modifications
The HSL ring forms critical hydrogen bonds with the LasR protein and is essential for activity.
-
Stereochemistry: The natural (S)-configuration of the HSL ring is required for activity. Analogs with the (R)-configuration are inactive, demonstrating a strict stereochemical requirement at the receptor's binding site.
-
Ring Modifications: Replacing the oxygen in the lactone ring with sulfur to create a thiolactone can, in some cases, increase the stability of the analog and retain or even enhance activity.[10] This modification can make the analogs less susceptible to degradation by lactonase enzymes.
-
Aromatic Replacements: Replacing the HSL ring entirely with substituted aromatic rings (e.g., phenyl or pyridyl groups) has been a successful strategy for creating potent LasR antagonists. These "non-classical" QSIs maintain some of the key interaction points while presenting a rigid scaffold that prevents the receptor's activation.[5]
Comparative Data Summary
The following tables summarize quantitative data for representative long-chain AHL analogs, illustrating the SAR principles discussed above. The data is primarily focused on the LasR receptor due to the abundance of research on this key target.
Table 1: Agonist Activity of 3-Oxo-AHL Analogs on LasR
| Compound | Acyl Chain Length | Modification | EC50 (nM) | Relative Potency vs. 3-oxo-C12-HSL |
|---|---|---|---|---|
| 3-oxo-C12-HSL (Native) | 12 | None | ~5-10 | 100% |
| 3-oxo-C10-HSL | 10 | Shorter Chain | ~50 | ~15% |
| 3-oxo-C14-HSL | 14 | Longer Chain | ~25 | ~30% |
| C12-HSL | 12 | No 3-oxo group | >10,000 | <0.1% |
| 3-hydroxy-C12-HSL | 12 | 3-oxo reduced | >1,000 | <1% |
Note: EC50 values are approximate and can vary based on the specific reporter strain and assay conditions. Data synthesized from multiple literature sources.[3][10]
Table 2: Antagonist Activity of AHL Analogs on LasR
| Compound Class | Modification Type | Example Structure | IC50 (µM) |
|---|---|---|---|
| Acyl Chain Terminal Substitution | Phenyl group added to C12 chain | N-(3-oxo-(12-phenyl)dodecanoyl)-HSL | ~1-5 |
| Lactone Ring Replacement | HSL replaced with substituted phenyl ring | (Triphenyl derivative) | ~0.1-1 |
| Non-native Acyl Groups | Acyl chain replaced with bromophenylacetanoyl | N-(4-bromophenylacetyl)-HSL | ~10-20 |
Note: IC50 values represent a range found in the literature for analogs within that class.[5]
Signaling Pathway Context
To fully appreciate the impact of these analogs, it is essential to visualize their place within the bacterial signaling cascade. The diagram below illustrates the hierarchical Las and Rhl quorum sensing systems in P. aeruginosa. Analogs targeting LasR aim to disrupt the top of this cascade, thereby preventing the activation of both Las- and Rhl-controlled virulence genes.
DOT Script for P. aeruginosa QS Cascade
Conclusion and Future Perspectives
The structure-activity relationship for long-chain 3-oxo-AHLs targeting the LasR receptor is well-defined, providing a clear roadmap for the design of potent quorum sensing inhibitors. The most successful antagonists are typically derived from modifications that add bulky, aromatic groups to the terminus of the acyl chain or replace the HSL ring with a non-native scaffold. These changes disrupt the activation mechanism while preserving key binding interactions.
While these principles, derived primarily from 3-oxo-C12-HSL studies, provide a strong foundation, the field would benefit immensely from dedicated research into the SAR of 3-oxo-C16-HSL and other unusual long-chain AHLs. Such studies could uncover novel LuxR-type receptors with different binding pocket geometries, leading to the development of a new generation of highly specific anti-virulence agents. The experimental frameworks provided in this guide are directly applicable to this future work, enabling a systematic exploration of these less-charted areas of bacterial communication.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling of N-3-oxo-hexadecanoyl-L-Homoserine Lactone for High-Fidelity Validation Studies
For researchers, scientists, and drug development professionals navigating the complexities of quantitative bioanalysis, the accuracy of their findings is paramount. This guide provides an in-depth technical comparison of isotopic labeling strategies for the validation of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL) quantification. As a crucial quorum-sensing molecule in many Gram-negative bacteria, precise measurement of 3-oxo-C16-HSL is vital for understanding bacterial communication, pathogenesis, and for the development of novel anti-infective therapies.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems. We will explore the synthesis of isotopically labeled 3-oxo-C16-HSL, its application in isotope dilution mass spectrometry, and objectively compare its performance against other validation alternatives, supported by experimental data.
The Imperative for an Internal Standard: Combating Analytical Variability
In the quantitative analysis of biological matrices, researchers grapple with inevitable and often unpredictable variations. These can arise during sample extraction, derivatization, and from the so-called "matrix effect" in mass spectrometry, where co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1]
An ideal internal standard co-elutes with the analyte and experiences identical variations during sample workup and analysis. This allows for a ratiometric measurement, where the ratio of the analyte signal to the internal standard signal remains constant, thus correcting for any losses or matrix-induced alterations. While structurally similar analogs can be used, the gold standard for validation is a stable isotope-labeled version of the analyte itself.[2][3][4]
Strategic Isotopic Labeling of 3-oxo-C16-HSL: A Comparative Overview
The choice of isotope and its position within the 3-oxo-C16-HSL molecule is a critical decision that impacts the synthesis, stability, and utility of the internal standard. The most common stable isotopes for this purpose are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).
Deuterium (²H) Labeling
Deuterium labeling is often the most cost-effective and synthetically accessible approach. For acyl-homoserine lactones (AHLs), deuterium atoms are typically introduced into the acyl chain.[5]
-
Advantages:
-
Relatively inexpensive starting materials.
-
Established synthetic routes.
-
-
Disadvantages:
-
Potential for isotopic exchange (H/D exchange) under certain pH or temperature conditions, which can compromise quantitative accuracy.
-
Possible chromatographic separation from the unlabeled analyte (isotopic effect), which can complicate data analysis if not properly managed.
-
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling
Incorporating ¹³C or ¹⁵N into the molecular backbone provides a more stable and robust internal standard.
-
Advantages:
-
Extremely low risk of isotopic exchange, ensuring the label remains intact throughout the analytical workflow.
-
Minimal chromatographic shift relative to the unlabeled analyte, leading to better co-elution and more reliable correction for matrix effects.
-
-
Disadvantages:
-
More complex and expensive synthetic routes.
-
The natural abundance of ¹³C (~1.1%) can lead to more complex background signals in mass spectrometry compared to ¹⁵N (~0.37%).
-
Synthesis of Isotopically Labeled 3-oxo-C16-HSL: A Practical Workflow
The synthesis of an isotopically labeled 3-oxo-C16-HSL internal standard is a multi-step process that requires careful execution. Below is a representative workflow for producing a deuterated standard, which can be adapted for ¹³C labeling with the appropriate starting materials.
Caption: A generalized workflow for the synthesis of deuterated 3-oxo-C16-HSL.
Experimental Protocol: Synthesis of Deuterated this compound
This protocol is a composite based on established methods for AHL synthesis.[5]
-
Preparation of Deuterated Acyl Chain:
-
Start with hexadecanoic acid. To introduce deuterium at the α-position to the carbonyl group, a base-catalyzed exchange reaction with D₂O can be employed.
-
Alternatively, for labeling at other positions, a suitable deuterated precursor would be required.
-
Convert the deuterated hexadecanoic acid to the corresponding acid chloride using a chlorinating agent like thionyl chloride. This reaction should be performed under anhydrous conditions to prevent hydrolysis.
-
-
Amide Coupling:
-
Dissolve L-homoserine lactone hydrobromide in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Add a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrobromide and deprotonate the amine.
-
Slowly add the deuterated hexadecanoyl chloride to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
A coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) can also be used to facilitate the amide bond formation between the deuterated carboxylic acid and L-homoserine lactone.
-
-
Purification and Characterization:
-
After the reaction is complete, the crude product is typically purified using column chromatography or preparative high-performance liquid chromatography (HPLC).
-
The purity and identity of the final deuterated 3-oxo-C16-HSL product must be rigorously confirmed by analytical techniques such as LC-MS/MS to verify the correct mass and isotopic enrichment, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position of the deuterium labels.
-
Validation of 3-oxo-C16-HSL Quantification using Isotope Dilution LC-MS/MS
The use of an isotopically labeled internal standard in a stable isotope dilution (SID) LC-MS/MS method is the cornerstone of a robust quantitative assay.
Caption: Workflow for quantitative analysis using an isotopically labeled internal standard.
Key Performance Metrics: A Comparative Analysis
The effectiveness of a quantitative method is assessed through a series of validation parameters. The following table presents typical performance data for the quantification of AHLs using an isotope dilution LC-MS/MS method, demonstrating the high quality of data that can be achieved.
| Parameter | Isotopically Labeled Internal Standard | Alternative (Structurally Similar) Internal Standard | Rationale for Superior Performance |
| Linearity (R²) | > 0.998[6][7] | 0.98 - 0.99 | The labeled standard perfectly mimics the analyte's behavior across a range of concentrations. |
| Recovery (%) | 90 - 110% | Can be variable (e.g., 70-120%) and less consistent across different matrices. | The labeled standard compensates for extraction inefficiencies and matrix effects more accurately due to identical physicochemical properties.[4] |
| Precision (%RSD) | < 15% | Often > 15%, especially in complex matrices. | Co-elution and identical ionization behavior lead to more reproducible measurements. |
| Limit of Quantification (LOQ) | Low pg/mL to ng/mL range[6] | Generally higher due to greater analytical noise and less effective normalization. | The precise correction for variability allows for reliable quantification at lower concentrations. |
Comparison with Alternative Validation Strategies
While isotope dilution mass spectrometry is the gold standard, it is important to understand its advantages in the context of other methods.
External Calibration
-
Description: A calibration curve is generated from a set of standards prepared in a clean solvent. The concentration of the analyte in the sample is determined by comparing its response to this curve.
-
Limitations: This method does not account for sample-specific matrix effects or variations in extraction recovery, making it prone to significant inaccuracies.
Structurally Similar Internal Standard
-
Description: A non-isotopically labeled compound that is chemically similar to the analyte is used as the internal standard.
-
Limitations: While better than external calibration, this approach is still suboptimal. Differences in physicochemical properties such as polarity, pKa, and ionization efficiency can lead to different extraction recoveries and responses to matrix effects compared to the analyte, resulting in incomplete correction and reduced accuracy.[2]
Conclusion: Ensuring Trustworthiness in Your Data
For researchers, scientists, and drug development professionals, the investment in synthesizing or acquiring an isotopically labeled this compound standard is a critical step towards generating high-fidelity, reproducible, and trustworthy quantitative data. The use of such a standard in an isotope dilution LC-MS/MS workflow provides a self-validating system that effectively mitigates the analytical challenges posed by complex biological matrices. While other methods exist, the superior accuracy, precision, and reliability afforded by an isotopically labeled internal standard make it the unequivocal choice for validation studies where data integrity is non-negotiable.
References
- 1. LC-MS/MS quantitative analysis of quorum sensing signal molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and quantitation of bacterial acylhomoserine lactone quorum sensing molecules via liquid chromatography-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-3-oxo-hexadecanoyl-L-Homoserine Lactone
This document provides essential safety and logistical information for the proper handling and disposal of N-3-oxo-hexadecanoyl-L-Homoserine lactone (also known as 3-oxo-C16-HSL). As a key signaling molecule in bacterial quorum sensing, its effective management in a laboratory setting is crucial for both experimental integrity and environmental safety.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols and chemical principles.
Compound Profile and Hazard Assessment
Understanding the fundamental properties and hazard profile of 3-oxo-C16-HSL is the first step in safe handling and disposal. While it is a vital tool in microbiological research, it must be treated with the same respect as any laboratory chemical.
1.1. Regulatory and Hazard Status
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, the absence of a formal hazard classification does not imply the absence of all risk. The toxicological properties have not been fully investigated, and therefore, standard precautionary measures for handling laboratory chemicals should always be followed.[3]
1.2. Key Chemical and Physical Properties
The following table summarizes the essential properties of 3-oxo-C16-HSL. Proper storage is critical for maintaining its stability and efficacy.
| Property | Value | Source(s) |
| CAS Number | 925448-37-9 | [4][5] |
| Molecular Formula | C₂₀H₃₅NO₄ | [4][5] |
| Molecular Weight | 353.5 g/mol | [1] |
| Appearance | White solid | [5] |
| Storage Temperature | -20°C for long-term stability | [4][5][6] |
| Solubility | Soluble in chloroform, DMSO (20 mg/ml), and DMF (20 mg/ml) | [1][5] |
1.3. Personal Protective Equipment (PPE)
Adherence to standard laboratory PPE protocols is mandatory when handling 3-oxo-C16-HSL in any form (solid powder, stock solutions, or waste).
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3][6]
The Core Principle of AHL Inactivation: Chemical and Biological Neutralization
The biological activity of N-acyl-homoserine lactones (AHLs) is conferred by the complete molecular structure, particularly the homoserine lactone ring.[7][8] Therefore, the most effective disposal strategies beyond simple containment involve the chemical or enzymatic degradation of the molecule to render it biologically inert.
-
Chemical Inactivation (Alkaline Hydrolysis): The ester bond within the lactone ring is susceptible to hydrolysis under strongly basic conditions (e.g., using sodium hydroxide). This reaction opens the ring, yielding the biologically inactive acyl-homoserine.[6][9] This is a robust and widely applicable method for liquid waste.
-
Enzymatic Inactivation: Nature has evolved enzymes specifically to degrade AHLs as a mechanism of interfering with bacterial communication, a process known as "quorum quenching".[9][10] Two primary classes of enzymes are effective:
While enzymatic methods are environmentally benign, their application in a standard laboratory disposal context depends on the availability and cost-effectiveness of the specific enzymes.
Disposal Decision Workflow
The appropriate disposal method depends on the form of the waste (pure compound, dilute solution, or contaminated labware) and institutional policies. The following workflow provides a decision-making framework.
Caption: Disposal workflow for 3-oxo-C16-HSL.
Step-by-Step Disposal Protocols
Always consult your institution's Environmental Health & Safety (EHS) office before implementing any disposal protocol. Local regulations supersede the general guidance provided here.[6]
Protocol A: Standard Chemical Waste Disposal (Default Method)
This is the most straightforward and universally accepted method for all forms of 3-oxo-C16-HSL waste.
-
Segregation: Collect all waste containing 3-oxo-C16-HSL—including expired solid compound, solutions, and contaminated disposable labware (e.g., pipette tips, tubes)—in a dedicated, clearly labeled, and chemically compatible waste container.
-
Labeling: Label the container clearly as "Chemical Waste" and list the contents, including "this compound" and any solvents used (e.g., DMSO, chloroform). Ensure the label includes the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Contact your institution's EHS or waste management provider to arrange for the pickup and final disposal of the chemical waste container.[6]
Protocol B: Chemical Inactivation via Alkaline Hydrolysis (For Aqueous Liquid Waste)
This protocol actively neutralizes the biological activity of 3-oxo-C16-HSL in aqueous solutions before final disposal. This is particularly useful for large volumes of waste media or buffers.
-
Preparation: Work in a chemical fume hood. Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Alkalinization: To the aqueous waste solution, slowly and carefully add a 10 M stock solution of sodium hydroxide (NaOH) to achieve a final concentration of 1 M NaOH. For example, add 100 mL of 10 M NaOH to every 900 mL of waste solution.
-
Incubation: Gently mix the solution and allow it to incubate at room temperature for a minimum of 24 hours. This ensures the complete hydrolysis of the lactone ring.[6]
-
Neutralization: After incubation, slowly and carefully neutralize the solution by adding hydrochloric acid (HCl) until the pH reaches a neutral range (pH 6.0-8.0). Add the acid dropwise with stirring and frequently check the pH using a calibrated pH meter or pH strips.
-
Final Disposal: Dispose of the neutralized, inactivated solution through your institution's chemical waste stream as described in Protocol A. The neutralized salts are generally considered less hazardous, but the solution must still be managed as chemical waste.
Protocol C: Enzymatic Inactivation (For Aqueous Liquid Waste)
This method uses enzymes to degrade the AHL molecule and is an environmentally friendly but potentially more complex option.
-
Enzyme Selection: Obtain a suitable AHL lactonase or acylase. The efficacy of a specific enzyme against the long-chain 3-oxo-C16-HSL should be confirmed via literature or preliminary testing.
-
Incubation: Add the enzyme to the aqueous waste solution at a recommended concentration (e.g., 1 mg/mL, but this will vary by enzyme). Incubate the mixture under optimal conditions for the enzyme (e.g., specific temperature and pH), often for several hours to overnight at room temperature.[6]
-
Confirmation (Optional): The degradation of the AHL can be confirmed using analytical methods like HPLC-MS if required.[11]
-
Final Disposal: Even after enzymatic treatment, the resulting solution should be collected and disposed of as chemical waste according to Protocol A, as it will contain the enzyme and degradation byproducts.
Summary of Disposal Methods
| Method | Application | Pros | Cons |
| Protocol A: Standard Chemical Waste | All waste forms (solid, liquid, contaminated labware) | Safest, simplest, and universally compliant method.[6] | Does not inactivate the compound; relies on containment and third-party disposal. |
| Protocol B: Chemical Inactivation | Aqueous liquid waste | Effectively neutralizes biological activity; reduces hazard.[6] | Requires handling of concentrated acid and base; increases waste volume. |
| Protocol C: Enzymatic Inactivation | Aqueous liquid waste | Highly specific; environmentally friendly ("green chemistry").[10] | Can be costly; requires specific enzymes and incubation conditions. |
Conclusion
The proper disposal of this compound is a critical component of responsible laboratory management. While the compound is not classified as hazardous, a proactive approach that includes inactivation of its biological activity is recommended, especially for liquid waste. The default and most critical directive is to always adhere to the specific guidelines and procedures established by your institution's Environmental Health & Safety department. This guide provides the scientific rationale and practical steps to manage this compound safely and effectively, reinforcing a culture of safety and scientific integrity in your research environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 10. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
